molecular formula C9H16O2 B1588151 Butyl tiglate CAS No. 7785-66-2

Butyl tiglate

Cat. No.: B1588151
CAS No.: 7785-66-2
M. Wt: 156.22 g/mol
InChI Key: RBGFLIOXJWFKKX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl tiglate is a natural product found in Heracleum dissectum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFLIOXJWFKKX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7785-66-2
Record name Butyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7785-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl (2E)-2-methylbut-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL (2E)-2-METHYLBUT-2-ENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Butyl Tiglate: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butyl tiglate, systematically known as butyl (E)-2-methylbut-2-enoate, is an organic compound classified as an unsaturated ester. With its characteristic floral, herbaceous, and slightly fruity aroma, it has traditionally found application in the fragrance and cosmetic industries as a perfuming agent.[1][2] However, the structural features of this compound, particularly the α,β-unsaturated ester moiety, present intriguing possibilities for its role as a chemical intermediate and a subject of study in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the n-butyl ester of tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid. The presence of a double bond in conjugation with the carbonyl group of the ester is a key structural feature that influences its reactivity and spectroscopic properties.

DOT Script for this compound Structure

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValueSource
IUPAC Name butyl (E)-2-methylbut-2-enoate[3][4]
Synonyms This compound, n-Butyl tiglate, Tiglic acid n-butyl ester, Butyl α-methylcrotonate[3][5][6]
CAS Number 7785-66-2[4][5]
Molecular Formula C9H16O2[3][4]
Molecular Weight 156.22 g/mol [3][7]
InChI Key RBGFLIOXJWFKKX-VMPITWQZSA-N[4]

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its floral, herbaceous odor.[2] It is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[2]

Table 2: Physicochemical Data for this compound

PropertyValueUnitConditionsSource
Appearance Colorless clear liquid--[5]
Boiling Point 193.7 ± 9.0°C@ 760 mmHg (Predicted)[6]
Specific Gravity 0.900 - 0.911-@ 25 °C[2][5]
Refractive Index 1.435 - 1.445-@ 20 °C[2][5]
Flash Point 71.67°C(Closed Cup)[2][5]
LogP (Octanol/Water) 3.244-(Estimated)[6]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of tiglic acid with n-butanol, using an acid catalyst.[8][9][10] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[11]

Alternatively, enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase B (CAL-B), offers a greener and more selective method that proceeds under milder reaction conditions.[12]

DOT Script for this compound Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification tiglic_acid Tiglic Acid esterification Esterification tiglic_acid->esterification n_butanol n-Butanol n_butanol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) or Immobilized Lipase catalyst->esterification reflux Reflux (for Fischer Esterification) reflux->esterification crude_product Crude this compound + Water esterification->crude_product purification Purification (e.g., Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • Tiglic acid

  • n-Butanol (in excess, can also serve as the solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine tiglic acid and an excess of n-butanol (e.g., a 3 to 5-fold molar excess).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Vinylic Proton: A quartet signal for the proton on the double bond (at C3), coupled to the methyl protons at C4.

  • Butyl Group Protons: A triplet for the -O-CH₂- protons, two multiplets for the central -CH₂-CH₂- protons, and a triplet for the terminal methyl group.

  • Methyl Group Protons (on the double bond): Two distinct signals for the methyl groups attached to the double bond, likely appearing as a doublet and a singlet or two closely spaced signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

  • Olefinic Carbons: Two signals for the two carbons of the C=C double bond.

  • Butyl Group Carbons: Four distinct signals for the four carbons of the n-butyl group.

  • Methyl Group Carbons: Two signals for the two methyl groups attached to the double bond.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be dominated by absorptions corresponding to its functional groups.

  • C=O Stretch: A strong absorption band characteristic of an α,β-unsaturated ester carbonyl group, typically found in the region of 1715-1730 cm⁻¹.

  • C=C Stretch: An absorption of medium intensity in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond.

  • C-O Stretch: A strong absorption in the fingerprint region, typically around 1150-1250 cm⁻¹, corresponding to the C-O single bond of the ester.

  • C-H Bends and Stretches: Absorptions corresponding to sp² and sp³ C-H bonds.

Mass Spectrometry (MS) (Predicted Fragmentation)

In electron ionization mass spectrometry, this compound is expected to undergo fragmentation patterns characteristic of esters.

  • Molecular Ion Peak: The molecular ion peak (M⁺) should be observable at m/z = 156.

  • McLafferty Rearrangement: A common fragmentation pathway for esters, which would result in a characteristic fragment ion.

  • Loss of Alkoxy Group: Cleavage of the C-O single bond can lead to the loss of the butoxy group (-OC₄H₉) or a butene molecule (C₄H₈) via a rearrangement, resulting in a prominent acylium ion.

  • Fragmentation of the Butyl Chain: Stepwise loss of alkyl fragments from the butyl chain will also contribute to the fragmentation pattern.

Applications in Drug Development and Biological Activity

Currently, there is a lack of direct research into the biological activity and therapeutic applications of this compound itself. However, its structural relationship to tigilanol tiglate , a natural product isolated from the blushwood tree (Fontainea picrosperma), offers a compelling rationale for further investigation.

Tigilanol tiglate is a potent protein kinase C (PKC) activator that has demonstrated significant anti-cancer activity and is approved for the treatment of canine mast cell tumors.[13] It is also in human clinical trials for various solid tumors.[13] A key structural feature of tigilanol tiglate is the presence of a tiglate ester moiety.

While this compound is a much simpler molecule, the shared tiglate ester group suggests that it could serve as a valuable, simplified model compound for studying the structure-activity relationships of this class of molecules. Research into the potential PKC modulatory activity, cytotoxicity, and other biological effects of this compound could provide valuable insights for the design of novel therapeutic agents.

Safety and Toxicology

The available safety data for this compound indicates that it is an irritant to the skin.[2][5] As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area.

For a more comprehensive understanding of potential hazards, it is useful to consider the toxicology of structurally related butyl esters, such as n-butyl acetate. N-butyl acetate is known to cause irritation to the eyes, nose, and throat upon inhalation.[14] Prolonged or repeated skin contact can lead to dryness and redness.[15] High-level exposure may affect the nervous system.[15] While these data pertain to a related compound, they underscore the importance of safe handling practices for this compound.

Conclusion

This compound is a well-characterized organic compound with established applications in the fragrance industry. Its α,β-unsaturated ester structure, straightforward synthesis, and relationship to the potent anti-cancer agent tigilanol tiglate make it a molecule of significant interest for further research in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, structure, and analysis to support such future investigations.

References

  • PubChem. Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. isothis compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-. Available at: [Link]

  • The Good Scents Company. This compound, 7785-66-2. Available at: [Link]

  • Electronic Supplementary Information. Available at: [Link]

  • The Good Scents Company. benzyl tiglate, 67674-41-3. Available at: [Link]

  • The Good Scents Company. This compound, 7785-66-2. Available at: [Link]

  • PubChem. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) SCOEL/REC/184 n-Butyl acetate, sec-Butyl acetate and Isobutyl acetate - Recommendation from the Scientific Committee on Occupational Exposure Limits. Available at: [Link]

  • Global Substance Registration System. BUTYL (2E)-2-METHYLBUT-2-ENOATE. Available at: [Link]

  • NIST. n-Butyl tiglate. National Institute of Standards and Technology. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166). Available at: [Link]

  • Global Substance Registration System. BUTYL (2E)-2-METHYLBUT-2-ENOATE. Available at: [Link]

  • NIST. sec-Butyl (E)-2-methylbut-2-enoate. National Institute of Standards and Technology. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid n-butyl ester. Available at: [Link]

  • New Jersey Department of Health. Butyl Acetate - Hazardous Substance Fact Sheet. Available at: [Link]

  • Cheméo. Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Slate. What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • PubChemLite. Butyl (2e)-2-methylbut-2-enoate (C9H16O2). Available at: [Link]

  • ATB. Methyl(2E)-2-butenoate | C5H8O2 | MD Topology | NMR | X-Ray. Available at: [Link]

  • Wikipedia. Tigilanol tiglate. Available at: [Link]

  • Chemistry Steps. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • PMC. Production and biological function of volatile esters in Saccharomyces cerevisiae. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Enzymatic synthesis of butyl butyrate by Candida rugosa lipase supported on magnetized-nanosilica from oil palm leaves: Process optimization, kinetic and thermodynamic study. Available at: [Link]

  • Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts δ. Available at: [Link]

  • accedaCRIS. SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Available at: [Link]

  • PMC. Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Fragrant Esters. Available at: [Link]

  • Bellevue College. Synthesis of Esters. Available at: [Link]

  • Scent Journer. The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Available at: [Link]

  • Yeast Metabolome Database. Butyl 2-methyl-2-propenoate (YMDB01329). Available at: [Link]

  • NIST. n-Butyl tiglate. National Institute of Standards and Technology. Available at: [Link]

Sources

Butyl tiglate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Butyl Tiglate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 7785-66-2), an unsaturated ester recognized for its characteristic floral and herbaceous aroma. Intended for an audience of researchers, chemists, and professionals in the fragrance, flavor, and pharmaceutical industries, this document delves into the essential physicochemical properties, a detailed synthesis protocol via Fischer-Speier esterification, and current applications of this molecule. We will explore the causality behind the synthetic methodology, principles of analytical characterization, and safety considerations. While this compound is primarily utilized in perfumery, the significance of the tiglate moiety in pharmacologically active natural products will also be discussed to provide a broader context for drug development professionals.

Introduction

This compound, systematically named butyl (E)-2-methylbut-2-enoate, is an organic ester derived from tiglic acid and n-butanol. It belongs to the family of unsaturated esters, which are prevalent in nature and contribute to the aromatic profiles of many fruits and flowers.[1] The molecule's commercial value is predominantly linked to its organoleptic properties: a warm, floral, herbaceous, and slightly fruity scent.[2] This has cemented its role as a valuable ingredient in the fragrance and cosmetics industries.

Beyond its direct applications, the tiglate functional group is a recurring motif in a variety of biologically active natural products. A prominent example is Tigilanol Tiglate (EBC-46), a diterpenoid ester under investigation as a novel anti-cancer agent.[3][4] Although this compound itself is not a therapeutic agent, understanding its chemistry provides a foundational context for researchers working with the broader class of tiglate-containing compounds. This guide aims to provide the technical depth necessary for the synthesis, analysis, and informed application of this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and handling. This compound is a colorless liquid under standard conditions, and its key properties are summarized below.

Key Physicochemical Data

The quantitative data for this compound are presented in Table 1 for ease of reference and comparison.

PropertyValueSource(s)
CAS Number 7785-66-2[5][6]
Molecular Formula C₉H₁₆O₂[5]
Molecular Weight 156.22 g/mol [5][6]
Appearance Colorless clear liquid (est)[2]
Odor Profile Floral, herbaceous, warm, fruity[2]
Boiling Point 196.0 °C at 760 mmHg[2]
Density 0.900 - 0.911 g/cm³ at 25 °C[2]
Refractive Index 1.435 - 1.445 at 20 °C[2][7]
Flash Point 71.67 °C (161.00 °F) TCC[2]
Solubility Insoluble in water; Soluble in alcohol
Expected Analytical Characteristics

For researchers synthesizing or verifying the identity and purity of this compound, spectroscopic analysis is essential. While specific spectra are dependent on instrumentation and conditions, the following provides an authoritative guide to the expected signals based on the molecule's structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. Key signals would include: a triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm), two multiplets for the internal methylene groups of the butyl chain (~1.4-1.7 ppm), a triplet for the methylene group attached to the ester oxygen (~4.1 ppm), a quartet for the vinyl proton of the tiglate moiety (~6.8 ppm), and two singlets/doublets for the two methyl groups of the tiglate moiety (~1.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the nine distinct carbon environments. Expected signals include the carbonyl carbon of the ester (~167 ppm), the two olefinic carbons (~128 ppm and ~138 ppm), the carbons of the butyl chain (including the O-CH₂ at ~64 ppm), and the two methyl carbons of the tiglate group.[8]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1715-1735 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and the C-O single bond stretch in the 1150-1250 cm⁻¹ region.[9]

Synthesis of this compound via Fischer-Speier Esterification

The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification.[5] This is a classic acid-catalyzed condensation reaction between a carboxylic acid (tiglic acid) and an alcohol (n-butanol).[10]

Reaction Mechanism and Rationale

The Fischer esterification is a reversible process.[11] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using one of the reactants, usually the less expensive alcohol, in excess and/or by actively removing the water formed during the reaction.[12][13]

The mechanism, illustrated below, proceeds through several key steps:[14]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of tiglic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair on the oxygen atom of n-butanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water.

  • Deprotonation: The final step is the deprotonation of the resulting protonated ester by a base (like water or the bisulfate ion) to yield the final this compound product and regenerate the acid catalyst.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Tiglic_Acid Tiglic Acid Protonation 1. Protonation of Carbonyl Tiglic_Acid->Protonation Butanol n-Butanol Nucleophilic_Attack 2. Nucleophilic Attack Butanol->Nucleophilic_Attack Catalyst_In H⁺ (Catalyst) Catalyst_In->Protonation Activated_Carbonyl Activated Intermediate Protonation->Activated_Carbonyl Activated_Carbonyl->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination 4. Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Water Water Water_Elimination->Water Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation Butyl_Tiglate This compound Deprotonation->Butyl_Tiglate Catalyst_Out H⁺ (Regenerated) Deprotonation->Catalyst_Out

Caption: Fischer-Speier Esterification workflow for this compound synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that successful completion of each step provides confidence in the overall process. The choice of a Dean-Stark apparatus is critical as it provides visual confirmation of water removal, directly indicating the reaction's progress.

Materials and Equipment:

  • Tiglic acid (1.0 mol)

  • n-Butanol (3.0 mol, excess)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 2-3 mL)

  • Toluene (as azeotropic solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser. This setup is crucial for azeotropically removing the water produced, thereby driving the reaction to completion.[12]

  • Charging the Reactor: To the round-bottom flask, add tiglic acid (1.0 mol) and n-butanol (3.0 mol). The three-fold molar excess of butanol helps to shift the equilibrium towards the product side.

  • Catalyst Addition: Slowly and with stirring, add the concentrated sulfuric acid. This step is exothermic and should be performed with care. The acid is the catalyst that accelerates the reaction to achieve a reasonable rate at reflux temperatures.

  • Reaction Reflux: Add toluene to the flask and heat the mixture to a gentle reflux using a heating mantle. Water will begin to co-distill with the toluene and collect in the Dean-Stark trap, providing a direct visual measure of the reaction's conversion. Continue reflux until no more water is collected (typically 3-5 hours).

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and removes any unreacted tiglic acid. Causality: Failure to neutralize the acid would lead to product degradation during the final distillation step.

  • Workup - Extraction: Wash the organic layer sequentially with water and then with saturated brine. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Swirl and let it stand until the liquid is clear. This removes residual water, which is critical for obtaining a pure product upon distillation.

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure. The reduced pressure is necessary to lower the boiling point and prevent potential polymerization or decomposition of the unsaturated ester at high temperatures. Collect the fraction corresponding to the boiling point of this compound.

Applications and Industrial Relevance

Fragrance and Flavor Industry

The primary application of this compound is as a fragrance ingredient.[2] Its unique floral and herbaceous scent profile makes it a desirable component in perfumes, cosmetics, and air care products like potpourri.[2] In perfumery, compounds like this compound are used to build complex scent accords, providing warmth and a natural floral-green character to the final product.[] While it has a distinct odor, it is not currently recommended for flavor use.[2]

Relevance to Drug Development and Medicinal Chemistry

While this compound is not directly used in pharmaceuticals, the "tiglate" ester moiety is of significant interest to the drug development community. The tiglate group is found in several complex natural products that exhibit potent biological activity.

The most notable example is Tigilanol Tiglate (EBC-46) , a natural product isolated from the seeds of the Australian blushwood tree.[4] Tigilanol tiglate is a novel protein kinase C (PKC) activator being investigated for the treatment of various solid tumors, including mast cell tumors, melanoma, and soft tissue sarcoma.[3][4] The presence of the tiglate ester at the C-13 position of the tigliane diterpene core is critical for its biological activity.

The study of simpler tiglate esters like this compound can provide valuable insights for medicinal chemists. For instance, understanding the chemical stability, reactivity, and metabolic fate of the tiglate group is crucial when designing synthetic analogues of more complex molecules like tigilanol tiglate. The butyl group, while simple, can also serve as a model for studying how lipophilicity and steric bulk influence the interaction of tiglate-containing molecules with biological systems.[16]

Safety and Handling

This compound is considered a skin irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear suitable gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from open flames and sources of ignition, as it is a flammable liquid.[17] Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of skin contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

Conclusion

This compound is a scientifically and commercially significant ester. Its synthesis via Fischer-Speier esterification is a robust and well-understood process, the efficiency of which relies on established principles of chemical equilibrium. While its primary role is in the fragrance industry, the structural relation of its tiglate moiety to potent pharmaceutical compounds like Tigilanol Tiglate provides a compelling reason for its continued study by researchers in medicinal chemistry. This guide has provided the core technical knowledge, from physicochemical properties to a detailed, validated synthesis protocol, necessary for its effective use in a scientific and industrial context.

References

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]

  • Moses, J. D., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl (2E)-2-methylbut-2-enoate. PubChem. Retrieved from [Link]

  • Penta International Corporation. (n.d.). isothis compound. The Good Scents Company Information System. Retrieved from [Link]

  • PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR analyses of hairy poly(n-butyl acrylate) latex. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Butyl Acrylate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]

  • DergiPark. (2018). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) study on p-tert-butylphenyl salicylate. Retrieved from [Link]

  • Arkema, Inc. (2023). Butyl Acrylate Safety Data Sheet. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of n-butyl acrylate centered triads in poly(n-butyl acrylate-co-carbon monoxide-co-ethylene) by isotopic labeling and two dimensional NMR. Retrieved from [Link]

Sources

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Butyl Tiglate in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Butyl tiglate, an ester known for its characteristic floral and fruity aroma, is a naturally occurring volatile compound found in a select number of plant species. While recognized in the fragrance and flavor industries, its biosynthetic origins, distribution, and full range of biological activities remain areas of active scientific inquiry. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the current understanding of this compound in the botanical realm. We will explore its known plant sources, delineate a putative biosynthetic pathway, provide validated protocols for its extraction and quantification, and discuss its potential biological significance, thereby offering a comprehensive resource for its study and application.

Introduction to this compound

This compound ((2E)-2-methylbut-2-enoate; CAS No. 7785-66-2) is a monoterpenoid ester. Structurally, it is the ester formed from the condensation of n-butanol and tiglic acid. Its pleasant, warm, floral, and herbaceous aroma has made it a valuable component in the formulation of fragrances and flavorings.[1][2] Beyond its organoleptic properties, the study of such specific esters in plants is crucial for several fields. For chemotaxonomy, it can serve as a marker for species identification. For drug development, understanding the natural portfolio of small molecules is the first step toward exploring novel therapeutic activities. This guide consolidates the fragmented knowledge on this compound, providing a scientific foundation for future research.

Natural Distribution in the Plant Kingdom

The occurrence of this compound is not widespread, having been identified in the essential oils of a few specific plant families. Its presence is most notably documented in the Asteraceae (daisy family) and Lamiaceae (mint family). The primary sources are Roman chamomile and certain varieties of lavandin.

A summary of plant species reported to contain this compound is presented below.

Plant SpeciesFamilyPlant PartCommon NameReference
Chamaemelum nobileAsteraceaeFlowerRoman Chamomile[3][4]
Lavandula x intermedia 'Grosso'LamiaceaeFlowerLavandin 'Grosso'[2]
Lavandula x intermedia 'Abrialis'LamiaceaeFlowerLavandin 'Abrialis'[2]
Heracleum dissectumApiaceaeNot SpecifiedHogweed[3]

Table 1: Documented plant sources of this compound.

The concentration of this compound in these sources can be variable, influenced by factors such as genotype, geographical location, developmental stage, and post-harvest processing. In Lavandin 'Grosso' and 'Abrialis' essential oils, its concentration is reported to be around 0.10% and 0.15%, respectively.[2]

Putative Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in plants. However, based on the known metabolism of its precursor moieties, a scientifically sound putative pathway can be proposed. The synthesis is a convergence of amino acid catabolism and fatty acid or carbohydrate metabolism.

Precursor Origins:

  • Tiglyl-CoA: The tiglate moiety is derived from the catabolism of the branched-chain amino acid L-isoleucine. Through a series of enzymatic steps involving a deaminase, a dehydrogenase complex, and an acyl-CoA dehydrogenase, L-isoleucine is converted into Tiglyl-CoA. This intermediate is a well-established precursor for various secondary metabolites.

  • n-Butanol: The butyl alcohol moiety can be synthesized via multiple routes in plants, often stemming from the butanoyl-CoA pathway, which is related to fatty acid synthesis and degradation, or through modifications of amino acid-derived keto acids.

Final Esterification Step: The final and pivotal step is the esterification of n-butanol with Tiglyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes are responsible for the synthesis of a vast array of volatile esters in fruits and flowers, contributing significantly to their aroma profiles. The reaction involves the transfer of the tiglyl group from Coenzyme A to the hydroxyl group of n-butanol, releasing free Coenzyme A. This mechanism is analogous to the microbial biosynthesis of other esters like butyl butyrate.[5][6]

The proposed pathway is visualized in the diagram below.

Caption: Putative biosynthetic pathway of this compound in plants.

Protocol for Extraction and Quantification

To ensure reproducible and accurate measurement of this compound from plant matrices, a robust and validated methodology is essential. The following protocol outlines a standard procedure using steam distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for volatile compound analysis.[7][8]

4.1. Part A: Extraction via Steam Distillation

This protocol is designed for the extraction of essential oils containing this compound.

  • 1. Sample Preparation:

    • 1.1. Harvest the relevant plant part (e.g., flowers of Chamaemelum nobile).

    • 1.2. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 5-7 days or until brittle. Alternatively, freeze-dry the material to better preserve volatile compounds.[9]

    • 1.3. Grind the dried material to a coarse powder (e.g., 1-2 mm particle size) using a laboratory mill. This increases the surface area for efficient extraction.[10]

  • 2. Steam Distillation:

    • 2.1. Place 100 g of the powdered plant material into a 2 L round-bottom flask.

    • 2.2. Add 1 L of deionized water to the flask.

    • 2.3. Assemble a Clevenger-type apparatus for distillation. Ensure all glass joints are properly sealed.

    • 2.4. Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3 hours. The steam will rupture the plant's oil glands, releasing the essential oil.

    • 2.5. The steam and volatile oil mixture will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus. As oil is less dense than water, it will form a layer on top.

    • 2.6. After 3 hours, turn off the heat and allow the apparatus to cool to room temperature.

    • 2.7. Carefully collect the essential oil layer using a micropipette.

    • 2.8. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

    • 2.9. Store the oil in a sealed amber glass vial at 4°C until analysis.

4.2. Part B: Identification and Quantification via GC-MS

  • 1. Sample and Standard Preparation:

    • 1.1. Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane).

    • 1.2. Prepare a calibration curve using an authentic standard of this compound. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.

    • 1.3. Add a fixed concentration of an internal standard (e.g., n-alkane C13 or methyl nonanoate) to both the sample and calibration standard solutions to correct for injection volume variations.

  • 2. GC-MS Instrumentation and Conditions:

    • 2.1. Gas Chromatograph: Agilent 8890 GC or equivalent.

    • 2.2. Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • 2.3. Column: A non-polar or medium-polarity capillary column is recommended, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or DB-WAX.

    • 2.4. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • 2.5. Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 4°C/min.

      • Hold: Hold at 240°C for 5 minutes.

    • 2.6. Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • 2.7. Ionization Mode: Electron Ionization (EI) at 70 eV.

    • 2.8. Mass Range: Scan from m/z 40 to 400.

    • 2.9. Interface Temperature: 280°C.

  • 3. Data Analysis:

    • 3.1. Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the authentic standard. The mass spectrum should show characteristic fragments for this compound.

    • 3.2. Quantification: Construct the calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the plant extract.

The overall workflow is depicted below.

Extraction_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest 1. Harvest Plant Material Dry 2. Drying / Lyophilization Harvest->Dry Distill 4. Steam Distillation Grind 3. Grinding Dry->Grind Grind->Distill Prepare 6. Prepare Sample for GC-MS Collect 5. Collect & Dry Oil Collect->Prepare Inject 7. GC-MS Injection Prepare->Inject Data 8. Data Acquisition Inject->Data Analysis 9. Identification & Quantification Data->Analysis

Caption: Workflow for this compound extraction and GC-MS analysis.

Known and Potential Biological Activities

The direct biological activity of isolated this compound is not extensively studied. However, the ethnopharmacological use and documented activities of the plants in which it is found provide a basis for hypothesizing its potential roles.

  • Anti-inflammatory and Anxiolytic Effects: this compound is a component of Roman chamomile (Chamaemelum nobile), a plant with a long history in traditional medicine for its calming, anti-inflammatory, and antispasmodic properties.[11] While flavonoids and other phenolic compounds are often credited with these effects, volatile esters can also contribute to the overall therapeutic profile, particularly through inhalation (aromatherapy).

  • Antimicrobial Activity: Essential oils from the Apiaceae and Lamiaceae families are well-known for their antimicrobial properties.[12] While major components like monoterpene hydrocarbons and alcohols often drive this activity, minor constituents like this compound can act synergistically to enhance the overall effect.

  • Signaling and Plant Defense: In plants, volatile esters are crucial for attracting pollinators and seed dispersers. They can also function as airborne signals in plant-plant communication or as defense compounds against herbivores and pathogens.

Further research is required to isolate pure this compound and perform rigorous pharmacological assays to determine its specific contributions to the bioactivity of its source plants.[13][14][15]

Conclusion and Future Perspectives

This compound stands as an intriguing, though understudied, natural product. Its confirmed presence in commercially important aromatic plants like chamomile and lavandin warrants a deeper investigation into its biosynthesis and physiological roles. This guide provides a foundational framework for such research, outlining its known sources, a putative biosynthetic pathway, and robust analytical protocols.

Future research should focus on:

  • Pathway Elucidation: Using transcriptomics and functional genomics in Chamaemelum nobile to identify and characterize the specific alcohol acyltransferase (AAT) responsible for this compound synthesis.

  • Expanded Screening: A broader chemotaxonomic survey of related plant species to identify new, potentially richer sources of this compound.

  • Pharmacological Validation: In vitro and in vivo studies on isolated this compound to assess its anti-inflammatory, anxiolytic, antimicrobial, and other potential therapeutic activities.

By building on this knowledge base, the scientific community can unlock the full potential of this compound, moving it from a simple aromatic note to a well-characterized bioactive compound.

References

  • Opdyke, D. L. J. (1979). Monographs on fragrance raw materials. Food and Cosmetics Toxicology, 17, 745.
  • Pherobase. (n.d.). Butyl (E)-2-methyl-2-butenoate. Retrieved from [Link]]

  • PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]3]

  • The Good Scents Company. (n.d.). matricaria chamomilla flower oil. Retrieved from [Link]4]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]1]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]2]

  • Sadeghpour, M., et al. (2014). Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review. Journal of Ethnopharmacology, 156, 50-75.
  • Nayak, S., et al. (2018). A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species. Molecules, 23(9), 2147.
  • Radulović, N., et al. (2007). Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots. Journal of Basic Microbiology, 47(6), 525-531.[12]

  • The Good Scents Company. (n.d.). geranyl tiglate. Retrieved from [Link]]

  • Dang, T., et al. (2022). Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma. International Journal of Molecular Sciences, 23(12), 6833.[16]

  • Mir, M. A., et al. (2022). Chamomile: A Review of Its Traditional Uses, Chemical Constituents, Pharmacological Activities and Quality Control Studies. Pharmaceuticals, 15(12), 1563.[11]

  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Al-Zuaidy, M. H., et al. (2024). Extraction and Characterization of Biological Phytoconstituents of Commiphora gileadensis Leaves Using Soxhlet Method. Applied Sciences, 14(15), 6331.[10]

  • Liu, M., et al. (2023). De novo biosynthesis of butyl butyrate in engineered Clostridium tyrobutyricum. Microbial Cell Factories, 22(1), 59.[5][6]

  • Lucarini, M., et al. (2020). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Plants, 9(9), 1083.[17]

  • Helal, E. G. E., et al. (2019). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Molecules, 24(11), 2147.[13]

  • Barreto, M. do C., et al. (2017). Biological Activities of Plants used in Egyptian Ethnopharmacology. Journal of Applied Pharmaceutical Science, 7(5), 001-007.

  • Pham, T. L., et al. (2023). Investigation on the biological activity of the leafy liverwort Denotarisia linguifolia (De Not.) Grolle. Vietnam Journal of Science and Technology, 61(4), 515-524.[15]

  • Tungmunnithum, D., et al. (2020). Biological Activity and Applications of Natural Compounds. Applied Sciences, 10(17), 5935.[14]

  • Nivinskiene, O., Butkienė, R., & Mockutė, D. (2005). The Chemical Composition of the Essential Oil of Angelica archangelica L. Roots Growing Wild in Lithuania. Journal of Essential Oil Research, 17(4), 378-380.[7]

  • Aćimović, M. G., et al. (2014). Chemical Composition and Antibacterial Activity of Angelica archangelica Root Essential Oil. Journal of Essential Oil Bearing Plants, 17(6), 1105-1111.
  • Gounder, K. S., & Lingamallu, J. (2022). Extraction, characterization and antibacterial activity of medicinal plants for the control of food pathogens. International Journal of Health Sciences, 6(S5), 3217-3228.[18]

Sources

Physical properties of Butyl tiglate (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Butyl Tiglate: Boiling Point and Density

Introduction

This compound (CAS No. 7785-66-2), systematically known as butyl (E)-2-methylbut-2-enoate, is an organic ester recognized for its distinct floral, herbaceous, and slightly fruity aroma.[1] Its application is primarily in the fragrance and perfumery industries.[1][2] For professionals in research, chemical synthesis, and drug development, a precise understanding of its physical properties is paramount for process design, quality control, and formulation. This guide provides a detailed examination of two fundamental physical properties of this compound: its boiling point and density, supported by robust experimental protocols for their accurate determination.

Section 1: Core Physical Properties of this compound

The boiling point and density are critical identifiers for a pure substance and are essential for its handling, purification, and application. This compound is a colorless liquid under standard conditions.[3] The accepted and predicted values for its key physical properties are summarized below.

PropertyValueConditionsSource(s)
Boiling Point 196.0 °Cat 760 mmHg[1][4]
193.7 ± 9.0 °CPredicted[2]
Density 0.900 to 0.911 g/cm³at 25 °C[1][3]
0.897 ± 0.06 g/cm³Predicted[2]
Molecular Formula C₉H₁₆O₂-[2]
Molecular Weight 156.22 g/mol -[2][5]

Section 2: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] At this temperature, the liquid undergoes a phase transition to a gas. For a pure compound, the boiling point is a sharp, characteristic value at a given pressure, making it a crucial criterion for identification and purity assessment.

Principle of the Thiele Tube Method

For determining the boiling point of small sample volumes, as is common in research and development, the Thiele tube method is highly efficient and accurate.[7] This technique relies on trapping a small bubble of air in an inverted capillary tube submerged in the sample. As the sample is heated, the trapped air and vaporized sample expand. When the sample's vapor pressure slightly exceeds the atmospheric pressure, a continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the exact moment the liquid is drawn back into the capillary tube signifies that the external and internal pressures are equal; the temperature at this instant is the boiling point.[6][7]

Experimental Protocol: Thiele Tube Method
  • Apparatus Setup:

    • Secure a Thiele tube to a ring stand using a clamp. The tube should contain mineral oil to a level above the top of the side-arm.[7]

    • Attach a small test tube (e.g., a Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The sample should be level with the thermometer bulb.

    • Insert a capillary tube (sealed at one end) into the this compound sample with the open end down.[7]

    • Place the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the mineral oil.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[7]

    • Observe the capillary tube. As the temperature rises, trapped air will first be expelled.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates the temperature is just above the boiling point.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The rate of bubbling will decrease as the temperature drops.

    • Carefully monitor the capillary tube. The boiling point is the temperature recorded the instant the bubbling ceases and the liquid is drawn back into the capillary.[6]

    • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Workflow for Boiling Point Determination

Boiling_Point_Workflow cluster_prep Preparation cluster_heating Heating Phase cluster_cooling Cooling & Measurement prep1 Add 0.5 mL this compound to small test tube prep2 Attach sample tube to thermometer prep1->prep2 prep3 Place inverted capillary tube in sample prep2->prep3 prep4 Mount assembly in Thiele tube prep3->prep4 heat1 Gently heat Thiele tube side-arm prep4->heat1 heat2 Observe for rapid, continuous bubbles heat1->heat2 cool1 Remove heat source heat2->cool1 cool2 Monitor for bubble cessation cool1->cool2 cool3 Liquid enters capillary cool2->cool3 record Record Temperature (Boiling Point) cool3->record

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Section 3: Experimental Determination of Density

Density (ρ) is an intrinsic physical property defined as the mass of a substance per unit of volume (ρ = m/V).[8] For liquids, density is sensitive to temperature; an increase in temperature typically causes a decrease in density due to volume expansion.[9] Therefore, precise temperature control is a self-validating aspect of a trustworthy protocol. Using a pycnometer, or density bottle, provides a high degree of accuracy and reproducibility.

Principle of the Pycnometer Method

A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference substance of known density (e.g., deionized water), and finally filled with the sample liquid (this compound), the density of the sample can be calculated with high precision. The use of a reference substance allows for the accurate calibration of the pycnometer's volume at the specific experimental temperature.

Experimental Protocol: Pycnometer Method
  • Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

    • Weigh the empty, dry pycnometer with its stopper on an analytical balance, and record this mass (m₁).

    • Fill the pycnometer with deionized water and place it in a temperature-controlled water bath until it equilibrates to a specific temperature (e.g., 25.0 °C). Ensure the liquid level remains constant.

    • Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer.

    • Weigh the water-filled pycnometer and record the mass (m₂).

    • Calculate the mass of the water (m_water = m₂ - m₁).

    • Determine the exact volume of the pycnometer (V) at the experimental temperature using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water.

  • Sample Measurement:

    • Empty the pycnometer, rinse it with a small amount of this compound, and then fill it completely with the this compound sample.

    • Equilibrate the filled pycnometer to the same temperature (25.0 °C) in the water bath.

    • Insert the stopper, dry the exterior, and weigh the sample-filled pycnometer, recording the mass (m₃).

  • Calculation:

    • Calculate the mass of the this compound sample (m_sample = m₃ - m₁).

    • Calculate the density of this compound (ρ_sample) using the calibrated volume: ρ_sample = m_sample / V.

Workflow for Density Determination

Density_Workflow cluster_calib Pycnometer Calibration cluster_sample Sample Measurement calib1 Weigh empty, dry pycnometer (m₁) calib2 Fill with deionized water & equilibrate temperature calib1->calib2 calib3 Weigh water-filled pycnometer (m₂) calib2->calib3 calib4 Calculate pycnometer volume (V) calib3->calib4 sample1 Fill pycnometer with This compound calc Calculate Density: ρ = (m₃ - m₁) / V calib4->calc sample2 Equilibrate to same temperature as calibration sample1->sample2 sample3 Weigh sample-filled pycnometer (m₃) sample2->sample3 sample3->calc

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The physical properties of this compound, specifically a boiling point of 196.0 °C at 760 mmHg and a density in the range of 0.900-0.911 g/cm³ at 25 °C, serve as critical benchmarks for its identification, purity assessment, and application in scientific and industrial settings.[1] The utilization of standardized, high-precision experimental protocols, such as the Thiele tube method for boiling point and the pycnometer method for density, is essential for generating reliable and reproducible data. Adherence to these rigorous methodologies underpins the scientific integrity required by researchers, scientists, and drug development professionals.

References

  • The Good Scents Company. (n.d.). This compound, 7785-66-2. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Moore Dye Chem Pvt Ltd. (n.d.). This compound. Retrieved from [Link]

  • DOSS. (2021). Isothis compound. Retrieved from [Link]

  • PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2010). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Carbamic acid, N-butyl-, ethyl ester. American Chemical Society. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • RightAnswer. (n.d.). Knowledge Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

  • University of XYZ. (n.d.). Density of liquids. Retrieved from [Link] (Note: This is a placeholder URL as the original link was broken).

  • The Good Scents Company. (n.d.). benzyl tiglate, 67674-41-3. Retrieved from [Link]

  • YouTube. (2016). How to Measure the Density of a Liquid. Retrieved from [Link]

  • Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

  • ACS Publications. (1983). Effect of number of carboxyl groups on liquid density of esters of alkylcarboxylic acids. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

The Solubility Profile of Butyl Tiglate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of butyl tiglate, an ester of significant interest in the fragrance, flavor, and pharmaceutical industries. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. It delves into the physicochemical properties of this compound that govern its solubility, presents available solubility data in various solvents, and offers a detailed, field-proven protocol for the experimental determination of solubility using the shake-flask method. The guide is structured to provide a causal understanding of solubility phenomena, ensuring scientific integrity and empowering researchers to make informed decisions in formulation and development.

Introduction to this compound and Its Physicochemical Properties

This compound, with the chemical formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol , is the butyl ester of tiglic acid.[1][2] It is a colorless liquid with a characteristic floral, herbaceous, and slightly fruity aroma.[3][4] Understanding its solubility is paramount for its effective application, formulation, and delivery in various commercial products.

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces. This compound is an ester with a nine-carbon backbone, featuring a polar ester group (-COO-) and a non-polar butyl chain and tiglate moiety. This amphiphilic nature dictates its interaction with different solvents. The estimated octanol-water partition coefficient (logP) of 3.244 is indicative of its lipophilic character, suggesting a preference for non-polar environments over aqueous media.[3][4]

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction.[5] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The primary intermolecular forces at play include:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction for non-polar compounds. The extended hydrocarbon chain of this compound contributes significantly to these interactions.

  • Dipole-Dipole Interactions: The ester group in this compound possesses a permanent dipole, allowing for electrostatic interactions with other polar molecules.

  • Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor, the oxygen atoms in the ester group can act as hydrogen bond acceptors, enabling interactions with protic solvents like alcohols.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent. In non-polar solvents, van der Waals forces will dominate, while in polar solvents, dipole-dipole interactions and hydrogen bonding will be more significant.

Solubility Profile of this compound

The available data on the solubility of this compound is a combination of qualitative descriptions and estimated quantitative values. This information is summarized in the table below.

SolventSolvent TypePolaritySolubility
WaterPolar ProticHighInsoluble (Estimated: 142.2 mg/L at 25 °C)[3][4]
Alcohols (e.g., Ethanol)Polar ProticHighSoluble[3][4]
OilsNon-polarLowSoluble
Organic Solvents (general)VariousVariousSoluble

Based on its structure and the "like dissolves like" principle, it is anticipated that this compound will exhibit high miscibility with a range of common organic solvents, including but not limited to:

  • Alcohols: (Methanol, Ethanol, Isopropanol) due to hydrogen bonding and dipole-dipole interactions.

  • Ketones: (Acetone, Methyl Ethyl Ketone) due to dipole-dipole interactions.

  • Ethers: (Diethyl ether, Tetrahydrofuran) due to dipole-dipole interactions.

  • Aromatic Hydrocarbons: (Toluene, Benzene) due to van der Waals forces and pi-stacking interactions.[6]

  • Aliphatic Hydrocarbons: (Hexane, Heptane) due to strong van der Waals forces.

  • Chlorinated Solvents: (Dichloromethane, Chloroform) due to dipole-dipole and van der Waals interactions.

  • Polar Aprotic Solvents: (Dimethyl sulfoxide - DMSO, Dimethylformamide - DMF). DMSO, in particular, is a powerful and versatile solvent.[7][8][9]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14] The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrumentation for concentration measurement (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Step-by-Step Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.

    • For finer separation, centrifuge the vials at a constant temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

Self-Validating System and Causality
  • Equilibrium Confirmation: The protocol's trustworthiness is enhanced by confirming that equilibrium has been reached. This is achieved by observing a consistent concentration in samples taken at different equilibration time points.

  • Temperature Control: Maintaining a constant and accurately recorded temperature throughout the experiment is critical, as solubility is temperature-dependent.

  • Purity of Materials: The use of high-purity this compound and analytical grade solvents is essential to avoid erroneous results due to impurities.

Visualizing the Principles of Solubility

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_solute This compound cluster_solvent Solvents Solute This compound (Ester Group + Hydrocarbon Chains) Polar Polar Solvents (e.g., Ethanol) Solute->Polar Dipole-Dipole & H-Bonding (Acceptor) NonPolar Non-Polar Solvents (e.g., Hexane) Solute->NonPolar Van der Waals Forces

Caption: Intermolecular forces governing the solubility of this compound.

G A Start: Add excess This compound to solvent B Equilibration (24-48h shaking at constant T) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Collection & Filtration (Supernatant) C->D E Analysis (e.g., GC/HPLC) D->E F End: Determine Solubility E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety Considerations

This compound is irritating to the skin.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of chemical interactions. While quantitative data in a wide array of organic solvents is limited, the theoretical framework and qualitative information presented herein offer a robust basis for predicting its behavior. The detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to generate precise solubility data tailored to their specific needs. A thorough understanding of this compound's solubility is a critical enabler for innovation in the fields where this versatile ester finds its application.

References

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 7785-66-2. Retrieved from [Link]

  • PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2020). Solubility: An overview. 7(4), 166-171. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved from [Link]

  • Wikipedia. (n.d.). Toluene. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Loba Chemie. (n.d.). TOLUENE. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Butyl Tiglate and the Imperative of Stereochemistry

This compound is the butyl ester of tiglic acid, an organic compound that naturally occurs in several essential oils and is utilized as a flavoring and fragrance agent.[1] The critical aspect of this compound for scientific and commercial applications is its stereoisomerism. Tiglic acid, chemically known as (E)-2-methyl-2-butenoic acid, is the trans isomer of 2-methyl-2-butenoic acid. Its cis isomer is angelic acid.[2] This geometric isomerism means that the esterification of these acids with butanol can result in two distinct compounds: this compound and butyl angelate.

The differentiation and control of these stereoisomers are paramount. In sensory applications like flavors and fragrances, and more critically in drug development, different stereoisomers can exhibit significantly different biological activities and sensory profiles.[3]

Synthesis and Stereochemical Control

The primary method for synthesizing this compound and its stereoisomers is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The stereochemistry of the final ester product is dictated by the choice of the starting carboxylic acid.

Fischer-Speier Esterification: A Validated Protocol

This protocol details the synthesis of this compound from tiglic acid and n-butanol. To synthesize butyl angelate, angelic acid would be used as the starting material.

Key Materials:

  • Tiglic acid (or Angelic acid)

  • n-Butanol

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard glassware for reflux and extraction (Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Assembly: Combine tiglic acid (1 molar equivalent) with an excess of n-butanol (3-5 molar equivalents) in a round-bottom flask. The excess alcohol serves to drive the reaction equilibrium forward.

  • Catalysis: Introduce a catalytic amount of concentrated sulfuric acid (typically 1-2% by weight of the carboxylic acid).

  • Reflux and Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, preventing the reverse hydrolysis reaction.[5]

  • Reaction Monitoring: The reaction is considered complete when water no longer collects in the Dean-Stark trap.

  • Work-up:

    • After cooling, the reaction mixture is transferred to a separatory funnel.

    • Neutralize the acidic catalyst and any unreacted carboxylic acid by washing with a saturated sodium bicarbonate solution.

    • Wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer using an anhydrous drying agent like magnesium sulfate.

  • Purification: After filtering off the drying agent, the excess n-butanol is removed under reduced pressure using a rotary evaporator. For high-purity applications, fractional distillation of the crude product is recommended.

Rationale Behind Experimental Choices:

  • Le Chatelier's Principle: The use of excess n-butanol and the continuous removal of water are practical applications of Le Chatelier's principle, forcing the equilibrium towards the formation of the ester.[5]

  • Acid Catalysis: The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]

Diagrammatic Representation of the Synthetic Workflow:

Caption: A streamlined workflow for the synthesis of this compound.

Analytical Characterization and Differentiation

Distinguishing between this compound and butyl angelate requires precise analytical techniques capable of resolving stereoisomers.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure.

  • ¹H NMR: The chemical shifts of the protons in the vicinity of the carbon-carbon double bond are diagnostic. The spatial arrangement of the methyl and vinyl protons in the cis and trans isomers results in distinct chemical shifts and coupling constants.

  • ¹³C NMR: Similarly, the chemical shifts of the carbons involved in the double bond and the adjacent methyl groups will differ between the two isomers.

Chromatographic Separation: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile compounds like this compound.[7]

  • Gas Chromatography (GC): The choice of the GC column is critical. A polar capillary column (e.g., a wax-type column) will typically provide the best separation, with the more polar cis isomer (butyl angelate) often eluting before the trans isomer (this compound).

  • Mass Spectrometry (MS): While the mass spectra of geometric isomers are often very similar, subtle differences in fragmentation patterns can sometimes be observed. The primary role of MS in this context is to confirm the molecular weight and aid in the identification of the compounds based on their retention times.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₆O₂[8][9][10]
Molecular Weight156.22 g/mol [8][9]
Boiling Point196.00 °C @ 760.00 mm Hg[10]
Flash Point161.00 °F (71.67 °C)[1][10]
Odor ProfileFloral, herbaceous, slightly fruity[1][10]

A Broader Look: Related Esters of Tiglic and Angelic Acids

The synthetic and analytical principles applied to this compound are readily adaptable to a wide array of other esters of tiglic and angelic acids.[3] The properties and applications of these related compounds vary with the alcohol moiety used in their synthesis.

Table 2: A Comparative Overview of Related Esters

EsterMolecular FormulaMolecular Weight ( g/mol )Sensory Characteristics
Methyl TiglateC₆H₁₀O₂114.14Herbaceous, fruity
Ethyl TiglateC₇H₁₂O₂128.17Sweet, fruity
Isoamyl AngelateC₁₀H₁₈O₂170.25Apple-like, fruity
Benzyl TiglateC₁₂H₁₄O₂190.24Balsamic, floral

Concluding Remarks and Future Outlook

The study of this compound and its stereoisomers underscores the critical importance of stereochemistry in chemical and biological sciences. The ability to control and verify the stereochemical identity of these compounds is fundamental to their application in various industries. Future research will likely focus on developing more efficient and stereoselective synthetic routes and further exploring the structure-activity relationships of these and other related esters.

References

  • The Good Scents Company. (n.d.). This compound, 7785-66-2. Retrieved from [Link]

  • Toray Industries Inc. (1989). Process for preparing angelic acid or its ester. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl (2E)-2-methylbut-2-enoate. PubChem. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • American Chemical Society. (2023). Angelic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity Butyl Tiglate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the safety profile of a potential therapeutic can all hinge on the purity of a single chemical reagent. Butyl tiglate (CAS No. 7785-66-2), an ester with applications in fragrance, flavor, and as a versatile chemical intermediate, is no exception. This guide provides an in-depth technical framework for sourcing, validating, and handling high-purity this compound, ensuring that your research is built on a foundation of quality.

The Criticality of Purity: Why >98% May Not Be Enough

This compound is typically synthesized via Fischer esterification of tiglic acid and n-butanol.[1][2] This is a reversible reaction, meaning the final product will exist in an equilibrium mixture with the starting materials.[1] Consequently, the most common impurities are unreacted tiglic acid and n-butanol. Another critical, and often overlooked, impurity is the geometric isomer, butyl angelate, which has a similar chemical structure and can be difficult to separate.[3]

For drug development, these impurities are not benign:

  • Unreacted Starting Materials: Can lead to unwanted side reactions, lower yields, and complicate downstream purification processes.

  • Isomeric Impurities: Butyl angelate, a stereoisomer of this compound, may exhibit different biological activity or toxicity profiles, confounding screening results and potentially introducing safety liabilities.[3]

  • Non-Volatile Residues: Can poison catalysts or interfere with sensitive analytical equipment.

Therefore, understanding the impurity profile is just as important as knowing the purity percentage. A Certificate of Analysis (CoA) stating "98% purity" is a starting point, but a true high-purity grade suitable for pharmaceutical applications requires a more detailed specification.

Identifying and Qualifying Commercial Suppliers

Several chemical suppliers offer this compound. The key is to differentiate between suppliers providing standard grades and those capable of delivering the high-purity, well-characterized material required for pharmaceutical research.

Prominent Commercial Suppliers Include:

  • BOC Sciences: Offers a range of research chemicals and biochemicals, including custom synthesis services for specific purity requirements.[4]

  • Penta International: A long-standing company with a focus on chemistry innovations for various commercial applications.[4][5][6]

  • Tokyo Chemical Industry (TCI): A major global manufacturer of specialty organic chemicals for research and industry.[5]

  • Sigma-Aldrich (Merck): A leading life science and technology company providing high-quality ingredients with extensive documentation.[6]

  • Synerzine, Inc.: Specializes in flavor and fragrance ingredients, offering a wide array of aroma chemicals.[5][6]

  • Moore Dye Chem Pvt Ltd.: An India-based manufacturer and exporter of this compound and related chemicals.

Workflow for Supplier Qualification

Selecting a supplier should be a systematic process. The following workflow outlines a robust qualification procedure to ensure the material meets the stringent requirements of your research.

G Figure 1: Supplier Qualification Workflow A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS) A->B C Evaluate Purity & Analytical Methods on CoA B->C D Request Quotation & Sample for Evaluation C->D E Perform In-House QC Testing on Sample D->E F Decision Point: Does Sample Meet Spec? E->F G Approve Supplier & Place Purchase Order F->G  Yes H Reject Supplier or Request Higher Purity Grade F->H  No H->A Restart Process

Caption: A systematic workflow for vetting and approving suppliers of critical chemical reagents.

Decoding the Certificate of Analysis (CoA)

The CoA is the single most important document for assessing the quality of a chemical lot. A comprehensive CoA for high-purity this compound should include more than just the purity value.

Key Parameters to Scrutinize on a CoA:

ParameterTypical SpecificationImportance in R&D
Purity (Assay) ≥98% (Standard), ≥99.5% (High-Purity)The primary measure of the compound's identity. Higher purity minimizes interference from contaminants.
Analytical Method Gas Chromatography (GC), GC-MSSpecifies how the purity was determined. GC-MS provides structural confirmation of the main peak and impurities.[7][8]
Identification Conforms to Structure (e.g., by ¹H NMR, IR)Confirms the chemical identity beyond a simple retention time match on a chromatogram.
Water Content ≤ 0.1% (by Karl Fischer)Water can hydrolyze the ester or interfere with water-sensitive reactions.
Acidity ≤ 0.1% (as Tiglic Acid)Indicates the level of unreacted starting material, which can affect reaction pH and outcomes.[9]
n-Butanol Content Specified Limit (e.g., ≤ 0.5%)Indicates the level of the other primary starting material.
Non-Volatile Residue ≤ 0.01%Measures inorganic salts or other heavy impurities that will not evaporate.
Analytical Validation: The Science Behind the Specs

Understanding the analytical techniques listed on the CoA is crucial for a proper evaluation.

  • Gas Chromatography (GC): This is the workhorse for purity analysis of volatile compounds like this compound.[10] A Flame Ionization Detector (FID) is commonly used. However, for high-purity analysis (>99%), the main peak can overload the detector, making it difficult to accurately quantify minor impurities.[11] A proper method will often use a split injection with a high split ratio to manage the high concentration of the main component.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry. It is invaluable for tentatively identifying unknown impurity peaks in the chromatogram, providing crucial insights into the synthesis byproducts or contaminants.[7][8]

Best Practices for Storage and Handling

The purity of this compound can be compromised by improper storage and handling. As a volatile ester, it is susceptible to degradation and contamination.[12]

Protocol for Maintaining Purity Upon Receipt:

  • Inspect: Upon arrival, check that the container seal is intact.

  • Log: Record the date of receipt and the manufacturer's lot number.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13] Refrigerated storage at approximately 4°C is recommended to reduce volatility and slow potential degradation.[12]

  • Inert Atmosphere: For long-term storage or for very high-purity grades, flushing the headspace of the container with an inert gas like argon or nitrogen can prevent oxidation.

  • Dispensing:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the chemical.

    • Use clean, dry glass syringes or pipettes for transfer.

    • Promptly and tightly reseal the container. Use PTFE-lined caps to ensure a good seal and prevent leaching from the cap material.[12]

The following decision tree can guide the handling of a newly received lot.

G Figure 2: Decision Tree for Incoming Material A Receive New Lot of This compound B Is Container Seal Intact and CoA Present? A->B C Quarantine Lot. Contact Supplier. B->C No D Does CoA Meet Required Internal Specifications? B->D Yes D->C No F Perform In-House QC Confirmation? D->F Yes E Log Lot and Move to Approved Chemical Storage. G Release Lot for General R&D Use. E->G F->E No (Low-Risk Use) H Quarantine Lot. Perform Full QC Analysis. F->H Yes (Critical Use) H->D Re-evaluate

Caption: A logical flow for the receipt, inspection, and release of critical chemical reagents.

Conclusion

Sourcing high-purity this compound for pharmaceutical research and development is a multi-step process that extends far beyond simply ordering from a catalog. It requires a scientist's diligence in qualifying suppliers, scrutinizing technical documentation, understanding the analytical methods used for validation, and adhering to strict storage and handling protocols. By implementing these practices, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • The Good Scents Company. (n.d.). This compound, 7785-66-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isothis compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E). Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible Impurities in the Butyl Acrylate Product, Their Boiling.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Retrieved from [Link]

  • Moore Dye Chem Pvt Ltd. (n.d.). This compound Manufacturers and Suppliers from Thane. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Belqaid, K., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1380-1396. Retrieved from [Link]

  • MilliporeSigma. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • EH&S. (n.d.). Safe Storage. Retrieved from [Link]

  • Di, B., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412, 5353–5365. Retrieved from [Link]

  • Yeung, A. (2020, November 11). Making esters - Part 1 | Chemistry Tutorial [Video]. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate 3-methylbutyl (E)-2-methyl-2-butenoate. Retrieved from [Link]

  • Chromatography Forum. (2014). Testing for purity of butanol using GC-FID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). COA Butyl Acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Health and safety information for Butyl tiglate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Health and Safety of Butyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 7785-66-2) is an organic compound, specifically the butyl ester of tiglic acid.[1][2] It is recognized for its characteristic floral and herbaceous odor with a slightly fruity note, which has led to its primary application as a perfuming agent in various consumer products.[3] While valued for its sensory properties, a thorough understanding of its health and safety profile is paramount for professionals handling this substance in research, development, and manufacturing settings. The available toxicological data for this compound is limited, necessitating a cautious and proactive approach to safety.

This guide provides a comprehensive overview of the known health and safety information for this compound, synthesized from available safety data sheets and chemical databases. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to conduct risk assessments, implement appropriate safety controls, and respond effectively to emergencies.

Chemical and Physical Identity

A foundational understanding of a substance's physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various conditions and inform decisions regarding storage, handling, and emergency response.

Chemical Structure

This compound is chemically known as butyl (E)-2-methylbut-2-enoate.[4] Its structure consists of a butyl group attached to the carboxylate group of tiglic acid, an unsaturated monocarboxylic acid.

Caption: Chemical structure of Butyl (E)-2-methylbut-2-enoate.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below. This data is critical for predicting its environmental fate, potential for exposure, and fire hazards.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless clear liquid (estimated)[3]
Odor Floral, herbaceous, warm, fruity[3]
Specific Gravity 0.900 to 0.911 @ 25°C[3][5]
Refractive Index 1.435 to 1.445 @ 20°C[3][5]
Boiling Point 196°C @ 760 mmHg[3]
Flash Point 71.67°C (161.00°F) [Tag Closed Cup][3]
Vapor Pressure 0.459 mmHg @ 25°C (estimated)[3]
Solubility Insoluble in water; Soluble in alcohol[3]
logP (o/w) 3.244 (estimated)[3]

Hazard Identification and Toxicological Profile

The hazard profile for this compound is not fully characterized under the Globally Harmonized System (GHS).[1] However, historical data from European classifications provide valuable insight into its potential risks, particularly concerning skin irritation.

GHS and Historical Classifications
  • GHS Classification: As of recent data, this compound has not been assigned a harmonized GHS classification. One supplier reported that the substance does not meet GHS hazard criteria.[1] This lack of official classification underscores the need for caution.

  • European Pre-GHS Classification: Older European regulations classified this compound as an irritant (Xi) with the risk phrase R38: "Irritating to skin".[3] This classification is the primary driver for the handling precautions recommended in this guide.

Toxicological Data Gaps

A significant challenge in assessing the risk of this compound is the absence of comprehensive toxicological data. Information regarding its oral, dermal, and inhalation toxicity is largely undetermined.[3][6] This lack of data necessitates treating the substance as potentially hazardous until proven otherwise, applying the precautionary principle.

Risk Assessment Workflow

Given the data gaps, a systematic risk assessment is crucial before any laboratory work commences. The goal is to minimize exposure through a hierarchy of controls. The causality behind this workflow is to move from hazard identification to concrete, reviewable actions that protect personnel.

Risk_Assessment_Workflow A Step 1: Identify Hazards - Review available data (SDS, literature) - Note skin irritation potential (R38) - Acknowledge data gaps (toxicity) B Step 2: Assess Exposure Potential - Evaluate quantity used - Analyze process (open vs. closed system) - Determine frequency and duration of handling A->B C Step 3: Characterize Risk - Combine hazard and exposure information - Conclude risk level (e.g., Low, Medium, High) - Prioritize risks (e.g., skin contact) B->C D Step 4: Implement Control Measures - Engineering Controls (fume hood) - Administrative Controls (SOPs, training) - Personal Protective Equipment (PPE) C->D E Step 5: Review and Re-evaluate - Periodically review procedures - Re-assess if processes or quantities change - Monitor for any adverse health effects D->E

Caption: A systematic workflow for assessing and managing chemical risks.

Exposure Controls and Personal Protection

Based on the risk assessment, a multi-layered approach to exposure control is required. The primary goal is to prevent skin and eye contact and to minimize inhalation of any potential vapors, especially when heated.

Engineering Controls

The most effective control measure is to handle the substance in a controlled environment.

  • Ventilation: Use only in a well-ventilated area. For procedures that could generate aerosols or vapors (e.g., heating, sonicating, large-scale transfers), work should be conducted inside a certified chemical fume hood.[7] The rationale is to capture emissions at the source, preventing them from entering the breathing zone of the operator.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Given the R38 "Irritating to skin" classification, chemically resistant gloves are essential.[3] Butyl rubber gloves are an excellent choice as they offer robust protection against a wide array of chemicals, including esters.[8][9] Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination. The choice of glove material must be validated against the specific operational conditions and duration of use.

    • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin. For larger quantities or tasks with a high splash potential, a chemically resistant apron is recommended.

  • Respiratory Protection: Not typically required if work is performed with adequate engineering controls (i.e., in a fume hood). If engineering controls are not feasible and there is a potential for inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used after a formal respiratory protection program has been implemented.

PPE Selection Protocol

The following decision tree illustrates the logic for selecting appropriate PPE based on the experimental context.

PPE_Selection_Logic Start Handling this compound? SmallScale Small-scale transfer (<100 mL) at RT? Start->SmallScale Yes LargeScale Large-scale work or heating/aerosol generation? SmallScale->LargeScale No PPE_Standard Standard PPE: - Safety Goggles - Lab Coat - Butyl/Nitrile Gloves SmallScale->PPE_Standard Yes PPE_Enhanced Enhanced PPE: - Chemical Fume Hood - Goggles & Face Shield - Lab Coat & Apron - Butyl Gloves LargeScale->PPE_Enhanced Yes

Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling, Storage, and Disposal

Adherence to proper laboratory practices is critical for preventing accidents and ensuring a safe working environment.

Handling
  • Avoid contact with skin and eyes.[3]

  • Do not breathe mists or vapors.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources, as the material is a combustible liquid.[10][11]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when transferring large volumes.[12]

  • Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.[12]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13] Esters can react with these substances, potentially generating heat or hazardous byproducts.[13]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10] Do not dispose of it down the drain.

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel handling this compound must be familiar with these emergency protocols.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7][14]

  • Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[7][14]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, get medical attention.[7]

  • Ingestion: DO NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[7][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[15][16] Water mist may be used to cool closed containers.[10]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.

  • Specific Hazards: The substance is a combustible liquid. Vapors may travel to a source of ignition and flash back.[10] Containers may explode when heated.[10] Hazardous combustion products include carbon monoxide and carbon dioxide.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources.[13] Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.

  • Methods for Clean-up:

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[13]

    • Use clean, non-sparking tools to collect the absorbed material.[13]

    • Place the material into a suitable, labeled container for disposal.[13]

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]3]

  • PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]1]

  • Arkema. (2023). Butyl Acrylate Safety Data Sheet. Retrieved from a source providing general chemical handling and first-aid procedures.[7]

  • Fisher Scientific. (2025). Methyl tiglate Safety Data Sheet. Retrieved from a source providing general handling, storage, and fire-fighting information for esters.[10]

  • Sasol. (2025). Butyl Acrylate Safety Data Sheet. Retrieved from a source providing information on engineering controls and reactivity for similar substances.

  • Thames River Chemical Corp. (2018). Butyl Acrylate - SAFETY DATA SHEET. Retrieved from a source detailing handling procedures for flammable liquids.[12]

  • Thermo Fisher Scientific. (2024). Methyl tiglate - SAFETY DATA SHEET. Retrieved from a source providing hazard statements for similar flammable esters.[11]

  • Thermo Fisher Scientific. (2025). Ethyl tiglate Safety Data Sheet. Retrieved from a source providing first-aid measures for similar esters.[14]

  • The Good Scents Company. (n.d.). isothis compound. Retrieved from [Link]6]

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]4]

  • NOAA. (n.d.). BUTYL LACTATE - CAMEO Chemicals. Retrieved from a source providing reactivity and accidental release information for esters.[13]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]5]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]2]

  • Safetyware Group. (2025). Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling. Retrieved from a source describing the protective qualities of butyl gloves.[8]

  • Protective Industrial Products. (n.d.). Chemical Resistant Gloves. Retrieved from a source providing information on chemical glove selection.

  • NOAA. (n.d.). BUTYL ACRYLATE - CAMEO Chemicals. Retrieved from a source detailing fire-fighting measures for flammable liquids.[15]

  • Incendin. (n.d.). Fire extinguishing liquids. Retrieved from a source providing information on fire extinguisher agents.[16]

  • MCR Safety. (n.d.). CP7 - Butyl Rubber Glove. Retrieved from a source on personal protective equipment.[17]

  • MDS Associates. (n.d.). USA Made Butyl Chemical Hazard Gloves. Retrieved from a source detailing the applications and resistance of butyl gloves.[9]

Sources

Methodological & Application

Application Note: Comprehensive Analysis of Butyl Tiglate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the qualitative and quantitative analysis of Butyl tiglate using gas chromatography (GC). This compound, an ester known for its characteristic floral and herbal scent, is a significant component in fragrances and flavorings.[1][2] Accurate analytical methods are therefore essential for quality control and research in these industries. This document outlines two primary methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification. We delve into the rationale behind parameter selection, sample preparation protocols, and method validation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound, systematically named butyl (2E)-2-methylbut-2-enoate, is a volatile organic compound found in various natural sources, including certain essential oils.[3] Its pleasant aroma makes it a valuable ingredient in the cosmetic and food industries. Gas chromatography is the premier analytical technique for the analysis of such volatile and semi-volatile compounds due to its high resolving power and sensitivity.[4][5]

This guide presents a dual approach to this compound analysis. GC-FID is highlighted for its excellent quantitative performance, offering high precision and a wide linear range.[6][7] For applications requiring unambiguous identification, especially in complex matrices, GC-MS provides unparalleled specificity through mass spectral data.[6] The protocols herein are designed to be robust and adaptable, ensuring reliable and reproducible results.

Causality of Experimental Choices

The selection of a gas chromatography method is a deliberate process, with each parameter chosen to optimize the separation and detection of the target analyte.

Column Selection: The Heart of the Separation

The choice of the GC column's stationary phase is critical. For a moderately polar ester like this compound, a 5% phenyl 95% methyl siloxane stationary phase (e.g., HP-5 or equivalent) is recommended.[8] This phase provides a good balance of polarity to effectively separate this compound from other volatile components in a sample. The non-polar character of the methyl groups interacts with the butyl chain of the ester, while the phenyl groups offer a slight polarity to interact with the ester functional group, leading to excellent peak shape and resolution.

Injection Technique: Ensuring Reproducibility

A split/splitless injector is typically used. For quantitative analysis, a split injection is often preferred to handle concentrated samples and ensure sharp peaks. A split ratio of 20:1 is a good starting point, meaning only a fraction of the injected sample enters the column, preventing overloading.[9] For trace analysis, a splitless injection can be employed to maximize the amount of analyte reaching the detector.[10]

Temperature Programming: The Key to Resolution

An oven temperature program is essential for separating a mixture of compounds with varying boiling points.[4] The initial oven temperature is set below the boiling point of the most volatile components to allow for their separation on the column. A temperature ramp is then applied to elute compounds with higher boiling points in a reasonable time frame. The final temperature is held to ensure all components have eluted from the column. The specific program will depend on the complexity of the sample matrix.

Detector Selection: FID for Quantity, MS for Identity
  • Flame Ionization Detector (FID): The FID is a mass-sensitive detector that is highly sensitive to organic compounds containing carbon-hydrogen bonds.[11] It is the detector of choice for quantification due to its wide linear range, robustness, and excellent signal-to-noise ratio.[7][12]

  • Mass Spectrometry (MS): When definitive identification is required, a mass spectrometer is used as the detector. The MS ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for the analyte.[6]

Experimental Workflow

The overall process for the GC analysis of this compound can be visualized as a streamlined workflow from sample receipt to final data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution in Volatile Solvent Sample->Dilution Filtering Filtering (if necessary) Dilution->Filtering Vialing Transfer to GC Vial Filtering->Vialing Injection Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Identification Identification (MS) Integration->Identification Report Reporting Quantification->Report Identification->Report

Caption: Gas Chromatography workflow for this compound analysis.

Detailed Protocols

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate results.[13][14]

Protocol 1: Standard and Sample Solution Preparation

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[10][15] Ensure the chosen solvent does not co-elute with this compound.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of pure this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample into a volumetric flask.

    • Dilute with the chosen solvent to a concentration expected to be within the calibration range.

    • If the sample contains particulates, filter through a 0.45 µm syringe filter before transferring to a GC vial.[10]

GC-FID Method for Quantification

This protocol is optimized for the routine quantitative analysis of this compound.

Table 1: GC-FID Instrumental Parameters

ParameterValueRationale
Gas Chromatograph Agilent 6890N or equivalent[8]A robust and widely used GC system.
Column HP-5 (30 m x 0.25 mm, 0.25 µm)[16]Provides excellent separation for moderately polar compounds.
Injector Split/SplitlessOffers flexibility for different sample concentrations.
Injector Temperature 250 °CEnsures rapid and complete volatilization of this compound.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard volume for reproducible injections.
Carrier Gas Helium or Hydrogen[16]Inert gases that provide good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for good separation and analysis time.
Oven Program
Initial Temperature70 °C, hold for 2 minAllows for separation of highly volatile components.
Ramp Rate10 °C/min to 240 °CA moderate ramp rate to elute this compound and other components.
Final Temperature240 °C, hold for 5 minEnsures all components are eluted from the column.
Detector Flame Ionization Detector (FID)[12]High sensitivity and wide linear range for quantification.
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow 40 mL/min[17]Fuel for the FID flame.
Air Flow 400 mL/minOxidant for the FID flame.
Makeup Gas (N2) 25 mL/minImproves peak shape and detector response.
GC-MS Method for Identification

This protocol is designed for the definitive identification of this compound, particularly in complex matrices.

Table 2: GC-MS Instrumental Parameters

ParameterValueRationale
Gas Chromatograph Agilent 8890 or equivalent[18]A modern GC system with precise control.
Mass Spectrometer Agilent 5977 or equivalent[18]A sensitive and reliable mass selective detector.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A low-bleed column suitable for MS applications.
Injector Temperature 250 °CEnsures rapid volatilization.
Injection Volume 1 µL (Split or Splitless)Splitless for trace analysis, split for higher concentrations.
Carrier Gas HeliumThe standard carrier gas for GC-MS.
Flow Rate 1.2 mL/min (constant flow)Optimal for MS vacuum conditions.
Oven Program Same as GC-FID methodTo maintain consistent retention times for comparison.
Transfer Line Temp. 280 °CPrevents analyte condensation before entering the MS.
Ion Source Temp. 230 °CPromotes efficient ionization.
Quadrupole Temp. 150 °CMaintains stable ion trajectories.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique.
Electron Energy 70 eV[18]Standard energy for creating reproducible mass spectra.
Mass Range m/z 35-350Covers the expected mass range of this compound and its fragments.
Scan Mode Full ScanTo acquire the complete mass spectrum for identification.

Data Analysis and Interpretation

Quantification with GC-FID
  • Calibration Curve: Inject the working standards and plot the peak area of this compound against the concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A linearity of r² ≥ 0.999 is generally considered acceptable.[6]

  • Sample Analysis: Inject the prepared sample solution.

  • Calculation: Use the peak area of this compound in the sample chromatogram and the calibration curve to calculate its concentration in the solution. Account for the initial sample weight and dilution factor to determine the final concentration in the original sample.

Identification with GC-MS
  • Retention Time: The retention time of the peak of interest in the sample chromatogram should match that of the this compound standard.

  • Mass Spectrum: The mass spectrum of the peak of interest should be compared to a reference spectrum from a library (e.g., NIST) or the spectrum of the injected standard. The fragmentation pattern should match for positive identification.

MS_Fragmentation cluster_structure This compound Structure cluster_fragments Key Mass Fragments (m/z) ButylTiglate This compound (C9H16O2) M.W. 156.22 Fragment1 57 (C4H9+) ButylTiglate->Fragment1 Loss of C5H7O2 Fragment2 83 (C5H7O+) ButylTiglate->Fragment2 McLafferty Rearrangement Fragment3 101 ButylTiglate->Fragment3 Loss of C4H9 Fragment4 156 (M+) ButylTiglate->Fragment4 Molecular Ion

Caption: Key mass fragments for this compound identification.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH Q2(R2) guidelines.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results to the true value.[6] This can be assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Table 3: Typical Method Validation Performance

ParameterTypical Acceptance Criteria
Specificity No interference at analyte retention time.
Linearity (r²) ≥ 0.999[6]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) Repeatability: < 2%, Intermediate: < 3%[6]
LOD & LOQ Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak Injector or detector malfunction, no sample injected.Check syringe, septum, and gas flows. Ensure the flame is lit (FID).
Broad Peaks Column overloading, slow injection, dead volume.Dilute sample, check injection speed, check column installation.
Tailing Peaks Active sites in the liner or column, incompatible solvent.Use a deactivated liner, condition the column, check solvent choice.
Ghost Peaks Contamination from septum, solvent, or previous injection.Bake out the column, use high-purity solvents, run solvent blanks.
Shifting Retention Times Leak in the system, inconsistent oven temperature, flow rate changes.Perform a leak check, verify oven temperature calibration, check gas pressures.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by gas chromatography. The detailed GC-FID and GC-MS protocols, along with the rationale for experimental choices and troubleshooting guidance, equip researchers and scientists with the necessary tools for both routine quality control and in-depth research applications. Adherence to these methodologies will ensure the generation of accurate, reliable, and reproducible data for this compound analysis.

References

  • A Comparative Guide to the Validation of GC-MS Methods for Ester Analysis. Benchchem.
  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO.
  • Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.
  • A Head-to-Head Battle: Cross-Validation of GC and HPLC for Fatty Acid Ester Analysis. Benchchem.
  • GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. ResearchGate. Available at: [Link]

  • Butyl (2E)-2-methylbut-2-enoate. PubChem. Available at: [Link]

  • n-Butyl tiglate. NIST WebBook. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Characterization of Gardenia tea based on aroma profiles using GC-E. Maximum Academic Press. Available at: [Link]

  • Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. Available at: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • This compound, 7785-66-2. The Good Scents Company. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • This compound. FlavScents. Available at: [Link]

  • GC/FID & GC/MS RTL Flavor Databases. Agilent. Available at: [Link]

  • Hexyl tiglate. NIST WebBook. Available at: [Link]

  • n-Butyl tiglate. NIST WebBook. Available at: [Link]

  • Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. ResearchGate. Available at: [Link]

  • Gas Chromatography.pdf. Cengage. Available at: [Link]

  • Application Note: Quantitative Analysis of Butyl Salicylate using Gas Chromatography with Flame Ionization Detection (GC-FID). Benchchem.
  • determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Available at: [Link]

  • Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Indian Chemical Society. Available at: [Link]

  • Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV. Available at: [Link]

  • This procedure describes the analysis of samples by headspace gas chromatography for ethyl alcohol an. Available at: [Link]

Sources

Application Note: A Robust HPLC Protocol for the Purification of Butyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the purification of Butyl tiglate. This compound, an ester with applications in the fragrance and flavor industries, often requires high purity levels that necessitate efficient purification techniques.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, outlining the method development rationale, a step-by-step preparative HPLC protocol, and expected outcomes. The described reversed-phase method demonstrates high resolution and recovery, making it suitable for obtaining high-purity this compound from synthesis reaction mixtures or natural extracts.

Introduction and Scientific Background

This compound, systematically named butyl (E)-2-methylbut-2-enoate, is a volatile ester found in various essential oils.[2] Its characteristic fruity and herbaceous aroma makes it a valuable component in perfumery and as a flavoring agent. For these applications, the sensory profile is paramount, and impurities can drastically alter the desired characteristics. Therefore, a reliable purification method is essential to isolate this compound from isomers (such as butyl angelate), unreacted starting materials (n-butanol and tiglic acid), and other synthesis byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such compounds due to its high efficiency and selectivity.[3] This note focuses on a reversed-phase HPLC (RP-HPLC) approach, which is ideally suited for separating moderately non-polar compounds like this compound.

Causality of Method Choice: The decision to use RP-HPLC is grounded in the physicochemical properties of this compound. With a molecular formula of C9H16O2 and an estimated XlogP3 of 3.1, the compound is relatively non-polar.[1][4] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar analytes, such as this compound, will have a stronger affinity for the stationary phase and thus be retained longer than more polar impurities, enabling effective separation.[5][6]

HPLC Method Development and Rationale

The development of a successful purification protocol requires careful consideration of the stationary phase, mobile phase, and detection parameters.

A C18 (octadecylsilyl) stationary phase is the gold standard for RP-HPLC and was selected for this application. The long alkyl chains provide a highly non-polar environment, promoting hydrophobic interactions with this compound. This leads to excellent retention and allows for fine-tuning of the separation by adjusting the mobile phase composition. For preparative scale, a larger particle size (e.g., 5-10 µm) is often used to reduce backpressure while maintaining adequate separation efficiency.

The mobile phase in RP-HPLC typically consists of water and a miscible organic solvent.[7]

  • Organic Modifier: Acetonitrile (MeCN) and methanol (MeOH) are the most common choices.[7] Acetonitrile is often preferred due to its lower viscosity and lower UV cutoff wavelength (~190 nm), which provides a cleaner baseline for detection.[7][8] For this method, a gradient of acetonitrile and water is employed to ensure good separation of early-eluting polar impurities and efficient elution of the target compound.

  • Isocratic vs. Gradient Elution: While an isocratic method (constant mobile phase composition) can be simpler, a gradient elution (where the concentration of the organic solvent is increased over time) is superior for complex samples. It allows for the elution of a wide range of compounds with varying polarities, improving peak shape and reducing run time. The method starts with a higher percentage of water to resolve polar impurities and gradually increases the acetonitrile concentration to elute the retained this compound.

Experimental Protocol: Preparative HPLC Purification

This protocol is designed for the purification of a crude this compound sample.

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Fraction collector.

  • C18 Preparative HPLC Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (MeCN).[8]

  • Ultrapure water (e.g., Milli-Q or equivalent).[5]

  • Crude this compound sample.

  • Glass vials for sample preparation and fraction collection.

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 10-50 mg/mL. The exact concentration may need to be optimized based on the solubility of the crude mixture and the loading capacity of the column.

  • Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

The logical flow for the purification process is outlined below.

HPLC_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Run Phase SamplePrep Sample Dissolution & Filtration Injection Inject Filtered Sample SamplePrep->Injection SystemEquil System Equilibration (Initial Mobile Phase) SystemEquil->Injection Gradient Gradient Elution (Separation on C18 Column) Injection->Gradient Detection UV Detection (210 nm) Gradient->Detection Collection Fraction Collection (Triggered by UV Signal) Detection->Collection Analysis Purity Analysis of Fractions (Analytical HPLC) Collection->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: Workflow for the HPLC Purification of this compound.

Table 1: HPLC Operating Parameters

ParameterValueRationale
Column C18, 250 x 21.2 mm, 5 µmStandard reversed-phase chemistry suitable for non-polar esters; preparative dimensions for higher loading.
Mobile Phase A Ultrapure WaterThe polar component of the mobile phase.[5]
Mobile Phase B Acetonitrile (HPLC Grade)The organic modifier; provides good elution strength and low UV cutoff.[7]
Gradient Program 0-5 min: 30% BInitial hold to elute very polar impurities.
5-25 min: 30% to 95% B (Linear)Gradient to resolve compounds of intermediate polarity and elute the target compound.
25-30 min: 95% BColumn wash to elute any highly non-polar compounds.
30.1-35 min: 30% BRe-equilibration for the next injection.
Flow Rate 20.0 mL/minA typical flow rate for a column of this dimension, balancing speed and resolution.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmWavelength for detecting the conjugated C=C-C=O system in this compound.[9]
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
  • System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition (70% Water, 30% Acetonitrile) at 20.0 mL/min until a stable baseline is achieved.

  • Injection: Inject the filtered, prepared sample onto the column.

  • Chromatography and Data Acquisition: Start the gradient run and data acquisition. Monitor the chromatogram in real-time. This compound is expected to elute during the middle to late part of the linear gradient.

  • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal. Collect the eluent corresponding to the main peak, which should be this compound. It is advisable to collect fractions in separate tubes across the peak to isolate the purest portions.

  • Post-Run: After the main peak has eluted, allow the gradient to complete its run to wash the column.

  • Purity Analysis: Analyze a small aliquot of the collected fractions using a separate analytical HPLC method to confirm purity.

  • Product Isolation: Pool the fractions that meet the desired purity specification. Remove the mobile phase solvents (water and acetonitrile) via rotary evaporation to yield the purified this compound.

Expected Results and Data Presentation

The described method should effectively separate this compound from common impurities. A hypothetical chromatogram would show early-eluting peaks corresponding to polar impurities, followed by a major peak for this compound, and potentially some later-eluting, more non-polar byproducts.

Table 2: Hypothetical Purification Outcome

ParameterValueNotes
Crude Sample Purity ~85%Determined by analytical GC or HPLC.
Expected Retention Time 18-22 minutesThis is an estimate and will vary based on the specific system and column.
Post-HPLC Purity >99.0%Purity of the pooled fractions, confirmed by analytical HPLC.
Recovery Rate >85%The percentage of this compound recovered from the crude sample. Losses occur during handling and in impure fractions.
Final Product Colorless liquidAppearance of the isolated this compound after solvent removal.[1]

Self-Validating System and Trustworthiness

The protocol's integrity is maintained through several key checks:

  • System Suitability: Before injecting the sample, a standard of pure this compound (if available) should be run to determine its retention time and peak shape, providing a benchmark for the purification run.

  • Baseline Stability: A stable baseline during equilibration indicates a clean system and pure solvents, which is critical for accurate peak detection and fractionation.

  • Post-Purification Analysis: The purity of the collected fractions must be verified by a separate, validated analytical method. This step confirms the success of the preparative run and ensures the final product meets specifications. This feedback loop is essential for optimizing the collection window in subsequent runs.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the preparative HPLC purification of this compound. By leveraging the principles of reversed-phase chromatography, this method offers high resolution and recovery. The rationale behind the selection of the stationary phase, mobile phase, and detection parameters is explained to empower researchers to adapt the method to their specific instrumentation and sample characteristics. Adherence to this protocol will enable the consistent production of high-purity this compound suitable for demanding applications in research and industry.

References

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Zhang, T., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11.... Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC I-Class Solvent Considerations. Retrieved from [Link]

  • PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. Retrieved from [Link]

  • MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]

  • Google Patents. (n.d.). US6093286A - Process for purifying n-butyl chloride.
  • Gamache, P. (n.d.). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]

  • ResearchGate. (2021). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. Retrieved from [Link]

  • Phenomenex. (2024). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]

  • McConnell, J. S., McConnell, R. M., & Hossner, L. R. (1993). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. ScholarWorks@UARK. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

  • Baty, J. D., et al. (1980). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phthalic acid. Retrieved from [Link]

  • Pharmaguideline. (2017). Solvents used in HPLC Mobile Phase. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of Butyl Tiglate in Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Butyl Tiglate as a fragrance ingredient.

Abstract: this compound (CAS No. 7785-66-2) is an ester recognized for its distinctive floral, herbal, warm, and fruity olfactory profile.[1][2][3] These application notes provide a comprehensive guide for researchers on the characterization, handling, and application of this compound as a fragrance ingredient in experimental formulations. This document outlines detailed protocols for sensory evaluation, incorporation into cosmetic bases, and stability testing, underpinned by scientific principles to ensure methodological robustness and data integrity. The aim is to equip researchers with the foundational knowledge and practical workflows required to effectively utilize this compound in product development and sensory science studies.

Material Characterization and Properties

A thorough understanding of a fragrance ingredient's physicochemical properties is fundamental to its effective application and the prediction of its behavior in various formulations.

Chemical Identity

This compound, systematically named butyl (E)-2-methylbut-2-enoate, is an organic ester.[3][4] Its structure is characterized by a butyl ester group attached to tiglic acid, the (E) isomer of 2-methyl-2-butenoic acid.

  • Molecular Formula: C₉H₁₆O₂[4][5]

  • Molecular Weight: 156.22 g/mol [4][5][6]

  • CAS Number: 7785-66-2[2][4][5]

  • Synonyms: n-Butyl tiglate, Butyl (E)-2-methylcrotonate, Tiglic acid butyl ester[2][5]

Physicochemical Properties

The physical properties of this compound dictate its handling, solubility, and performance within a formulation. These are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless clear liquid (estimated)[1][7]
Boiling Point 196.0 °C at 760 mm Hg[1]
Flash Point 71.67 °C (161.00 °F) TCC[1][3][7]
Specific Gravity 0.900 to 0.911 @ 25 °C[1][3]
Refractive Index 1.435 to 1.445 @ 20 °C[1][3]
Vapor Pressure 0.459 mmHg @ 25 °C (estimated)[1][3]
Solubility Soluble in alcohol; practically insoluble in water (142.2 mg/L @ 25°C est.)[1][2][7]
Purity (Assay) 98.00 to 100.00% (sum of isomers)[1]
Olfactory Profile

The primary application of this compound is driven by its unique scent characteristics.

  • Odor Type: Floral, Herbal[1][7]

  • Odor Description: Described as a floral and herbaceous odor with warm, slightly fruity notes.[1][3] It is often utilized in herbaceous or potpourri-type fragrance blends to impart these specific characteristics.[3]

  • Odor Strength: Medium[1][7]

  • Substantivity: Greater than 1 hour on a smelling strip at 100% concentration.[1][7]

Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical, including fragrance ingredients.

Hazard Identification
  • Skin Irritation: this compound is classified as irritating to the skin (R38).[3]

  • General Handling: Avoid contact with skin and eyes.[3] Standard safety data sheets (SDS) for similar flammable esters recommend keeping the substance away from heat, sparks, open flames, and hot surfaces.[8][9]

Recommended Personal Protective Equipment (PPE)
  • Gloves: Wear suitable chemical-resistant gloves.[3]

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[8]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8][10]

  • Material Stability: Fragrance oils are generally stable for years if stored correctly.[11] However, prolonged exposure to air can lead to oxidation, which may alter the odor profile.[11]

Experimental Protocols for Research Applications

The following protocols are designed as a starting point for researchers. They should be adapted based on specific experimental goals and laboratory equipment.

Protocol for Olfactory Evaluation of this compound

Objective: To systematically evaluate the odor profile of this compound over time (dry-down) and at different concentrations.

Rationale: Sensory evaluation is a critical first step in understanding a fragrance ingredient's character.[12][13] Evaluating at different dilutions is necessary as the perceived scent can change significantly with concentration. The dry-down study reveals the evolution of the scent from its initial top notes to its longer-lasting base notes.

Materials:

  • This compound (≥98% purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers or vials

  • Pipettes

  • Professional fragrance smelling strips (blotters)

  • Blotter holder

Methodology:

  • Preparation of Dilutions: Prepare 10%, 1%, and 0.1% (w/w) dilutions of this compound in ethanol. Prepare a "blank" of pure ethanol to serve as a negative control.

  • Dipping: Dip the narrow end of a labeled smelling strip into each solution (including the blank) to about 1 cm depth for 2 seconds.

  • Initial Evaluation (Top Notes): Remove the strip, wave it gently in the air for 5-10 seconds to allow the most volatile solvent to evaporate. Smell the strip from a distance of 2-3 cm. Record initial impressions of the scent profile, intensity, and any nuances.

  • Dry-Down Evaluation (Mid and Base Notes): Place the strips in a holder, ensuring they do not touch. Evaluate the scent again at set time intervals: T=5 min, T=30 min, T=1 hour, and T=4 hours.

  • Data Recording: At each time point, record detailed descriptors of the odor. Note any changes in character (e.g., does the fruity note fade, does the herbal note become more prominent?). Use a standardized vocabulary if available.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation P1 Prepare Dilutions (10%, 1%, 0.1% in EtOH) P3 Dip Labeled Blotters P1->P3 P2 Prepare Blank (Pure EtOH) P2->P3 E1 Initial Smell (T=0) Record Top Notes P3->E1 Evaporate solvent E2 Evaluate at T=5 min E5 Evaluate at T=4+ hrs Record Base Notes E1->E5 Dry-down Period E3 Evaluate at T=30 min E4 Evaluate at T=1 hr

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Protocol for Incorporation into a Simple Cosmetic Base

Objective: To incorporate this compound into a basic oil-in-water (O/W) lotion and assess its immediate impact on the formulation's scent and physical properties.

Rationale: The performance and perceived odor of a fragrance can be significantly altered by the cosmetic base.[14] This protocol establishes a baseline for compatibility. Adding the fragrance during the cool-down phase is critical to prevent volatilization or degradation of the aroma chemical.[11]

Materials:

  • Unscented O/W lotion base

  • This compound

  • Digital scale (0.01g precision)

  • Glass beaker

  • Overhead stirrer or homogenizer

  • Airtight sample containers

Methodology:

  • Weighing: Weigh out 100g of the unscented lotion base into a glass beaker.

  • Dosage Calculation: For a 0.5% concentration, weigh out 0.5g of this compound in a separate, small container. The International Fragrance Association (IFRA) recommends a usage level up to 1.0% in the final fragrance concentrate, so 0.5% in the final product is a common and safe starting point.[3]

  • Cool-Down: Ensure the lotion base is at or below 40°C. If working with a freshly made emulsion, this is the typical temperature for adding heat-sensitive ingredients.

  • Incorporation: While stirring the lotion base at a slow to moderate speed, slowly add the this compound.

  • Homogenization: Increase the mixing speed for 2-5 minutes to ensure the fragrance oil is thoroughly and uniformly dispersed throughout the emulsion.

  • Packaging: Transfer the fragranced lotion into a labeled, airtight container.

  • Control Sample: Package a sample of the unscented base to serve as a control for stability testing.

  • Initial Assessment: After 24 hours (to allow the fragrance to equilibrate in the base), assess the scent of the final product and note any changes in color or consistency compared to the control.

Protocol for Accelerated Stability Testing

Objective: To predict the long-term stability of this compound within the cosmetic base by subjecting it to stressful environmental conditions.[15]

Rationale: Stability testing is crucial to ensure a fragranced product maintains its intended quality (scent, color, viscosity) throughout its shelf life.[16] Accelerated testing using heat and light simulates months or years of storage in a matter of weeks.[15][16]

Materials:

  • Fragranced lotion samples from Protocol 3.2

  • Unfragranced control lotion samples from Protocol 3.2

  • Temperature-controlled oven (e.g., set to 40°C or 50°C)

  • UV light cabinet or a window with direct sunlight exposure

  • Refrigerator and Freezer for freeze-thaw cycles

  • pH meter, viscometer (optional, but recommended)

Methodology:

  • Sample Allocation: Prepare at least four sets of the fragranced product and the control.

    • Set 1: Retain Sample (stored at room temperature, ~25°C, in the dark)

    • Set 2: High-Temperature Storage (placed in an oven at 40°C)

    • Set 3: Light Exposure (placed in a UV cabinet or exposed to sunlight)

    • Set 4: Freeze-Thaw Cycling (placed in a freezer at -10°C for 24h, then thawed at room temperature for 24h; repeat for 3 cycles)

  • Evaluation Schedule: Evaluate all samples (including the retain) at baseline (T=0) and then at regular intervals (e.g., Week 1, Week 2, Week 4, Week 8).

  • Parameters to Assess:

    • Olfactory Profile: Does the scent intensity or character change? Does the base odor become more prominent?

    • Appearance: Note any changes in color or signs of phase separation.

    • pH: Measure the pH of the samples. A significant drift can indicate instability.

    • Viscosity: Measure the viscosity. Fragrance oils can sometimes thin emulsions over time.[14]

  • Data Analysis: Compare the results from the stressed samples against the retain sample. Significant divergence indicates a potential stability issue.

Stability_Testing_Workflow cluster_conditions Storage Conditions Start Prepare Fragranced and Control Samples C1 Retain Sample (25°C, Dark) Start->C1 C2 Oven (40°C) Start->C2 C3 UV / Light Exposure Start->C3 C4 Freeze-Thaw Cycles Start->C4 Eval Periodic Evaluation (Weeks 1, 2, 4, 8) - Odor - Color - pH - Viscosity C1->Eval C2->Eval C3->Eval C4->Eval Eval->Eval Repeat at next interval Report Compare to Retain & Analyze Data Eval->Report

Caption: General workflow for accelerated stability testing of a fragranced product.

Data Interpretation and Best Practices

  • Sensory Data: When analyzing olfactory data, look for consensus among evaluators. A change in the scent profile under heat stress might indicate a reaction between the this compound and the base, or breakdown of the molecule itself.

  • Physical Data: A color change in the light exposure sample is a common issue and may necessitate the use of UV absorbers in the formulation. A drop in viscosity, particularly in the high-temperature sample, suggests the fragrance is impacting the emulsion structure.

  • Dosage: The recommended usage level of up to 1.0% in a fragrance concentrate is a guideline.[3] The optimal level in a final product depends on the desired scent intensity, the product matrix, and regulatory limits. Start with low concentrations (e.g., 0.1-0.2%) and incrementally increase.

  • Synergy and Masking: this compound's herbaceous and fruity notes can be used to complement other ingredients or to mask undesirable base odors. Consider its use in combination with other floral esters, herbal essential oils (like lavandin[1]), or fruity top notes to create more complex and robust fragrance accords.

References

  • FlavScents. (n.d.). This compound. Retrieved from FlavScents. [Link]

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from The Good Scents Company. [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from Cheméo. [Link]

  • ChemHub. (n.d.). This compound CAS No: 7785-66-2. Retrieved from ChemHub. [Link]

  • Moore Dye Chem Pvt Ltd. (n.d.). This compound Manufacturers and Suppliers from Thane. Retrieved from Moore Dye Chem. [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from ILT. [Link]

  • FasterCapital. (n.d.). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. Retrieved from FasterCapital. [Link]

  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from Cinquième Sens. [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from Orchadia Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl (2E)-2-methylbut-2-enoate. PubChem Compound Database. Retrieved from NCBI. [Link]

  • Contract Laboratory. (n.d.). Sensory Evaluation Testing of Cosmetic Fragrances. Retrieved from Testing Laboratory. [Link]

  • Safety Data Sheet. (2024, February 6). Butyl Acrylate. Retrieved from a safety data sheet provider. [Link]

Sources

Application Notes and Protocols for Butyl Tiglate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Butyl Tiglate: An Enigmatic Molecule in the Flavorist's Palette

This compound, the ester of n-butanol and tiglic acid, presents a curious case in the field of flavor chemistry. Possessing an intriguing aromatic profile, it resides at the intersection of fruity, floral, and green notes. This guide is designed for researchers, scientists, and professionals in drug development and flavor chemistry who wish to explore the potential of this molecule. We will delve into its known characteristics, outline protocols for its study, and critically examine its standing as a flavor ingredient. It is imperative to approach this compound with a researcher's mindset, acknowledging both its documented properties and the notable gaps in publicly available data regarding its formal approval for widespread flavor use.

Part 1: Chemical and Sensory Profile of this compound

This compound, systematically named butyl (E)-2-methylbut-2-enoate, is a colorless liquid with a unique aromatic character.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 7785-66-2[3]
Molecular Formula C₉H₁₆O₂[3][4]
Molecular Weight 156.22 g/mol [3][4]
Boiling Point 196.00 °C at 760.00 mm Hg[1][2]
Flash Point 161.00 °F (71.67 °C)[1][2]
Solubility Soluble in alcohol; slightly soluble in water (142.2 mg/L at 25 °C)[1][2][3]
Appearance Colorless clear liquid[1][2]
Sensory Characteristics: A Complex Aromatic Signature

The olfactory profile of this compound is consistently described as a blend of floral, herbal, warm, and fruity notes.[2][3] This complexity makes it an interesting candidate for flavor formulations where a simple fruity or floral note would be insufficient.

  • Odor Profile : Floral, herbaceous, with warm, fruity undertones.[2][3]

  • Flavor Profile : While some sources suggest it is not for flavor use, related esters provide clues to its potential taste characteristics.[3] Ethyl tiglate, for instance, is described as having sweet, fruity, and green notes.[] Isothis compound is noted for its herbal and pungent character.[6] Based on these related compounds, this compound can be anticipated to contribute sweet, fruity, and green nuances, possibly with a subtle herbal complexity.

Natural Occurrence

This compound is not merely a synthetic creation; it has been identified as a volatile component in a variety of plants. Its presence in nature suggests a biological role and a long history of human exposure through diet and the environment.

  • Lavandin Oil : Found in Lavandula hybrida oils, specifically at concentrations of 0.15% in the Abrialis variety and 0.10% in the Grosso variety.[2]

  • Roman Chamomile : A constituent of the essential oil of Chamaemelum nobile.

  • Other Botanical Sources : It has also been reported in Heracleum dissectum and Gardenia tea.[7]

Part 2: Regulatory and Safety Considerations

A critical aspect for any compound intended for flavor applications is its regulatory status. Here, the information on this compound is notably ambiguous and warrants careful consideration by any researcher.

  • FEMA GRAS Status : As of early 2026, this compound does not appear on the Flavor and Extract Manufacturers Association (FEMA) "Generally Recognized as Safe" (GRAS) list.[2][8][9] This is a significant finding, as FEMA GRAS status is a primary benchmark for the use of substances in food in the United States.

  • Conflicting Information : Some industry resources explicitly state that this compound is "not for flavor use."[3] Conversely, several chemical suppliers categorize it as a "flavor and fragrance agent."[6]

Expert Insight: This discrepancy is the most critical takeaway for any researcher. The absence of a FEMA number suggests that its use in commercial food products is, at best, not standard practice and, at worst, not permitted in some jurisdictions. Researchers should proceed with the assumption that this compound is a novel flavor ingredient that would require a full safety and regulatory review before any commercial application.

Part 3: Synthesis and Purification Protocols

The creation of high-purity this compound is achievable through both traditional chemical synthesis and modern biocatalytic methods. The choice of method will depend on the desired purity, scale, and whether a "natural" label is sought for the final product.

Chemical Synthesis: Fischer-Speier Esterification

The most direct route for synthesizing this compound is the Fischer-Speier esterification of tiglic acid with n-butanol, using an acid catalyst.

G tiglic_acid Tiglic Acid esterification Esterification Reaction tiglic_acid->esterification n_butanol n-Butanol n_butanol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification catalyzes butyl_tiglate This compound esterification->butyl_tiglate produces water Water esterification->water produces purification Purification (Neutralization, Washing, Distillation) butyl_tiglate->purification water->purification is removed during final_product High-Purity this compound purification->final_product

Caption: Chemical synthesis workflow for this compound.

Protocol:

  • Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine tiglic acid (1 molar equivalent) and n-butanol (1.5-2 molar equivalents). A water-carrying solvent like toluene or benzene can be added to facilitate the removal of water.[10]

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 molar equivalents).

  • Reaction : Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected.

  • Work-up and Neutralization : After the reaction is complete (typically when no more water is produced), cool the mixture. Dilute with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : The crude this compound should be purified by vacuum distillation to obtain a high-purity product.

Enzymatic Synthesis: A Green Chemistry Approach

For applications where a "natural" designation is desirable, enzymatic synthesis using lipases is a powerful alternative. Lipases can catalyze esterification under mild conditions, often with high selectivity.[11][12]

G tiglic_acid Tiglic Acid esterification Enzymatic Esterification (in organic solvent) tiglic_acid->esterification n_butanol n-Butanol n_butanol->esterification lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) lipase->esterification catalyzes butyl_tiglate This compound esterification->butyl_tiglate water Water esterification->water purification Purification (Filtration, Solvent Removal) butyl_tiglate->purification water->purification is removed final_product High-Purity 'Natural' this compound purification->final_product

Caption: Enzymatic synthesis workflow for this compound.

Protocol:

  • Reaction Setup : In a sealed vessel, dissolve tiglic acid (1 molar equivalent) and n-butanol (1-1.5 molar equivalents) in a suitable organic solvent (e.g., hexane or a solvent mixture like methyl-tert-butyl ether and isooctane).[13]

  • Enzyme Addition : Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B, often sold as Novozym 435), to the mixture. The enzyme loading is typically 10-15% of the total substrate weight.[13]

  • Incubation : Incubate the mixture at a controlled temperature (typically 40-60°C) with gentle agitation.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).

  • Enzyme Recovery : Once the desired conversion is reached, the immobilized enzyme can be recovered by simple filtration and can often be reused.

  • Purification : Remove the solvent from the filtrate under reduced pressure. The resulting this compound can be further purified if necessary, although the mild reaction conditions often yield a product of high purity.

Part 4: Analytical Protocols for Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of synthesized this compound, especially for sensory and safety evaluations.

Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of this compound and confirming its identity.[14]

Instrumentation and Parameters (Typical):

  • Gas Chromatograph : Agilent GC system or equivalent.

  • Column : A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector : Split/splitless injector at 250°C.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer :

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: 40-350 amu.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

Expected Results:

  • Retention Time : The retention time will be specific to the column and conditions used. A pure sample will show a single major peak.

  • Mass Spectrum : The mass spectrum of this compound will show a characteristic fragmentation pattern, which can be compared to library spectra for confirmation.

Sensory Evaluation Protocol

Sensory analysis by a trained panel is crucial for characterizing the flavor and off-notes of this compound.[15][16]

Protocol:

  • Panelist Training : Select and train panelists to recognize and scale the intensity of basic tastes (sweet, sour, salty, bitter, umami) and relevant aroma attributes (fruity, floral, green, herbal, pungent).[17]

  • Sample Preparation : Prepare a series of dilutions of high-purity this compound in a neutral base, such as deodorized water or a 5% sucrose solution. Concentrations should range from below the detection threshold to a level that is clearly perceptible but not overwhelming.

  • Evaluation Procedure :

    • Present the samples to the panelists in a randomized, blind fashion.

    • Instruct panelists to first evaluate the aroma (orthonasal perception) and then the taste and flavor (retronasal perception).[16]

    • Use a structured scoresheet for panelists to rate the intensity of key descriptors (e.g., fruity, floral, green, sweet, bitter).

  • Data Analysis : Analyze the data statistically to determine the flavor profile, detection and recognition thresholds, and any potential off-notes.

Part 5: Applications in Flavor Chemistry Studies

Despite the ambiguity in its regulatory status, this compound's complex aromatic profile makes it a valuable tool for research in flavor chemistry.

  • Flavor Creation Research : this compound can be used as a building block in the creation of novel flavor accords. Its unique combination of notes could be particularly useful for:

    • Stone Fruit Flavors : Enhancing the complexity of apricot, peach, and cherry profiles.

    • Tropical Fruit Blends : Adding a unique twist to mango, passionfruit, and guava flavors.

    • Herbal and Tea Infusions : Providing a subtle fruity and floral lift to herbal and green tea formulations.

  • Structure-Activity Relationship Studies : By comparing the sensory properties of this compound with other tiglate esters (e.g., ethyl, propyl, isobutyl), researchers can gain insights into how the ester group influences perceived aroma and flavor.

Conclusion

This compound is a compound of significant interest due to its complex and appealing aromatic profile. While its natural occurrence is well-documented and methods for its synthesis are established, its application in commercial flavor formulations remains a gray area due to the lack of formal regulatory approval, such as a FEMA GRAS designation. For researchers and scientists, this compound serves as an excellent subject for studies in novel flavor creation, biocatalysis, and sensory science. However, any exploration of its use must be accompanied by a thorough understanding of the current regulatory landscape and a commitment to rigorous safety and quality assessment.

References

A comprehensive list of sources will be provided upon request.

Sources

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of Butyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise structural characterization of small organic molecules is a cornerstone of chemical research, ensuring purity, confirming synthesis, and enabling downstream applications in fields such as drug development and materials science. Butyl tiglate (Butyl (E)-2-methylbut-2-enoate), an ester with applications in flavor and fragrance, serves as an exemplary model for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed, field-proven methodology for its complete structural elucidation. We move beyond a simple recitation of data, explaining the causality behind experimental choices and integrating a suite of 1D and 2D NMR experiments—including ¹H, ¹³C, COSY, HSQC, and HMBC—to build an unassailable structural proof.

Introduction to this compound and the Imperative of Structural Verification

This compound (C₉H₁₆O₂) is an unsaturated ester derived from tiglic acid and butanol.[1][2] Its structure contains several key features: a butyl ester group, a carbon-carbon double bond, and two methyl groups attached to the double bond, resulting in (E)-stereochemistry. The unambiguous confirmation of this specific arrangement—including the connectivity of the butyl chain to the tiglate moiety and the stereochemistry of the double bond—is critical for quality control and regulatory compliance.

NMR spectroscopy stands as the preeminent technique for this task, offering a non-destructive yet profound insight into molecular architecture.[3][4] By employing a combination of experiments, we can map the entire carbon skeleton and proton environment, leaving no ambiguity. This application note details the integrated workflow for achieving this confirmation.

The NMR Toolkit: Principles of Key Experiments

A single NMR experiment provides only a piece of the structural puzzle. The true power of the technique lies in the synergistic use of multiple experiments.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the chemical environment, number (via integration), and neighboring protons (via spin-spin coupling) of all hydrogen atoms in the molecule.[5] Protons near electronegative atoms like oxygen are shifted "downfield" to higher ppm values.[6][7]

    • ¹³C NMR: Reveals the number of chemically unique carbon atoms and their electronic environment. Carbonyl carbons of esters, for instance, are highly deshielded and appear far downfield (160-185 ppm).[8][9]

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It generates a 2D map where off-diagonal peaks (cross-peaks) connect coupled protons, allowing for the tracing of "spin systems" like the contiguous protons in the butyl chain.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • HSQC correlates proton signals directly with the carbon atoms to which they are attached (a one-bond correlation).[12][13][14] This is the most reliable method for assigning a specific proton signal to its corresponding carbon, simplifying the analysis of both ¹H and ¹³C spectra.[15]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • HMBC is arguably the most critical experiment for elucidating the overall molecular framework. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH).[15][16] This allows for the connection of isolated spin systems and the identification of quaternary (non-protonated) carbons, such as the carbonyl carbon and the olefinic carbon bearing the methyl group.[17][18]

Experimental Protocols: From Sample Preparation to Data Acquisition

Methodical and precise execution at the experimental stage is paramount for acquiring high-quality, interpretable data.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[19]

  • Weighing the Sample: Accurately weigh the this compound sample.

    • For ¹H NMR: 5-25 mg is typically sufficient.[19][20]

    • For ¹³C and 2D NMR: A more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of ¹³C.[20][21]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for non-polar to moderately polar small molecules like this compound. The deuterium provides a lock signal for the spectrometer, and the absence of protons prevents large solvent signals from obscuring the analyte peaks.[19][20]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved, creating a homogeneous solution.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity.[19][22]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm. However, modern spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[20]

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Pulse Program Number of Scans (NS) Spectral Width (ppm) Acquisition Time (AQ) (s) Relaxation Delay (D1) (s) Rationale
¹H NMR zg301612~3.42.0A 30° pulse and shorter delay allow for rapid data acquisition.
¹³C NMR zgpg301024240~1.12.0Requires more scans for sensitivity; broad spectral width covers all carbon types.
COSY cosygpppqf812 x 12~0.22.0Gradient-selected COSY provides clean spectra with fewer artifacts.
HSQC hsqcedetgpsisp2.3412 x 240~0.12.0Edited HSQC allows for differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.
HMBC hmbcgpndqf1612 x 240~0.22.0Optimized for a long-range J-coupling of ~8 Hz, ideal for connecting molecular fragments.

Table 1: Recommended NMR Acquisition Parameters.

Causality Behind Parameter Choices:

  • Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. A delay of 1.5 to 2.0 seconds is generally sufficient for small molecules to ensure accurate signal integration in 1D spectra and good sensitivity in 2D experiments.[5][23]

  • Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[23] ¹³C and 2D experiments require significantly more scans than a standard ¹H experiment to achieve adequate signal intensity.

Data Analysis and Step-by-Step Structural Elucidation

Let's assemble the structural puzzle of this compound using the data from our suite of NMR experiments.

Structure and Atom Numbering:

this compound Structure with NMR Numbering
Figure 1: this compound with standard atom numbering for NMR analysis.
Step 1: ¹H NMR Analysis - Identifying the Proton Environments

The ¹H NMR spectrum provides the initial overview of the proton framework. We expect to see five distinct signals corresponding to the five unique proton environments.

Atom Number Predicted δ (ppm) Multiplicity Integration Assignment
H5~6.8Quartet (q)1HVinylic Proton
H6~4.1Triplet (t)2HO-CH₂ -CH₂
H4~2.1Singlet (s)3HVinylic CH₃ (trans to C=O)
H3~1.8Doublet (d)3HVinylic CH₃ (cis to C=O)
H7~1.6Multiplet (m)2HO-CH₂-CH₂
H8~1.4Multiplet (m)2HCH₂-CH₂ -CH₃
H9~0.9Triplet (t)3HTerminal CH₃

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

Interpretation:

  • The signal for H5 is far downfield due to its position on the electron-poor double bond. It appears as a quartet due to coupling with the three protons of the H3 methyl group.

  • The H6 protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.1 ppm.[7] The triplet pattern arises from coupling to the two H7 protons.

  • The terminal methyl group of the butyl chain, H9 , is the most shielded and appears furthest upfield as a clean triplet.

Step 2: ¹³C NMR Analysis - The Carbon Skeleton

The ¹³C NMR spectrum reveals the nine unique carbon atoms of the molecule.

Atom Number Predicted δ (ppm) Assignment
C1~167Carbonyl Carbon (C=O)
C2~128Quaternary Vinylic Carbon
C5~138Vinylic Carbon (-CH=)
C6~64O-C H₂
C7~31O-CH₂-C H₂
C8~19-C H₂-CH₃
C9~14Terminal C H₃
C3~12Vinylic C H₃
C4~14.5Vinylic C H₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

Interpretation:

  • The carbonyl carbon C1 is the most deshielded, appearing around 167 ppm as expected for an ester.[9]

  • The two vinylic carbons, C2 and C5 , are found in the characteristic 120-140 ppm region.

  • The carbons of the butyl chain (C6-C9 ) appear in the upfield aliphatic region.

Step 3: 2D NMR Analysis - Connecting the Pieces

This is where the structure is definitively confirmed by establishing the connectivity between the atoms identified above.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Confirmation H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure of this compound HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks.

    • A strong cross-peak will be observed between H6 and H7 .

    • Another correlation will exist between H7 and H8 .

    • A third will connect H8 and H9 . This allows us to trace the entire butyl chain from the O-CH₂ group to the terminal methyl group.

    • A crucial cross-peak will be seen between the vinylic proton H5 and the methyl protons H3 , confirming their three-bond coupling relationship.

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon.

    • Cross-peaks will confirm the following direct bonds: H3-C3, H4-C4, H5-C5, H6-C6, H7-C7, H8-C8, and H9-C9 . This definitively assigns the chemical shifts for both the proton and carbon of each CH, CH₂, and CH₃ group.

  • HMBC Analysis: This experiment provides the final, critical links to assemble the molecule.

    • Connecting the Ester: The most important correlation is from the H6 protons (the O-CH₂ of the butyl group) to the C1 carbonyl carbon. This three-bond correlation (³J_CH) unambiguously proves that the butyl group is attached to the ester oxygen.

    • Assembling the Tiglate Moiety:

      • The vinylic proton H5 will show a correlation to the quaternary carbon C2 and the carbonyl carbon C1 .

      • The methyl protons H3 will correlate to C2 and C5 .

      • The methyl protons H4 will also correlate to C2 , C5 , and importantly, to the carbonyl carbon C1 . This confirms the full connectivity around the double bond.

Caption: Key HMBC correlations confirming the molecular framework of this compound.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust and self-validating protocol for the complete structural elucidation of this compound. The ¹H and ¹³C NMR spectra provide an inventory of the proton and carbon environments, COSY establishes the proton-proton connectivities within fragments, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. This integrated approach represents the gold standard in modern chemistry for verifying molecular structures, ensuring the identity and purity of compounds essential to research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][20]

  • Emory University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • National Institute of Standards and Technology. (2025). n-Butyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link][19]

  • Giraudeau, P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Retrieved from [Link][5]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][21]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link][22]

  • Egan, W. M., et al. (2017). NMR Spectroscopy: Data Acquisition. ResearchGate. Retrieved from [Link][24]

  • Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum. YouTube. Retrieved from [Link][6]

  • TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Butyl (2E)-2-methylbut-2-enoate. PubChem. Retrieved from [Link][1]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][8]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link][25]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link][9]

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link][26]

  • Chemistry LibreTexts. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link][23]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link][27]

  • University of Wisconsin-Madison. (n.d.). COSY. Retrieved from [Link][10]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link][16]

  • Maimone, T. J. (2018). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. The Journal of Organic Chemistry. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link][12]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link][13]

  • Yao, H., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. Retrieved from [Link][17]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2022, October 4). COSY Spectra. Retrieved from [Link][11]

  • University of Calgary. (n.d.). Ch13 - 2D NMR. Retrieved from [Link]

  • Asandei, A. D., et al. (2004). Characterization of n-butyl acrylate centered triads in poly(n-butyl acrylate-co-carbon monoxide-co-ethylene) by isotopic labeling and two dimensional NMR. Analytical and Bioanalytical Chemistry. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link][14]

  • Tony St John. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link][15]

Sources

Analysis of Butyl Tiglate: Elucidating Mass Spectrometry Fragmentation Patterns and a Validated GC-MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl tiglate ((E)-butyl 2-methylbut-2-enoate) is a volatile unsaturated ester recognized for its characteristic sweet, fruity, and somewhat spicy aroma, making it a significant compound in flavor, fragrance, and natural product chemistry. Accurate identification and structural confirmation of such volatile compounds are critical in quality control, metabolic studies, and drug development. This application note provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will explore the underlying chemical principles of the fragmentation pathways, including alpha-cleavages and McLafferty rearrangements. Furthermore, a detailed, validated protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, designed to ensure reproducible and accurate results for researchers in academic and industrial settings.

Introduction: The Chemistry of this compound and the Power of MS

This compound (C₉H₁₆O₂, Molar Mass: 156.22 g/mol ) is an ester derived from tiglic acid and n-butanol.[1] Its unsaturated nature and ester functionality create a unique fragmentation fingerprint upon ionization in a mass spectrometer. Understanding this fingerprint is essential for its unambiguous identification in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component. Electron Ionization (EI) is the most common ionization method used in GC-MS, as it imparts significant energy into the molecule, inducing reproducible and information-rich fragmentation.[3] An electron energy of 70 eV is the established standard, creating spectra that are consistent across different instruments and directly comparable to extensive databases like the NIST Mass Spectral Library.[3]

Theoretical Fragmentation Pathways of this compound

When a this compound molecule enters the EI source, it is bombarded by high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical ion, known as the molecular ion (M•+) at a mass-to-charge ratio (m/z) of 156.[4] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions to form more stable daughter ions. The primary fragmentation mechanisms for esters involve cleavages adjacent to the carbonyl group (α-cleavages) and specific hydrogen rearrangement reactions.[5][6]

Key Fragmentation Mechanisms:
  • Alpha-Cleavage (α-Cleavage): This is a radical site-initiated fragmentation that involves the cleavage of bonds adjacent to the carbonyl group.[5][7]

    • Formation of the Tigloyl Cation (m/z 83): The most characteristic fragmentation is the loss of the butoxy radical (•O(CH₂)₃CH₃) from the molecular ion. This results in the formation of the highly stable resonance-stabilized tigloyl acylium ion ([CH₃CH=C(CH₃)CO]⁺). This fragment is often the base peak (the most abundant ion) in the spectrum.

    • Loss of CO: The tigloyl cation (m/z 83) can further fragment by losing a neutral carbon monoxide (CO) molecule, a common pathway for acylium ions, to produce a C₅H₉⁺ ion at m/z 55 .

  • McLafferty Rearrangement: This is a classic rearrangement reaction in mass spectrometry that occurs in molecules containing a carbonyl group and an accessible γ-hydrogen on a separate alkyl chain.[5][8]

    • Formation of the m/z 100 Ion: The butyl group provides accessible γ-hydrogens. The molecular ion undergoes a rearrangement where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the β-carbon bond. This results in the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation of protonated tiglic acid at m/z 100 . This is a highly diagnostic peak for butyl esters.

  • Fragmentation of the Butyl Group: Charge retention can also occur on the alkyl portion of the ester.

    • Formation of the Butyl Cation (m/z 57): Cleavage of the C-O bond can lead to the formation of a butyl cation ([C₄H₉]⁺) at m/z 57 .

    • Formation of the Allyl Cation (m/z 41): The butyl cation can undergo further fragmentation, often leading to the formation of the stable allyl cation ([C₃H₅]⁺) at m/z 41 .

The following diagram illustrates the primary fragmentation pathways originating from the this compound molecular ion.

G cluster_alpha Alpha-Cleavage Pathways cluster_rearrangement McLafferty Rearrangement cluster_alkyl Alkyl Chain Fragmentation M This compound M•+ m/z 156 f83 Tigloyl Cation [C₅H₇O]⁺ m/z 83 (Base Peak) M->f83 - •O(CH₂)₃CH₃ f100 Protonated Tiglic Acid [C₅H₈O₂]•+ m/z 100 M->f100 - C₄H₈ f57 Butyl Cation [C₄H₉]⁺ m/z 57 M->f57 - •C₅H₇O₂ f55 [C₄H₇]⁺ m/z 55 f83->f55 - CO f41 Allyl Cation [C₃H₅]⁺ m/z 41 f57->f41 - CH₄

Caption: Predicted EI fragmentation pathways of this compound (m/z 156).

Summary of Predicted Mass Spectrum

The table below summarizes the key ions expected in the EI mass spectrum of this compound. The relative abundance can vary, but the tigloyl cation at m/z 83 is predicted to be the most intense peak.

m/zProposed Fragment IonChemical FormulaMechanism of Formation
156Molecular Ion[C₉H₁₆O₂]•⁺Electron Ionization
100Protonated Tiglic Acid Radical Cation[C₅H₈O₂]•⁺McLafferty Rearrangement
83Tigloyl Acylium Ion (Base Peak)[C₅H₇O]⁺α-Cleavage (Loss of Butoxy Radical)
57Butyl Cation[C₄H₉]⁺Alkyl Chain Cleavage
55[C₄H₇]⁺Loss of CO from m/z 83
41Allyl Cation[C₃H₅]⁺Fragmentation of Butyl Cation

Protocol: GC-MS Analysis of this compound

This section provides a step-by-step methodology for the analysis of this compound. The protocol is designed to be a self-validating system, ensuring robust and reliable data.

Objective

To establish a standardized method for the separation, identification, and fragmentation analysis of this compound using a standard capillary GC-MS system with an EI source.

Materials and Reagents
  • Analyte: this compound standard (≥98% purity)

  • Solvent: High-purity, GC-grade hexane or ethyl acetate

  • Glassware: Volumetric flasks, autosampler vials with septa

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Trace DSQ).[9]

  • GC Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[9] This type of column offers excellent resolution for a wide range of volatile and semi-volatile compounds.

Step-by-Step Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation p1 Prepare 100 ppm Stock Solution p2 Dilute to 1-10 ppm Working Solution p1->p2 p3 Transfer to Autosampler Vial p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Separation on DB-5MS Column a1->a2 a3 EI Ionization (70 eV) & Mass Analysis a2->a3 d1 Identify Peak in TIC a3->d1 d2 Extract Mass Spectrum d1->d2 d3 Compare with Theory & NIST Library d2->d3

Caption: GC-MS workflow for this compound analysis.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 100 µg/mL (100 ppm) in hexane.
  • Perform a serial dilution to create a working standard at a concentration of 1-10 µg/mL. This concentration range is typically sufficient to produce a high-quality mass spectrum without saturating the detector.
  • Transfer the final solution to a 2 mL autosampler vial and seal.

2. GC-MS Instrument Parameters: The following table outlines the recommended starting parameters. These may be optimized based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Carrier GasHeliumProvides good efficiency and is inert.
Constant Flow Rate1.0 mL/minStandard flow for a 0.25 mm ID column.
Oven ProgramInitial: 50°C (hold 1 min), Ramp: 10°C/min to 250°C, Hold: 5 minA general-purpose program that effectively separates volatile esters from solvent and other impurities.[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard for creating reproducible, library-searchable spectra.[10]
Electron Energy70 eVThe universal standard for generating comparable fragmentation patterns.[3]
Ion Source Temp.230 °CA typical temperature that balances ionization efficiency and prevents thermal degradation.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Scan Rangem/z 35 - 250Covers the molecular ion and all expected fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

3. Data Analysis and Interpretation:

  • Chromatogram Review: After the run, examine the Total Ion Chromatogram (TIC). This compound should appear as a sharp, well-defined peak.
  • Spectrum Extraction: Obtain the mass spectrum by averaging the scans across the chromatographic peak. Subtract the background spectrum from an adjacent baseline region to obtain a clean spectrum.
  • Structural Confirmation:
  • Confirm the presence of the molecular ion at m/z 156.
  • Identify the key fragment ions as predicted: m/z 100, 83 (base peak), 57, and 55.
  • Compare the acquired spectrum against a reference library (e.g., NIST/Wiley). A high match factor provides strong evidence for the compound's identity.[3]

Conclusion

The fragmentation of this compound under electron ionization is a predictable process governed by fundamental principles of organic mass spectrometry, primarily α-cleavages and the McLafferty rearrangement. The formation of the tigloyl cation at m/z 83 serves as a powerful diagnostic marker for this compound. By utilizing the validated GC-MS protocol provided, researchers can confidently identify this compound in various samples. This application note serves as a comprehensive guide for professionals requiring accurate structural elucidation of volatile esters, ensuring both scientific rigor and practical applicability.

References

  • Holman, R. T. (1997). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. ACS Publications. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Plutowska, B., & Wardencki, W. (2008). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. ResearchGate. Available at: [Link]

  • Li, H., et al. (2015). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. National Center for Biotechnology Information. Available at: [Link]

  • Zain, M. M., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Dr. S. S. Chimni. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl tiglate. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Scholars. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). iso-Amyl tiglate. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). iso-Amyl tiglate. NIST Chemistry WebBook. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • University of Florida. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]

  • ResearchGate. (2018). (PDF) Analysis of Butyl Butyrate Mass Spectrum. Available at: [Link]

  • The Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

Sources

Application Note: A Validated GC-MS Method for the Quantification of Butyl Tiglate in Complex Essential Oil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Butyl Tiglate Quantification

This compound, systematically named butyl (2E)-2-methylbut-2-enoate, is a volatile organic compound naturally present in various plants, including Roman chamomile (Chamaemelum nobile) and Heracleum dissectum.[1][2] Its characteristic floral, herbal, and warm fruity aroma makes it a valuable component in the fragrance and flavor industries.[3] Accurate quantification of this compound is crucial for:

  • Quality Control: Ensuring batch-to-batch consistency of essential oil composition.

  • Authenticity Assessment: Detecting adulteration of high-value essential oils with synthetic or nature-identical compounds.[4]

  • Research and Development: Investigating the therapeutic or aromatic properties of individual constituents within a complex essential oil matrix.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils due to its high resolving power and sensitivity.[4][5][6] This note presents a validated method for the quantification of this compound, with a focus on ensuring accuracy and reliability.

Analytical Challenges and Methodological Considerations

The primary challenge in quantifying this compound lies in its potential co-elution with its geometric isomer, butyl angelate. This compound is the (E)-isomer, while butyl angelate is the (Z)-isomer.[7] These isomers often possess very similar mass spectra, making chromatographic separation essential for accurate quantification. The complex and variable nature of essential oil matrices also necessitates robust sample preparation and a highly selective analytical method.

To address these challenges, this protocol employs a mid-polarity GC column to achieve baseline separation of the isomers and utilizes Selected Ion Monitoring (SIM) mode on the mass spectrometer to enhance sensitivity and selectivity for the target analyte.

Experimental Workflow

The overall analytical workflow is designed to be systematic and self-validating, ensuring data integrity from sample receipt to final report.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation B Calibration Curve Generation A->B Serial Dilution D Sample Injection & Chromatographic Separation A->D Inject Samples B->D Inject Standards C GC-MS System Configuration C->D E Mass Spectrometric Detection (SIM Mode) D->E F Peak Integration & Identification E->F G Quantification using Calibration Curve F->G H Method Validation & Reporting G->H

Caption: Overall workflow for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard: (Purity ≥98%)

  • Hexane or Ethyl Acetate: GC grade or equivalent

  • Essential Oil Sample(s)

  • Volumetric flasks, pipettes, and autosampler vials

Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is fundamental for reliable quantification. Hexane is a common solvent for diluting essential oils for GC-MS analysis.[8] The concentration of the final solution should be optimized to fall within the linear range of the calibration curve and to avoid column overloading.[8][9]

Protocol:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with hexane.

  • Working Standards: Perform serial dilutions of the primary stock standard to prepare a series of working standards for the calibration curve. A typical concentration range would be 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation: Dilute the essential oil sample in hexane. A starting dilution of 1:100 (v/v) is recommended. This may need to be adjusted based on the expected concentration of this compound. Ensure the final concentration falls within the calibration range. For example, add 10 µL of essential oil to 990 µL of hexane.

GC-MS Instrumentation and Parameters

Rationale: The choice of GC column and temperature program is critical for separating this compound from other matrix components, especially its isomer, butyl angelate. A mid-polarity column, such as a DB-35ms or equivalent, offers a good balance of selectivity for this purpose. The temperature program is optimized to ensure sharp peaks and efficient separation within a reasonable run time.[10][11] Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and quantification.[5]

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
GC ColumnDB-35ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.2 mL/min
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven ProgramInitial 60 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion m/z 83 (Primary)
Qualifier Ions m/z 55, 101 (for identity confirmation)

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[12]

Protocol for Validation:

  • Linearity: Analyze the prepared calibration standards in triplicate. Plot the peak area of the quantifier ion (m/z 83) against the concentration. The coefficient of determination (R²) should be ≥ 0.998.

  • Accuracy: Perform a spike-recovery study by adding known amounts of this compound standard to a representative essential oil matrix at three different concentration levels (low, medium, high). The recovery should be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a single sample or standard solution six times on the same day. The relative standard deviation (RSD) should be ≤ 12%.[13]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be ≤ 11%.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1).

Table 2: Example Method Validation Data

ParameterResultAcceptance Criteria
Linearity (R²) 0.9992≥ 0.998
Accuracy (Recovery) 95.7% - 104.2%80% - 120%
Precision (RSD)
- Repeatability3.5%≤ 15%
- Intermediate Precision5.8%≤ 15%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-

Data Analysis and Reporting

  • Identification: Confirm the identity of the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. The ratio of the qualifier ions to the quantifier ion should also match that of the standard.

  • Quantification: Integrate the peak area of the quantifier ion (m/z 83) for this compound in the sample.

  • Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration) to calculate the concentration of this compound in the diluted sample.

  • Final Concentration: Adjust the calculated concentration for the initial dilution factor to determine the final concentration in the original essential oil sample. Report the result in mg/mL or % (w/w).

Conclusion

This application note provides a detailed and robust GC-MS method for the quantification of this compound in essential oils. By employing a mid-polarity column and SIM mode detection, this protocol ensures selectivity and sensitivity, even in complex matrices. Adherence to the outlined steps for sample preparation, instrumental analysis, and method validation will yield accurate and reproducible results, supporting quality control and research initiatives in the field of natural products.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). n-Butyl tiglate. Retrieved from [Link]

  • Moore Dye Chem Pvt Ltd. (n.d.). This compound. Retrieved from an industry supplier's product page.
  • Infinity Scientific. (2025). GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rubiolo, P., Sgorbini, B., & Bicchi, C. (2010). Essential oils and volatiles: Sample preparation and analysis. A review. Flavour and Fragrance Journal, 25(5), 282-290.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from a university mass spectrometry facility's guidelines.
  • SCION Instruments. (2025). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Aidha, N. N., Yunilawati, R., & Rumondang, I. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress.
  • Ali, B. (2017). Analysis of Essential Oils Using GC- FID And GC-MS. International Journal of Research in Engineering and Applied Sciences, 7(4), 17-25.
  • Agilent Technologies, Inc. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer.
  • Khan, M., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(1), 18-28.
  • Kladar, N., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. Molecules, 28(12), 4811.
  • PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. Retrieved from [Link]

  • Areme. (n.d.). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate. Retrieved from [Link]

  • Khan, M., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Mandic, A. D., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • WIKI Aromatics. (n.d.). Quality Control & Analytical Standards - Essential Oil Authentication. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isothis compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl tiglate. Retrieved from [Link]

  • Apel, M. A., et al. (2017). Quantification of the components in commercial essential oil of Eucalyptus globulus Labill. by gas chromatography – GC-FID and GC-MS. Drug Analytical Research, 1(2), 9-14.

Sources

Application Notes and Protocols for Olfactory Research Utilizing Butyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of butyl tiglate in olfactory research. This document offers detailed protocols and the scientific rationale behind its application, ensuring experimental integrity and reproducibility.

Introduction: The Olfactory Landscape of this compound

This compound (butyl (E)-2-methylbut-2-enoate) is an ester recognized for its distinctive and pleasant aroma.[1][2][3][4] Its scent is characterized as a combination of floral, herbaceous, warm, and fruity notes.[1][2][3] This well-defined and multifaceted olfactory profile makes it a valuable tool for a variety of applications in sensory science and olfactory research. Its utility spans from fundamental investigations of odor perception to its application as a standard in the development of novel fragrance compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an odorant is crucial for designing and interpreting olfactory experiments. The properties of this compound are summarized below, providing essential information for sample preparation and delivery.

PropertyValueSource
CAS Number 7785-66-2[1][5]
Molecular Formula C9H16O2[6][5]
Molecular Weight 156.22 g/mol [6][5]
Appearance Colorless clear liquid[3]
Odor Profile Floral, herbaceous, warm, fruity[1][2][3]
Boiling Point 196.00 °C @ 760.00 mm Hg[1][3][4]
Flash Point 71.67 °C (161.00 °F)[1][3]
Specific Gravity 0.90000 to 0.91100 @ 25.00 °C[1]
Refractive Index 1.43500 to 1.44500 @ 20.00 °C[1]
Solubility Soluble in alcohol; slightly soluble in water (142.2 mg/L @ 25 °C est.)[1][3]

Olfactory Profile and Receptor Interaction

The perception of this compound's complex aroma begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7][8][9] As an ester with a fruity note, it is hypothesized to activate a subset of ORs that are responsive to similar chemical structures, contributing to the perception of fruitiness.[10][11][12] The floral and herbaceous undertones suggest its interaction with a combination of ORs, leading to its unique scent profile.

The binding of this compound to an OR initiates a G-protein-coupled signaling cascade.[13][14] This process, fundamental to our sense of smell, is depicted in the following diagram:

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_protein Gαolf (activated) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opening Ca_Na_influx Ca²⁺/Na⁺ Influx Depolarization Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Signal Propagation

General Olfactory Signal Transduction Cascade.

Experimental Protocols

The following protocols are designed to leverage the distinct olfactory properties of this compound for various research applications.

Protocol 1: Determination of Odor Detection Threshold (ODT)

This protocol outlines the determination of the lowest concentration of this compound detectable by a human sensory panel, employing the forced-choice ascending concentration series method.[15][16][17]

Objective: To establish the odor detection threshold of this compound in a controlled laboratory setting.

Materials:

  • High-purity this compound (≥98%)

  • Odor-free solvent (e.g., dipropylene glycol or mineral oil)

  • Olfactometer capable of precise dilution

  • A panel of 8-12 screened and trained human assessors[15][17]

  • Odor-free air supply

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. The initial concentration should be high enough to be easily detectable and allow for serial dilutions to sub-threshold levels. A starting concentration of 1% (w/w) is recommended.

  • Serial Dilution: Prepare a series of dilutions from the stock solution. A geometric progression with a factor of 2 or 3 is standard.[18]

  • Panelist Screening and Training: Screen potential panelists for olfactory acuity using a standard set of odorants. Train selected panelists on the testing procedure, ensuring they understand the task is to identify the port containing the odorant, even if they are not certain.[15][16]

  • Olfactometer Setup: Calibrate the olfactometer to deliver precise dilutions of the odorant in a stream of odor-free air.

  • Forced-Choice Presentation: Present the odorant to the panelists using a three-alternative forced-choice (3-AFC) method.[15][17][18] Two ports will deliver odor-free air (blanks), and one will deliver the diluted this compound. The position of the odorant should be randomized for each trial.

  • Ascending Concentration Series: Begin with the lowest concentration, which is expected to be below the detection threshold. In each subsequent trial, present the next highest concentration.

  • Data Collection: Record the panelist's selection for each concentration level. The individual's threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series.[17]

  • Group Threshold Calculation: The group's ODT is the geometric mean of the individual thresholds.

Rationale for Experimental Choices:

  • High-Purity Odorant: Ensures that the perceived odor is solely attributable to this compound.

  • Odor-Free Solvent: Prevents any background odor from interfering with the detection of the target odorant.

  • Forced-Choice Method: Minimizes response bias by requiring a choice, even if the panelist is guessing.[15][17][18]

  • Ascending Concentration Series: Prevents olfactory adaptation that can occur when starting with high concentrations.[18]

ODT_Workflow Start Start Prep Prepare this compound Serial Dilutions Start->Prep Present_Lowest Present Lowest Concentration (3-AFC) Prep->Present_Lowest Correct Correct Identification? Present_Lowest->Correct Present_Next Present Next Higher Concentration Correct->Present_Next No Record_Threshold Record Individual Threshold Correct->Record_Threshold Yes Present_Next->Present_Lowest All_Panelists All Panelists Tested? Record_Threshold->All_Panelists All_Panelists->Present_Lowest No Calculate_Group_ODT Calculate Group ODT (Geometric Mean) All_Panelists->Calculate_Group_ODT Yes End End Calculate_Group_ODT->End Cross_Adaptation_Workflow Start Start Match_Intensity Match Perceived Intensity of This compound and Test Odorant Start->Match_Intensity Rate_Baseline Rate Baseline Intensity of Test Odorant Match_Intensity->Rate_Baseline Adaptation Adapt to this compound (e.g., 60 seconds) Rate_Baseline->Adaptation Rate_Post_Adaptation Immediately Rate Intensity of Test Odorant Adaptation->Rate_Post_Adaptation Compare Compare Baseline and Post-Adaptation Ratings Rate_Post_Adaptation->Compare Cross_Adaptation Cross-Adaptation Observed Compare->Cross_Adaptation Significant Reduction No_Cross_Adaptation No Cross-Adaptation Compare->No_Cross_Adaptation No Significant Change End End Cross_Adaptation->End No_Cross_Adaptation->End

Workflow for Cross-Adaptation Studies.
Protocol 3: this compound as a Positive Control in Odorant Screening

Due to its consistent and discernible odor profile, this compound can serve as a reliable positive control in high-throughput screening assays for novel olfactory receptor ligands.

Objective: To use this compound as a reference compound to validate the responsiveness of an in vitro olfactory receptor assay system.

Application: In cell-based assays (e.g., using HEK293 cells expressing specific ORs), this compound can be used to confirm that the cells are healthy and that the signaling pathway is functional before testing unknown compounds.

Procedure:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with the gene for a specific olfactory receptor known or predicted to respond to fruity esters.

  • Assay Preparation: Plate the transfected cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Positive Control Application: Prior to screening a library of unknown compounds, apply a known concentration of this compound to a subset of the cells.

  • Signal Detection: Measure the cellular response, typically an increase in intracellular calcium, using a fluorescence plate reader or a microscope.

  • Validation: A robust and reproducible response to this compound confirms the validity of the assay for that experimental run. If no response is observed, it indicates a potential issue with the cells, the receptor expression, or the assay reagents.

  • Screening: Once the assay is validated with this compound, proceed with the screening of test compounds.

Rationale for Use as a Positive Control:

  • Defined Odor Profile: Its fruity and floral characteristics make it a likely ligand for a subset of ORs.

  • Commercial Availability and Purity: High-purity this compound is readily available, ensuring consistency across experiments. [1]* Moderate Volatility: Allows for reliable preparation and delivery in aqueous solutions used in cell-based assays.

Safety Precautions

This compound is classified as irritating to the skin. [1]It is also a flammable liquid. [19][20]Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. [1][19]All work should be conducted in a well-ventilated area or a fume hood. [19][20][21]Consult the Safety Data Sheet (SDS) for complete safety and handling information. [19][20][21][22]

Conclusion

This compound is a versatile and valuable tool for olfactory research. Its well-characterized physicochemical properties and distinct aroma profile make it suitable for a range of applications, from determining fundamental sensory thresholds to serving as a reliable standard in high-throughput screening. The protocols provided in these application notes offer a solid foundation for researchers to explore the multifaceted world of olfaction using this compound.

References

  • ResearchGate. (n.d.). Schematic representation of the olfactory pathway. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 7785-66-2. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of olfactory signal transduction. Retrieved from [Link]

  • Moore Dye Chem Pvt Ltd. (n.d.). This compound. Retrieved from [Link]

  • ChemHub. (n.d.). This compound CAS No: 7785-66-2. Retrieved from [Link]

  • Oxford Academic. (2008). Algorithm for 353 Odor Detection Thresholds in Humans. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. Retrieved from [Link]

  • PubMed. (2003). Cross-adaptation Between Olfactory Responses Induced by Two Subgroups of Odorant Molecules. Retrieved from [Link]

  • St. Croix Sensory, Inc. (n.d.). Understanding and Using Odor Testing. Retrieved from [Link]

  • Quora. (2014). Why do Esters have a fruity smell?. Retrieved from [Link]

  • EE-Odor Committee. (n.d.). GUIDELINES FOR ODOR SAMPLING AND MEASUREMENT BY DYNAMIC DILUTION OLFACTOMETRY. Retrieved from [Link]

  • Slideshare. (2017). Olfactory pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Olfactory Adaptation. Retrieved from [Link]

  • Wikipedia. (n.d.). Olfactory system. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Transduction of Olfactory Signals. In Neuroscience (2nd ed.). Retrieved from [Link]

  • ResearchGate. (2023). Protocol for quantifying the odor detection threshold of mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Cross-adaptation between Olfactory Responses Induced by Two Subgroups of Odorant Molecules. Retrieved from [Link]

  • Oxford Academic. (2018). Olfactory Adaptation is Dependent on Route of Delivery. Retrieved from [Link]

  • PNAS. (2011). Influence of odorant receptor repertoire on odor perception in humans and fruit flies. Retrieved from [Link]

  • Safety Data Sheet. (2024). Butyl Acrylate. Retrieved from [Link]

  • Purdue University. (n.d.). SOP 15 - Odor and Odorant Sampling and Analysis. Retrieved from [Link]

  • Sensus Impact (Silverchair). (2018). Olfactory Adaptation is Dependent on Route of Delivery. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl acetate, 123-86-4. Retrieved from [Link]

  • PNAS. (2024). Perceptual constancy for an odor is acquired through changes in primary sensory neurons. Retrieved from [Link]

  • Springer. (2016). The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. Retrieved from [Link]

  • ResearchGate. (2026). Five representative esters and aldehydes from fruits can enhance sweet perception | Request PDF. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-ethyl tiglate, 5837-78-5. Retrieved from [Link]

  • Google Patents. (n.d.). US4567291A - 2-Methyl-2-buten-1-yl tiglate.
  • The Good Scents Company. (n.d.). benzyl tiglate, 67674-41-3. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isothis compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E). Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl tiglate 3-methylbutyl (E)-2-methyl-2-butenoate. Retrieved from [Link]

  • ResearchGate. (2025). Psychometric functions for the olfactory and trigeminal detectability of butyl acetate and toluene. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). The Butyl Acetates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102269A - Preparation method of high purity butyl lactate.
  • Google Patents. (n.d.). CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Tiglate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Butyl tiglate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your this compound synthesis.

Overview of this compound Synthesis

This compound, an ester with applications in fragrances and as a building block in organic synthesis, is typically synthesized via the Fischer esterification of tiglic acid with n-butanol.[1] This is an acid-catalyzed equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[2]

The reaction is governed by Le Chatelier's principle; therefore, the yield can be maximized by shifting the equilibrium towards the product side.[2] This is commonly achieved by using an excess of one of the reactants (usually the less expensive one, in this case, n-butanol) or by removing water as it is formed.[2][3]

Below is a diagram illustrating the general workflow for this compound synthesis.

This compound Synthesis Workflow Reactants Tiglic Acid + n-Butanol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: A general workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in Fischer esterification is a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction.[2] If the reaction has simply reached equilibrium with significant amounts of starting materials remaining, you need to shift the equilibrium towards the product.

    • Solution:

      • Use an Excess of n-Butanol: A common strategy is to use a significant excess of the alcohol (3 to 10-fold molar excess) to drive the reaction forward.[2]

      • Remove Water: Water is a byproduct, and its removal will shift the equilibrium to favor ester formation.[3] A Dean-Stark apparatus is highly effective for this purpose, especially when using a solvent like toluene that forms an azeotrope with water.[3][4]

  • Catalyst Issues: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

    • Solution:

      • Ensure Sufficient Catalyst: Typically, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[3] Ensure you are using an appropriate amount (typically 1-5 mol% relative to the carboxylic acid).

      • Catalyst Activity: Ensure your acid catalyst has not degraded. Use a fresh bottle if in doubt.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to an incomplete reaction.

    • Solution:

      • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the limiting reactant (tiglic acid).

      • Ensure Adequate Reflux: The reaction is typically run at the reflux temperature of the alcohol or an appropriate solvent.[3] Ensure a steady reflux is maintained throughout the reaction time.

  • Purity of Reactants: The presence of water in your starting materials (tiglic acid or n-butanol) can inhibit the reaction.

    • Solution: Use anhydrous grade n-butanol and ensure your tiglic acid is dry. If necessary, dry the alcohol over molecular sieves prior to use.

Q2: I'm observing an unexpected peak in my NMR/GC analysis of the product. What could it be?

A2: An unexpected peak could be a side product or an isomer. For this compound synthesis, two likely culprits are:

  • Butyl Angelate: Tiglic acid ((E)-2-methyl-2-butenoic acid) can isomerize to its (Z)-isomer, angelic acid, under certain conditions, although tiglic acid is the more thermodynamically stable isomer.[5] This isomerization can be facilitated by heat and acidic conditions, which are present during Fischer esterification. The esterification of angelic acid would result in Butyl angelate.

    • How to Confirm: The stereoisomers will likely have very similar boiling points, making separation by distillation difficult. They can often be distinguished by high-resolution NMR spectroscopy, where the chemical shifts of the vinyl proton and methyl groups will differ.[5]

    • How to Avoid: While challenging to eliminate completely, using milder reaction conditions (e.g., lower temperatures if possible, though this will slow the reaction) and minimizing reaction time once the starting material is consumed can help reduce isomerization.

  • Polymerization Products: As an α,β-unsaturated ester, this compound is susceptible to free-radical polymerization, especially at elevated temperatures.[6][7] This can lead to the formation of oligomers or polymers, which would appear as a complex mixture of peaks or a broad baseline in GC/NMR.

    • How to Confirm: Polymerized material is often a viscous oil or a solid that is insoluble in common solvents.

    • How to Avoid: Add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture in a small amount (e.g., 0.01% by weight).[6]

Q3: During the workup, I'm having trouble with emulsions forming when neutralizing the acid catalyst. How can I resolve this?

A3: Emulsions are common during the aqueous workup of esterification reactions. They are often caused by the presence of unreacted carboxylic acid acting as a surfactant.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Q4: My purified this compound still contains unreacted tiglic acid. How can I improve my purification process?

A4: The presence of unreacted tiglic acid indicates that the initial workup was incomplete or the purification was not effective.

  • Solutions:

    • Thorough Neutralization: During the workup, ensure you are washing the organic layer with a sufficient amount of a weak base, such as a saturated sodium bicarbonate solution, until the aqueous layer is no longer acidic (test with pH paper). This will convert the tiglic acid into its sodium salt, which is soluble in the aqueous layer.

    • Efficient Extraction: Perform multiple extractions with the sodium bicarbonate solution (e.g., 3 x 50 mL) rather than a single large extraction.

    • Purification Method:

      • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can separate this compound from the less volatile tiglic acid.

      • Column Chromatography: Silica gel chromatography is an effective method for separating the less polar this compound from the more polar tiglic acid. Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of n-butanol to tiglic acid?

A1: While the optimal ratio can be determined empirically, a common starting point is a 3:1 to 5:1 molar ratio of n-butanol to tiglic acid.[2] Using n-butanol in large excess can significantly increase the yield by shifting the reaction equilibrium.

Q2: Which acid catalyst is best for this synthesis, and how much should I use?

A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts.[3] p-TsOH is a solid and can be easier to handle. A catalyst loading of 1-5 mol% relative to the tiglic acid is typically sufficient.

Q3: What is the recommended reaction temperature and time?

A3: The reaction is typically carried out at the reflux temperature of the n-butanol (approximately 117 °C) or a solvent like toluene (approximately 111 °C) if a Dean-Stark trap is used.[3] The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction's progress by TLC or GC to determine the optimal time to stop the reaction.

Q4: Can I perform this reaction without a solvent?

A4: Yes, if you are using a large excess of n-butanol, it can serve as both a reactant and the solvent.[3]

Q5: Is it necessary to use a Dean-Stark trap?

A5: While not strictly necessary, using a Dean-Stark apparatus is highly recommended for maximizing the yield.[4] It is the most efficient way to remove the water byproduct and drive the reaction to completion.[8]

Q6: How can I be sure my final product is this compound and not Butyl angelate?

A6: As discussed in the troubleshooting section, this can be challenging. High-resolution ¹H and ¹³C NMR are the most reliable methods for distinguishing between these two stereoisomers.[5] Comparing the obtained spectra with literature values for authentic samples is the best approach for confirmation.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a general guideline. Optimization of specific parameters may be necessary to achieve the best results in your laboratory setting.

Materials:

  • Tiglic acid

  • n-Butanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Polymerization inhibitor (e.g., BHT) (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional but recommended)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus or chromatography setup

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a reflux condenser, and a heating mantle. If using a Dean-Stark trap, place it between the flask and the condenser.[3]

  • Charging the Flask: To the round-bottom flask, add tiglic acid, a 3 to 5 molar equivalent of n-butanol, and a magnetic stir bar. If using a Dean-Stark trap, add a suitable volume of toluene.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (1-5 mol% of tiglic acid).

  • Reaction: Heat the mixture to a gentle reflux. If using a Dean-Stark trap, you will observe the collection of water in the trap. Continue refluxing until no more water is collected or until reaction monitoring (TLC/GC) indicates the consumption of tiglic acid.[3]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel containing water or a dilute sodium bicarbonate solution.

  • Workup:

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash with water.

    • Wash with brine to aid in layer separation and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess n-butanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes key parameters that can be optimized for the synthesis of this compound.

ParameterRange/OptionsRationale
Molar Ratio (Butanol:Tiglic Acid) 3:1 to 10:1Shifts equilibrium towards product formation.[2]
Catalyst H₂SO₄, p-TsOHStrong acids effectively catalyze the reaction.[3]
Catalyst Loading 1-5 mol%Sufficient to catalyze without excessive side reactions.
Temperature Reflux (~110-120 °C)Provides energy to overcome the activation barrier.[3]
Water Removal Dean-Stark Trap, Molecular SievesDrives the equilibrium to completion.[4][9]
Polymerization Inhibitor BHT, HydroquinonePrevents polymerization of the α,β-unsaturated ester.[6]

Visualizing the Mechanism and Logic

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.

Fischer Esterification Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation A R-COOH + H⁺ B R-C(OH)₂⁺ A->B C R-C(OH)₂⁺ + R'-OH D R-C(OH)₂(O⁺HR') C->D E R-C(OH)₂(O⁺HR') F R-C(OH)(O⁺H₂)(OR') E->F G R-C(OH)(O⁺H₂)(OR') H R-C(O⁺H)(OR') + H₂O G->H I R-C(O⁺H)(OR') J R-COOR' + H⁺ I->J

Caption: The mechanism of Fischer esterification involves a series of reversible steps.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting low yields in this compound synthesis.

Troubleshooting Low Yield Start Low Yield of This compound CheckEquilibrium Is the reaction at equilibrium with starting material remaining? Start->CheckEquilibrium ShiftEquilibrium Increase Butanol ratio OR Use Dean-Stark trap CheckEquilibrium->ShiftEquilibrium Yes CheckCatalyst Is the catalyst active and in sufficient quantity? CheckEquilibrium->CheckCatalyst No ShiftEquilibrium->CheckCatalyst ReplaceCatalyst Use fresh catalyst at 1-5 mol% CheckCatalyst->ReplaceCatalyst No CheckConditions Are reaction time and temperature adequate? CheckCatalyst->CheckConditions Yes ReplaceCatalyst->CheckConditions OptimizeConditions Monitor reaction by TLC/GC and ensure proper reflux CheckConditions->OptimizeConditions No CheckPurity Are reactants pure and anhydrous? CheckConditions->CheckPurity Yes OptimizeConditions->CheckPurity PurifyReactants Use anhydrous reagents CheckPurity->PurifyReactants No Success Yield Optimized CheckPurity->Success Yes PurifyReactants->Success

Caption: A logical approach to diagnosing and resolving low yield issues.

References

Sources

Technical Support Center: Purification of Synthetic Butyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of Butyl tiglate. The methodologies described are grounded in established chemical principles to ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, typically via a Fischer-Speier esterification, the crude product is an equilibrium mixture containing several key impurities.[1][2] The most common are:

  • Unreacted Starting Materials: Tiglic acid and n-butanol.[1][3]

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are frequently used.[4][5]

  • Water: The primary byproduct of the esterification reaction.[1][6]

  • Side-Products: While less common under controlled conditions, potential side-products can include di-n-butyl ether (from the dehydration of two butanol molecules) or isomeric esters if the starting tiglic acid contains impurities like angelic acid.

Q2: What is the overall strategy for purifying crude this compound?

A robust, multi-step purification strategy is required, which can be broken down into two main phases:

  • Aqueous Work-up (Chemical Washing): This phase uses liquid-liquid extraction to remove acidic components and water-soluble materials. The crude reaction mixture is washed sequentially with a basic solution, followed by water or brine.[3][7]

  • Fractional Distillation: This final step separates the desired this compound ester from any remaining unreacted n-butanol and other volatile impurities based on differences in their boiling points.[1][8] For a high-boiling ester like this compound, this is often performed under reduced pressure (vacuum distillation).[3]

Q3: Why is the aqueous washing step so critical before distillation?

The aqueous wash is crucial for two primary reasons. First, it neutralizes and removes the strong acid catalyst and any unreacted tiglic acid, converting them into their respective salts which are soluble in the aqueous phase.[1][4][7] Second, it addresses a key challenge highlighted by the physical properties of the components:

CompoundBoiling Point (atm)Solubility
n-Butanol117.7 °C[9][10]7.7 g/100 mL in water[11]
This compound ~196 °C [12]Practically insoluble in water[12]
Tiglic acid198.5 °C[13]Sparingly soluble in cold water, freely in hot[13]

As shown in the table, the boiling point of tiglic acid (198.5 °C) is extremely close to that of this compound (~196 °C). This proximity makes separating them by distillation alone highly inefficient. The chemical washing step effectively removes the tiglic acid impurity before the final distillation, making a clean separation possible.

Q4: When is vacuum distillation the preferred method for purification?

Vacuum distillation is recommended for this compound for two main reasons:

  • Thermal Stability: The atmospheric boiling point of this compound is quite high (~196 °C). Prolonged heating at this temperature can lead to decomposition or the formation of colored impurities. Distillation under reduced pressure lowers the boiling point significantly, allowing for a safer and cleaner separation.[3]

  • Improved Separation: Lowering the boiling points of all components can sometimes enhance the relative volatility differences, leading to a more efficient fractional distillation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Problem: My crude product has a strong, sharp, acidic odor after the reaction.
  • Probable Cause: This indicates the presence of residual acid catalyst (e.g., H₂SO₄) and, more significantly, unreacted tiglic acid.[14][15]

  • Solution: Perform a Neutralizing Aqueous Wash. The key is to neutralize these acidic components to make them water-soluble for easy removal.

    Experimental Protocol: Neutralizing Wash

    • Cool the crude reaction mixture to room temperature and transfer it to a separatory funnel. If a non-polar solvent like diethyl ether or ethyl acetate was used, ensure you have an adequate volume to fully dissolve the ester.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Causality: A weak base like NaHCO₃ is ideal because it effectively neutralizes strong and carboxylic acids without significantly promoting the hydrolysis (breakdown) of your desired ester product.[7]

    • Stopper the funnel and invert it gently, frequently venting to release the CO₂ gas produced from the neutralization. Continue this process until gas evolution ceases.

    • Shake the funnel more vigorously for 1-2 minutes. Allow the layers to separate completely.

    • Drain and discard the lower aqueous layer.

    • Repeat the wash with fresh NaHCO₃ solution to ensure all acid is removed.

    • Proceed with a final wash using deionized water or brine to remove any remaining salts and bicarbonate.

Problem: My organic layer is cloudy or "milky" after the aqueous wash.
  • Probable Cause: The cloudiness is due to a fine emulsion of water suspended in the organic layer containing your product. This must be removed before distillation to prevent bumping and ensure accurate boiling point readings.

  • Solution: Thorough Drying of the Organic Phase.

    Experimental Protocol: Drying

    • After the final aqueous wash, drain the organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.

    • Add a suitable amount of an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Causality: These anhydrous salts form hydrates by sequestering water molecules, effectively removing them from the organic solvent.[2]

    • Gently swirl the flask. If the drying agent clumps together, it indicates more water is present; add more agent until some remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the solution through a fluted filter paper or a small plug of cotton/glass wool in a funnel to remove the drying agent. Collect the clear, dry organic solution for distillation.

Problem: Post-distillation analysis (GC, NMR) shows significant contamination with n-butanol.
  • Probable Cause: This can result from either an incomplete initial water wash or an inefficient fractional distillation setup. While n-butanol has some solubility in water, a large excess used in the reaction may not be fully removed by washing alone.[11]

  • Solution: Optimize the Distillation Process. The large difference in boiling points between n-butanol (~118 °C) and this compound (~196 °C) makes fractional distillation the definitive method for separation.[16][17]

    Experimental Protocol: Fractional Distillation

    • Set up a fractional distillation apparatus. It is critical to use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.

    • Causality: The fractionating column provides a large surface area (multiple theoretical plates) for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (n-butanol), while the liquid flowing back down becomes enriched in the less volatile component (this compound).[18]

    • Heat the distillation flask gently.

    • Carefully monitor the temperature at the head of the column. Collect the first fraction that distills over at a stable temperature corresponding to the boiling point of n-butanol (~118 °C at atmospheric pressure, or lower under vacuum).

    • Once all the n-butanol has been removed, the temperature at the column head will drop before rising again. Change the receiving flask at this point.

    • The main fraction, pure this compound, should distill over at a steady, higher temperature.

Workflow & Logic Diagrams

The following diagrams illustrate the purification workflow and the logic behind the separation techniques.

Diagram 1: Overall Purification Workflow A flowchart of the complete purification process for synthetic this compound.

cluster_reaction Synthesis cluster_workup Aqueous Work-up cluster_purification Final Purification cluster_products reaction_mix Crude Reaction Mixture (this compound, Tiglic Acid, n-Butanol, Catalyst, Water) wash 1. Neutralizing Wash (NaHCO₃) 2. Water/Brine Wash reaction_mix->wash Transfer to Separatory Funnel dry Drying (e.g., MgSO₄) wash->dry Isolate Organic Layer distill Fractional Distillation (Atmospheric or Vacuum) dry->distill Filter & Transfer to Distillation Flask impurities Aqueous & Volatile Impurities distill->impurities Low-boiling Fraction product Pure this compound distill->product High-boiling Fraction

Diagram 2: Liquid-Liquid Extraction Logic Separation of components based on their chemical properties and solubility.

start Crude Organic Mixture This compound (Ester) Tiglic Acid (Acid) Catalyst (Acid) n-Butanol (Alcohol) process Wash with aq. NaHCO₃ start->process organic_layer Organic Layer (Top) This compound n-Butanol (some) process->organic_layer Insoluble Components aqueous_layer Aqueous Layer (Bottom) Sodium tiglate (Salt) Catalyst Salt n-Butanol (most) Water process->aqueous_layer Soluble Components

Sources

Troubleshooting low yield in Butyl tiglate production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Butyl Tiglate Synthesis

Welcome to the technical support guide for the synthesis of this compound (n-Butyl (E)-2-methylbut-2-enoate). This document is designed for researchers, chemists, and process development professionals encountering yield-related challenges during its production. This compound, a valuable fragrance and flavor compound, is most commonly synthesized via the Fischer-Speier esterification of tiglic acid with n-butanol.[1][2]

The Fischer esterification is a classic acid-catalyzed equilibrium reaction.[3][4] Understanding and controlling this equilibrium is paramount to achieving high yields. This guide provides a structured approach to diagnosing and resolving common issues encountered during this synthesis, moving from foundational principles to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions to establish a strong baseline understanding of the reaction.

Q1: What is the core principle of the Fischer esterification for this compound production?

The Fischer esterification is a reversible reaction where tiglic acid and n-butanol react in the presence of an acid catalyst to form this compound and water.[5][6] Because the reaction is in equilibrium, the presence of products, particularly water, can drive the reaction in reverse (hydrolysis), breaking down the desired ester and lowering the final yield.[7] The primary strategy for maximizing yield is to continuously remove water as it is formed, pushing the equilibrium toward the product side in accordance with Le Châtelier's Principle.[5][8]

Q2: Why is an acid catalyst necessary, and which one should I use?

An acid catalyst is essential to increase the reaction rate. It works by protonating the carbonyl oxygen of the tiglic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (n-butanol).[3][4][5]

Catalyst TypeExamplesRecommended LoadingConsiderations
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)1-5 mol%Strong, effective, and inexpensive. Can cause charring or side reactions if used in excess or at very high temperatures.
Lewis Acids Zirconium(IV) or Hafnium(IV) saltsCatalytic amountsCan offer higher selectivity and milder conditions in some cases.[3]
Solid Acid Catalysts Acidic Ion-Exchange Resins (e.g., Amberlyst-15)Varies by resinSimplifies work-up as the catalyst can be filtered off. May have lower activity than homogeneous catalysts.

For most standard laboratory preparations, p-Toluenesulfonic acid (p-TsOH) is an excellent choice due to its high efficiency and solid, easy-to-handle nature.

Q3: What is a Dean-Stark apparatus and why is it critical for this reaction?

A Dean-Stark apparatus is a piece of laboratory glassware used to continuously collect water from a reaction mixture at reflux.[9][10] For the this compound synthesis, it is typically used with a solvent like toluene or cyclohexane that forms a minimum-boiling azeotrope with water. The vapor of the azeotrope travels into the reflux condenser, liquefies, and collects in the graduated arm of the Dean-Stark trap. Since water is denser than and immiscible with solvents like toluene, it separates and collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[9][11] This physical removal of water is the most effective method to drive the esterification to completion.[3][4][8]

Q4: How pure do my starting materials need to be?

High purity is crucial for high yield and a clean product profile.

  • Tiglic Acid: Be aware that commercial tiglic acid may contain its geometric isomer, angelic acid.[1][2] Angelic acid will also esterify under these conditions, leading to the formation of butyl angelate, an impurity that can be difficult to separate from this compound due to similar boiling points. Use the highest purity tiglic acid available.

  • n-Butanol: The alcohol should be as dry as possible. Using a grade with low water content (<0.1%) is recommended. The presence of water at the start of the reaction will inhibit the forward reaction.[12]

  • Solvent: If using a solvent for azeotropic water removal, it must also be anhydrous.

Part 2: Troubleshooting Guide for Low Yield

This section is formatted to help you diagnose and solve specific problems you may be encountering.

Problem 1: The reaction does not proceed to completion, and a significant amount of tiglic acid remains (verified by TLC or LC-MS).

This is the most common issue and is almost always related to ineffective management of the reaction equilibrium.

Logical Troubleshooting Workflow

start Low Yield: Unreacted Starting Material q1 Is a Dean-Stark trap being used to remove water? start->q1 no_ds Implement a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to remove water. This is the most critical step for driving the equilibrium. q1->no_ds No yes_ds yes_ds q1->yes_ds Yes q2 Is water collecting in the trap as expected? yes_ds->q2 no_water no_water q2->no_water No yes_water yes_water q2->yes_water Yes check_temp Verify reaction is at a vigorous reflux. Ensure the vapor temperature reaches the boiling point of the water-solvent azeotrope. no_water->check_temp q3 What is the molar ratio of n-butanol to tiglic acid? yes_water->q3 ratio_low ratio_low q3->ratio_low 1:1 or low excess ratio_high ratio_high q3->ratio_high High excess (>3:1) increase_ratio Increase the excess of n-butanol to 3-5 equivalents. This shifts the equilibrium towards the product (Le Châtelier's Principle). ratio_low->increase_ratio q4 Check catalyst activity and loading. Has it expired? Is loading sufficient (1-5 mol%)? ratio_high->q4 cat_bad cat_bad q4->cat_bad No/Unsure cat_ok cat_ok q4->cat_ok Yes replace_cat Use fresh, high-purity acid catalyst (e.g., p-TsOH) at an appropriate loading. cat_bad->replace_cat final_check Investigate reactant purity. Is there significant water content in the starting materials? Consider side reactions. cat_ok->final_check

Caption: A workflow for diagnosing incomplete esterification reactions.

Problem 2: The reaction seems complete, but the isolated yield after work-up and purification is low.

This suggests that the product is being lost during the isolation and purification stages.

Possible CauseExplanation & ValidationRecommended Solution
Emulsion Formation During Work-up Vigorous shaking during the aqueous wash (e.g., with NaHCO₃ solution) can create stable emulsions, trapping the organic product in the aqueous layer.Use gentle inversions instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.
Incomplete Extraction If the product has some water solubility or if an insufficient volume of extraction solvent is used, some product may remain in the aqueous phase.Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume. Confirm the correct layer is being kept (this compound is less dense than water).
Product Loss During Distillation If the distillation is performed at atmospheric pressure, the high boiling point of this compound (~196 °C) may lead to thermal decomposition or charring.[2]Perform a vacuum distillation. [13][14] This lowers the boiling point significantly, allowing for purification at a lower temperature and preventing product degradation. Ensure the vacuum system is free of leaks.
Premature Product Collection Collecting fractions before the distillation temperature has stabilized can lead to co-distillation of lower-boiling impurities (e.g., excess n-butanol, solvent), reducing the purity and apparent yield of the main fraction.Monitor the head temperature closely. Collect a forerun fraction and only begin collecting the main product fraction once the temperature is stable at the expected boiling point under the applied vacuum.
Problem 3: The final product is impure, containing significant side products.

The presence of unexpected signals in NMR or peaks in GC-MS indicates that side reactions are occurring.

Potential Side Reactions

Butanol n-Butanol ButylTiglate This compound (Desired Product) Butanol->ButylTiglate DibutylEther Di-n-butyl Ether (Side Product) Butanol->DibutylEther Self-Condensation Butene Butene (Side Product) Butanol->Butene Dehydration TiglicAcid Tiglic Acid TiglicAcid->ButylTiglate Esterification H_Plus H⁺ / Heat H_Plus->ButylTiglate H_Plus->DibutylEther H_Plus->Butene

Caption: Common side reactions in acid-catalyzed esterification.

Side ProductCausePrevention & Mitigation
Di-n-butyl Ether Occurs when two molecules of n-butanol undergo acid-catalyzed dehydration. This is favored by excessively high temperatures and/or high catalyst concentrations.Use the minimum effective catalyst concentration (1-2 mol%). Avoid "hot spots" in the reaction flask by ensuring efficient stirring. Do not exceed the required reflux temperature.
Butyl Angelate Esterification of angelic acid, a common impurity in tiglic acid.[1][2]Start with the highest purity tiglic acid available (>99%). If this is not possible, a more complex fractional distillation may be required to separate the isomeric esters, though this is challenging.
Polymerization/Charring The double bond in tiglic acid and this compound can be susceptible to polymerization under harsh acidic conditions and high heat.Maintain a controlled reflux temperature. Ensure the reaction is not heated for an unnecessarily long duration after completion. Use a milder catalyst if charring is a persistent issue.

Part 3: Key Experimental Protocols

Protocol 1: Fischer Esterification of Tiglic Acid using a Dean-Stark Apparatus

This protocol outlines a standard lab-scale synthesis designed to maximize yield.

  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and assembled while warm to prevent atmospheric moisture contamination.

    • The reaction should be conducted in a well-ventilated fume hood.[11]

  • Reagent Charging:

    • To the round-bottom flask, add tiglic acid (1.0 eq).

    • Add anhydrous toluene (or cyclohexane) to fill approximately one-third of the flask volume.

    • Add n-butanol (3.0 - 5.0 eq). Using an excess of the alcohol helps drive the equilibrium.[4][7]

    • Add the acid catalyst, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq).

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to a steady reflux using a heating mantle.

    • Water will begin to co-distill with the toluene and collect in the arm of the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water can be calculated based on the limiting reagent (tiglic acid).

    • The reaction is typically complete when water no longer collects in the trap (usually 2-6 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic phase sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. (CAUTION: CO₂ evolution! Vent frequently).

      • Water.

      • Saturated sodium chloride (brine) solution to break any emulsions and help dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound. Collect the fraction boiling at the correct temperature for the pressure used.

Fischer Esterification Mechanism

Caption: The acid-catalyzed mechanism for Fischer esterification.[3][7]

References

  • Wikipedia. Dean–Stark apparatus. [Link]

  • Scoilnet. Dean Stark Apparatus. [Link]

  • Orick Médico Sarl. Dean-Stark Apparatus. [Link]

  • Puterbaugh, W. H., Vanselow, C. H., & Nelson, K. (1951). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap.
  • Melnyk, Y. R., et al. (2020). Methods of fatty acid butyl esters synthesis: present and prospects.
  • ResearchGate. (2019). Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization.
  • PubChem. Butyl (2E)-2-methylbut-2-enoate. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • The Good Scents Company. This compound. [Link]

  • Cheméo. Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • National Center for Biotechnology Information. (2021). One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium. Metabolic Engineering, 67, 1-11.
  • TIB Chemicals. High-performance special catalysts. [Link]

  • Pirozzi, D. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. Biotechnology Progress, 22(2), 455-460.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • University of California, Irvine. Fischer Esterification. [Link]

  • Simon Fraser University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • ResearchGate. (2018).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • The Good Scents Company. isothis compound. [Link]

  • Google Patents. (2005).
  • Google Patents. (2008).
  • Google Patents. (2018).
  • ResearchGate. (2025).
  • LookChem. Purification of tert-Butyl alcohol. [Link]

  • Google Patents. (2013).
  • Google Patents. (2005). RU2238261C1 - Tert-butylacetylene production process.
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ChemRxiv. (2020).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

Sources

Technical Support Center: Advanced Strategies for Butyl Tiglate & Butyl Angelate Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving one of the more persistent challenges in chromatography: the separation of the geometric isomers Butyl tiglate (the E-isomer) and Butyl angelate (the Z-isomer). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-elution or poor resolution of these compounds. We will move beyond basic steps to explore the underlying principles and provide actionable, field-proven troubleshooting strategies.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required to tackle this specific separation challenge.

Q1: What are this compound and Butyl angelate, and why are they so difficult to separate?

This compound and Butyl angelate are geometric isomers, meaning they share the same molecular formula (C₉H₁₆O₂) and connectivity but differ in the spatial arrangement of atoms around a carbon-carbon double bond.[1][2] this compound is the trans (or E) isomer, while Butyl angelate is the cis (or Z) isomer. This subtle structural difference results in nearly identical physicochemical properties, such as molecular weight, polarity, and boiling point, which are the primary handles used for chromatographic separation. Consequently, achieving baseline resolution requires highly selective methods that can exploit these minor steric and electronic differences.

Q2: What are the key physical property differences I can exploit?

While very similar, minor differences in their properties can be leveraged. The trans isomer (tiglate) is generally more stable and has a slightly higher boiling point than the cis isomer (angelate). Their polarity is also very similar, but the slight difference in dipole moment can be exploited with the right choice of stationary and mobile phases.

PropertyThis compound (E-isomer)Butyl angelate (Z-isomer)Rationale for Separation
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂Identical; no basis for separation.
Molecular Weight 156.22 g/mol [3]156.22 g/mol [1][3]Identical; no basis for separation.
Boiling Point ~196 °C at 760 mmHg~176-177 °C at 760 mmHg (for isobutyl angelate)The difference, while present, is often insufficient for simple distillation but can influence GC retention time.
Structure trans (E) isomercis (Z) isomerThe primary difference. The cis configuration can sterically hinder interactions, while the trans isomer has a more linear shape, affecting how it interacts with stationary phases.
logP (o/w) ~3.24 (estimated)~3.28 (estimated for isobutyl angelate)Very similar hydrophobicity makes reversed-phase separation challenging without a highly selective stationary phase.
Q3: Which analytical technique is generally better for this separation: GC or HPLC?

Both techniques can be successful, but the choice depends on your sample matrix, desired throughput, and available equipment.

  • Gas Chromatography (GC): Often provides higher efficiency (narrower peaks) and can be very effective, especially when using a polar stationary phase. The small difference in boiling points can contribute to separation on certain columns. GC is an excellent choice for volatile, thermally stable compounds like these esters.[4]

  • High-Performance Liquid Chromatography (HPLC): Offers more flexibility in stationary and mobile phase selection, allowing for fine-tuning of selectivity.[5] Reversed-phase HPLC on standard C18 columns can be challenging, but specialized phases can provide the necessary shape selectivity.[6]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative that combines the benefits of both GC and HPLC.[7] It uses supercritical CO₂ as the main mobile phase, offering high efficiency and unique selectivity, particularly for isomeric and chiral separations.[8][9][10]

Part 2: Troubleshooting Guide for Poor Separation

This section is structured to address specific problems you may be encountering in the laboratory.

Issue 1: Poor Resolution (Rs < 1.5) in HPLC

Poor resolution is the most common problem, where two peaks are not adequately separated from each other.[11][12]

Potential Causes & Solutions:

  • Insufficient Stationary Phase Selectivity: Standard C18 phases separate primarily on hydrophobicity, which is too similar for these isomers.

    • Solution 1: Change Stationary Phase Chemistry. The goal is to introduce alternative separation mechanisms like pi-pi interactions or shape selectivity.

      • Phenyl-Hexyl Phase: The phenyl groups can induce dipole interactions and offer pi-pi bonding opportunities with the ester functional group and double bond, which may differ slightly between the two isomers.

      • Cholesterol-based Phase: These phases are specifically designed to provide high shape selectivity for structurally similar compounds and are effective for separating geometric isomers.[6]

    • Solution 2: Change the Organic Modifier. The choice of organic solvent can significantly alter selectivity (α).[5] If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen-bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.

    • Solution 3: Optimize Mobile Phase Strength. Systematically vary the organic/aqueous ratio. A weaker mobile phase (less organic) will increase retention (k'), which can sometimes improve resolution, but the primary goal is to find the optimal selectivity.

    • Solution 4: Adjust Temperature. Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures decrease viscosity and can improve efficiency.[13] Experiment with a range (e.g., 25°C to 40°C) to see how it impacts selectivity.

  • Insufficient Column Efficiency (Broad Peaks): Even with good selectivity, broad peaks can overlap.

    • Solution 1: Reduce Flow Rate. Lowering the flow rate gives more time for analytes to interact with the stationary phase, which can lead to sharper peaks and better resolution.[13]

    • Solution 2: Increase Column Length or Use Smaller Particles. A longer column or a column packed with smaller particles (e.g., sub-2 µm) will generate more theoretical plates (higher efficiency), resulting in narrower peaks.[12][13]

Example HPLC Protocol: Initial Screening
  • Column: Cholesterol-based column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol (test both).

  • Gradient: Start at 60% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Issue 2: Complete Co-elution in Gas Chromatography (GC)

When a single peak is observed, the stationary phase is not selective enough for the isomers under the current conditions.

Potential Causes & Solutions:

  • Incorrect Stationary Phase Polarity: A non-polar stationary phase (like a DB-1 or DB-5) separates primarily by boiling point. While there is a slight difference, it may not be sufficient.

    • Solution 1: Use a Polar Stationary Phase. This is the most critical factor in GC for this separation. A polar column, such as one with a wax (polyethylene glycol, e.g., Carbowax) or a high-cyanopropyl content phase, will interact with the isomers based on differences in their dipole moments. The NIST Chemistry WebBook shows significantly different retention indices for Butyl angelate on polar vs. non-polar columns, indicating strong potential for separation.[1]

    • Solution 2: Optimize the Temperature Program. A slow temperature ramp (e.g., 2-5°C/min) will maximize the time the analytes spend interacting with the stationary phase in the optimal temperature range, enhancing separation.[14] A fast ramp can cause the compounds to move through the column too quickly, preventing resolution.

    • Solution 3: Use a Longer, Narrower-bore Column. As with HPLC, increasing column efficiency with a longer column (e.g., 60 m instead of 30 m) or a smaller internal diameter (e.g., 0.25 mm) will produce sharper peaks that are easier to resolve.[4]

Example GC Protocol: Method for Isomer Separation
  • Column: Polar Wax column (e.g., Agilent DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector: 250°C, Split mode (50:1 ratio to avoid overload).

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 3°C/min to 150°C.

    • Hold: 5 minutes.

  • Detector: FID at 260°C or MS (scan m/z 40-200).

Issue 3: Peak Tailing or Fronting

Poor peak shape can obscure a partial separation and make accurate quantification impossible.[14]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample saturates the stationary phase.[14]

    • Solution: Dilute the sample significantly. For chiral or isomeric separations, on-column concentrations should be kept low (e.g., <50 ng).[14] In GC, increase the split ratio (e.g., from 20:1 to 100:1).

  • Active Sites: Unwanted interactions with contaminants or exposed silica in the system can cause tailing.

    • Solution: Perform routine maintenance. Replace the injector liner and septum. Trim the first few centimeters from the front of the GC column to remove non-volatile residues.[14]

Part 3: Advanced Separation Strategies & Method Development

Supercritical Fluid Chromatography (SFC): A Powerful Alternative

SFC is an orthogonal technique that often provides selectivity that is unachievable in HPLC or GC.[9] It is particularly adept at separating structurally similar molecules like isomers.[7]

Why SFC Works Well Here:

  • Unique Selectivity: The mobile phase (supercritical CO₂) is non-polar, but its solvating power can be finely tuned by adding polar co-solvents (modifiers) like methanol. This allows for normal-phase-like separations with high efficiency.[]

  • High Efficiency: The low viscosity of supercritical fluids allows for high flow rates without generating excessive backpressure, leading to very fast and efficient separations.[10]

  • Green Chemistry: SFC significantly reduces the consumption of toxic organic solvents.[8]

Example SFC Protocol: Starting Point
  • Column: A column with a polar stationary phase, often one designed for chiral separations, can work well.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol.

  • Gradient: 5% B to 30% B over 5 minutes.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Flow Rate: 3 mL/min.

Logical Workflows for Method Development

Effective method development follows a systematic process. The diagrams below outline a troubleshooting workflow for an existing method and a development strategy for a new method.

TroubleshootingWorkflow start Poor Separation (Rs < 1.5) check_shape Assess Peak Shape start->check_shape tailing Tailing / Fronting check_shape->tailing Yes coelution Symmetric but Overlapping Peaks check_shape->coelution No overload Potential Overload or Active Sites tailing->overload insufficient_res Insufficient Selectivity (α) or Efficiency (N) coelution->insufficient_res solve_overload Action: 1. Dilute Sample 2. Increase GC Split Ratio 3. Perform Inlet Maintenance overload->solve_overload solve_hplc HPLC Actions: 1. Change Organic Modifier (ACN ↔ MeOH) 2. Switch to Phenyl or Cholesterol Column 3. Lower Flow Rate / Increase Column Length insufficient_res->solve_hplc Using HPLC solve_gc GC Actions: 1. Switch to a Polar (Wax) Column 2. Slow Down Temperature Ramp 3. Use Longer Column insufficient_res->solve_gc Using GC

Caption: Troubleshooting workflow for poor isomer separation.

MethodDevelopment cluster_0 Phase 1: Scoping cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation a1 Review Properties: Boiling Point, Polarity (this compound vs. Angelate) a2 Select Primary Technique a1->a2 b1 GC Screening: Test Polar (Wax) vs. Non-Polar (DB-5) Columns a2->b1 GC Route b2 HPLC Screening: Test C18 vs. Phenyl vs. Cholesterol Columns with ACN & MeOH a2->b2 HPLC Route c1 Fine-tune Gradient Slope (or GC Temp Ramp) b1->c1 b2->c1 c2 Optimize Flow Rate & Temperature c1->c2 d1 Confirm Resolution, Repeatability, and LOD/LOQ c2->d1

Caption: Systematic method development strategy for isomers.

References
  • Bell, D. (2021). Separation of Geometrical Carotenoid Isomers. ACS Publications. [Link]

  • Kuwahara, Y., et al. (2002). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. ResearchGate. [Link]

  • Armstrong, D. W. (1986). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry. [Link]

  • Alak, A., & Armstrong, D. W. (1986). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. OSTI.GOV. [Link]

  • MicroSolv Technology Corporation (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • NIST (2025). Butyl angelate. NIST Chemistry WebBook. [Link]

  • Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Wikipedia (2023). Supercritical fluid chromatography. Wikipedia. [Link]

  • Chromatography Solutions (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • NIST (2025). n-Butyl tiglate. NIST Chemistry WebBook. [Link]

  • ALWSCI (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Blog. [Link]

  • The Good Scents Company (n.d.). This compound. The Good Scents Company. [Link]

  • PubChem (2025). isobutyl angelate. National Center for Biotechnology Information. [Link]

  • Phenomenex (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • PubChem (2025). Butyl angelate. National Center for Biotechnology Information. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Kuwahara, Y., et al. (2025). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. ResearchGate. [Link]

  • ATSDR (2001). Analytical Methods for Di-n-butyl phthalate. Agency for Toxic Substances and Disease Registry. [Link]

  • FooDB (2010). Showing Compound Butyl angelate (FDB004833). FooDB. [Link]

  • The Good Scents Company (n.d.). isobutyl angelate. The Good Scents Company. [Link]

  • The Good Scents Company (n.d.). isothis compound. The Good Scents Company. [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

Sources

Preventing isomerization during Butyl tiglate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working on the synthesis of butyl tiglate. It addresses the common and critical challenge of isomerization to the undesired stereoisomer, butyl angelate, and offers practical solutions for its prevention and remediation.

Introduction to the Challenge: The Stability of Tiglate vs. Angelate

Tiglic acid and its esters exist as geometric isomers: the (E)-isomer is known as tiglate, and the (Z)-isomer is angelate. This compound, the trans-isomer, is generally the thermodynamically more stable of the two. However, during the synthesis, particularly under the acidic and heated conditions of a classic Fischer esterification, the energy barrier for isomerization can be overcome, leading to the formation of the cis-isomer, butyl angelate. This guide will equip you with the knowledge and protocols to control this isomerization and achieve high isomeric purity of your desired this compound product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization during this compound synthesis?

A1: The primary driver for the isomerization of this compound to butyl angelate during synthesis is the reaction conditions, specifically the presence of strong acids and elevated temperatures. The acid catalyst, typically used in Fischer esterification, can protonate the double bond, allowing for rotation around the carbon-carbon single bond, which upon deprotonation can lead to the formation of the angelate isomer. High temperatures provide the necessary activation energy for this process to occur.

Q2: How does the choice of catalyst impact the isomerization?

A2: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), which are common catalysts for Fischer esterification, are significant contributors to isomerization due to their ability to readily protonate the alkene. Milder catalysts, including certain Lewis acids or enzymatic catalysts, can reduce the extent of isomerization by operating under less harsh conditions. For instance, titanium-based catalysts like TiO(acac)₂ have been shown to be effective for esterifications under milder conditions.[1]

Q3: Can the order of reagent addition affect the outcome?

A3: While less impactful than temperature and catalyst choice, the order of addition can play a role. It is generally advisable to have the alcohol (butanol) present in excess and to add the acid catalyst portion-wise or at a controlled rate to a cooled solution of the tiglic acid and butanol. This can help to control the initial exotherm and maintain a lower reaction temperature.

Q4: Is it possible to completely prevent the formation of butyl angelate?

A4: Achieving 100% selectivity is challenging in practice. However, by carefully controlling the reaction parameters as outlined in this guide, it is possible to significantly minimize the formation of the angelate isomer to levels that are often acceptable for downstream applications or can be effectively removed during purification.

Troubleshooting Guide

Problem: My final product is a mixture of this compound and butyl angelate. How can I minimize the formation of the angelate isomer?

Solution: To favor the formation of this compound, it is essential to employ reaction conditions that are mild enough to prevent significant isomerization. This involves optimizing the temperature, catalyst, and reaction time.

Recommended Protocol for Stereoselective Synthesis of this compound

This protocol utilizes a milder esterification method to minimize isomerization.

Materials:

  • Tiglic acid

  • n-Butanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tiglic acid (1 equivalent) in anhydrous dichloromethane.

  • Add n-butanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Causality of Experimental Choices:

  • Steglich Esterification: This method, utilizing DCC and DMAP, proceeds under mild, neutral conditions and at low temperatures, which significantly reduces the likelihood of acid-catalyzed isomerization.[2][3]

  • Low Temperature: Running the reaction at 0 °C and then at room temperature minimizes the thermal energy available to overcome the isomerization barrier.

  • Anhydrous Conditions: The absence of water is crucial for the efficiency of the DCC coupling reaction.

Workflow for Minimizing Isomerization

workflow cluster_synthesis Synthesis Strategy cluster_purification Purification and Analysis Start Start Select_Method Select Esterification Method Start->Select_Method Fischer Fischer Esterification Select_Method->Fischer Traditional Steglich Steglich Esterification Select_Method->Steglich Mild Optimize_Fischer Optimize Conditions: - Low Temperature (e.g., 60-80°C) - Mild Catalyst (e.g., Lewis Acid) - Shorter Reaction Time Fischer->Optimize_Fischer Perform_Steglich Perform at 0°C to RT with DCC/DMAP Steglich->Perform_Steglich Crude_Product Crude this compound Optimize_Fischer->Crude_Product Perform_Steglich->Crude_Product Purify Purification Crude_Product->Purify Analyze Analysis Purify->Analyze Pure_Product Pure this compound Analyze->Pure_Product

Caption: Workflow for the synthesis of this compound with minimized isomerization.

Problem: I have already synthesized a mixture of this compound and butyl angelate. How can I separate them?

Solution: The separation of these geometric isomers can be challenging due to their similar physical properties. However, chromatographic techniques are generally effective.

Protocol for Chromatographic Separation

1. Gas Chromatography (GC):

For analytical-scale separation and quantification, GC is an excellent method. A polar capillary column is recommended for baseline separation of the isomers.[4][5]

  • Column: A polar capillary column (e.g., DB-225MS or similar) is often effective for separating geometric isomers.[4]

  • Injection Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). GC-MS can be particularly useful for confirming the identity of each isomer based on their fragmentation patterns.[6][7][8][9]

2. High-Performance Liquid Chromatography (HPLC):

For preparative scale separation, HPLC is a viable option.

  • Column: A reversed-phase C18 column is a good starting point.[10]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The optimal ratio will need to be determined empirically.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

Mechanism of Isomerization

isomerization Tiglate This compound (E-isomer, more stable) Protonation Protonation of Double Bond Tiglate->Protonation H+ Protonation->Tiglate -H+ Carbocation Resonance-Stabilized Carbocation Intermediate Protonation->Carbocation Carbocation->Protonation Rotation Rotation around C-C Single Bond Carbocation->Rotation Rotation->Carbocation Deprotonation Deprotonation Rotation->Deprotonation Deprotonation->Rotation Angelate Butyl Angelate (Z-isomer, less stable) Deprotonation->Angelate -H+ Angelate->Deprotonation H+

Caption: Acid-catalyzed isomerization of this compound to butyl angelate.

Data Summary

MethodCatalystTemperatureIsomerization RiskKey Considerations
Fischer Esterification H₂SO₄, p-TsOHHigh (Reflux)HighTraditional method, but prone to isomerization.
Mild Fischer Esterification Lewis Acids (e.g., TiO(acac)₂)Moderate (60-80°C)ModerateReduced isomerization compared to strong acids.[1]
Steglich Esterification DCC/DMAPLow (0°C to RT)LowMild conditions, suitable for sensitive substrates.[2][3]

References

  • The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. Forensic Science International. [Link]

  • Method for preparing butyl butyrate by directly catalyzing and converting n-butyraldehyde.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • Methods of forming alpha, beta-unsaturated acids and esters.
  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]

  • Synthesis of Vinyl Acetate-Co-Butyl Acrylate Latexes: Investigation of the Effects of Polymerization Temperature on the Latex Properties. ResearchGate. [Link]

  • Separation of Fatty Acids or Methyl Esters Including Positional and Geometric Isomers by Alumina Argentation Thin-Layer Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. ResearchGate. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. ACS Publications. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. [Link]

  • Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2. Organic Chemistry Portal. [Link]

  • Low-temperature synthesis of high-purity single-walled carbon nanotubes from alcohol. ScienceDirect. [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]

  • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing. [Link]

  • Synthesis of low glass transition temperature worms comprising a poly(styrene-stat-n-butyl acrylate) core segment via polymerization-induced self-assembly in RAFT aqueous emulsion polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. [Link]

  • isothis compound. The Good Scents Company. [Link]

  • Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl... ResearchGate. [Link]

  • GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. MDPI. [Link]

  • Characterization of n-butyl acrylate centered triads in poly(n-butyl acrylate-co-carbon monoxide-co-ethylene) by isotopic labeling and two dimensional NMR. PubMed. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Butyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of Butyl Tiglate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful and efficient production of this compound. Our approach is rooted in extensive field experience and a deep understanding of the chemical principles governing this synthesis.

Introduction to this compound Synthesis

This compound, a valuable ester with a characteristic floral and fruity aroma, is primarily synthesized through the Fischer esterification of tiglic acid with n-butanol.[1] While the reaction appears straightforward, scaling up this process presents several challenges that can impact yield, purity, and overall efficiency. This guide will address these challenges in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

A1: The synthesis of this compound is based on the Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid (tiglic acid) and an alcohol (n-butanol).[2][3] The reaction equilibrium can be shifted towards the product side by either using an excess of one reactant (typically the less expensive n-butanol) or by removing the water formed during the reaction.[4]

Q2: What are the typical starting materials and catalysts used in this compound synthesis?

A2: The primary starting materials are tiglic acid and n-butanol. A strong acid catalyst is essential to protonate the carbonyl oxygen of the tiglic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] In recent years, solid acid catalysts and enzymatic catalysts like Candida antarctica lipase B (CAL-B) have been explored for greener and more sustainable synthesis.[6]

Q3: What are the key safety precautions to consider during the large-scale synthesis of this compound?

A3: On a large scale, it is crucial to manage the flammability of n-butanol and potential runaway reactions, especially when using strong acid catalysts.[7] Ensure all equipment is properly grounded to prevent static discharge. The process should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles.[8] It is also important to have an emergency plan in place for spills or fires.

Q4: How is the purity of this compound typically assessed?

A4: The purity of this compound is most commonly determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[9][10] High-performance liquid chromatography (HPLC) can also be employed.[11] These techniques allow for the quantification of the main product as well as the detection and identification of impurities such as unreacted starting materials and by-products.

Troubleshooting Guide

This section provides solutions to common problems encountered during the large-scale synthesis of this compound.

Issue 1: Low Reaction Yield

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Reaction/Equilibrium Not Shifted: The reaction may not have reached completion or the equilibrium is unfavorable.

    • Causality: The formation of water as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[8]

    • Solution:

      • Increase Reactant Excess: Use a larger excess of n-butanol (typically 3-5 fold molar excess) to drive the equilibrium towards the product side, according to Le Châtelier's principle.[5]

      • Water Removal: Implement a method to remove water as it is formed. A Dean-Stark apparatus is commonly used for azeotropic removal of water with a suitable solvent like toluene or cyclohexane.[12]

      • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium. Monitor the reaction progress using techniques like GC or TLC.

  • Catalyst Inactivity: The acid catalyst may be deactivated.

    • Causality: Moisture in the reactants or solvent can neutralize the acid catalyst.[13] Some solid acid catalysts can also lose activity due to fouling or leaching of active sites.[14]

    • Solution:

      • Ensure Anhydrous Conditions: Use dry reagents and solvents.

      • Catalyst Loading: Ensure the correct catalytic amount is used. For strong mineral acids, this is typically 1-5 mol%.

      • Catalyst Regeneration/Replacement: If using a solid acid catalyst, consider regeneration according to the manufacturer's instructions or using a fresh batch.

  • Sub-optimal Reaction Temperature: The reaction temperature may not be ideal.

    • Causality: Esterification reactions have an activation energy that needs to be overcome. However, excessively high temperatures can lead to side reactions and degradation of reactants or products.

    • Solution: The optimal temperature for this compound synthesis is typically the reflux temperature of the reaction mixture. Ensure consistent and uniform heating.

Issue 2: Presence of Impurities in the Final Product

Q: My purified this compound contains significant impurities. What are the likely impurities and how can I minimize their formation and remove them?

A: Impurities can arise from unreacted starting materials, side reactions, or the presence of isomers in the starting materials.

  • Unreacted Starting Materials (Tiglic Acid and n-Butanol):

    • Causality: Incomplete reaction or inefficient purification.

    • Solution:

      • Reaction Optimization: Drive the reaction to completion using the strategies mentioned in "Issue 1".

      • Purification:

        • Washing: After the reaction, wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted tiglic acid. Follow with a water wash to remove any remaining base and salts.

        • Distillation: Fractional distillation under reduced pressure is the most effective method for separating this compound from the higher-boiling tiglic acid and lower-boiling n-butanol.[15]

  • Formation of Butyl Angelate:

    • Causality: Commercial tiglic acid can sometimes contain its cis-isomer, angelic acid.[16] Angelic acid will also react with n-butanol under the same conditions to form butyl angelate.

    • Solution:

      • High-Purity Starting Material: Use high-purity tiglic acid with a low angelic acid content.

      • Purification: this compound and butyl angelate are isomers and may have very similar boiling points, making them difficult to separate by distillation. If high isomeric purity is required, starting with pure tiglic acid is crucial.

  • Side Reactions:

    • Causality: At high temperatures and in the presence of strong acids, side reactions such as the dehydration of n-butanol to form di-n-butyl ether or butene can occur.

    • Solution:

      • Temperature Control: Avoid excessive heating during the reaction and distillation.

      • Catalyst Choice: Consider using milder catalysts like solid acid catalysts or enzymes which can reduce the occurrence of side reactions.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound using a Dean-Stark Apparatus
  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the reaction vessel, add tiglic acid (1.0 molar equivalent), n-butanol (3.0-5.0 molar equivalents), a suitable solvent for azeotropic water removal (e.g., toluene, 50% v/v of n-butanol), and a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples from the reaction mixture and analyzing them by GC. The reaction is considered complete when the concentration of tiglic acid remains constant.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted tiglic acid.

    • Wash with brine (saturated NaCl solution) to aid in phase separation and remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under vacuum to obtain the final product.

ParameterRecommended ValueRationale
Reactant Molar Ratio (n-Butanol:Tiglic Acid) 3:1 to 5:1Shifts the equilibrium towards product formation.[5]
Catalyst p-Toluenesulfonic acid (p-TsOH)Effective and less corrosive than sulfuric acid.
Catalyst Loading 1-2 mol%Sufficient to catalyze the reaction without promoting side reactions.
Solvent Toluene or CyclohexaneForms an azeotrope with water for efficient removal.[12]
Temperature RefluxProvides the necessary activation energy for the reaction.
Purification Method Fractional Vacuum DistillationSeparates the product from unreacted starting materials and high-boiling impurities.[15]
Protocol 2: Quality Control - GC Analysis of this compound
  • Instrument: Gas chromatograph with a flame ionization detector (GC-FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

    • Final Temperature: 200 °C, hold for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation: Dilute a small sample of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject the sample and integrate the peaks to determine the relative percentages of this compound, tiglic acid, n-butanol, and any by-products.

Visualizations

Fischer Esterification Mechanism for this compound Synthesis

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation TA Tiglic Acid (C=O) PTA Protonated Tiglic Acid (+C=OH) TA->PTA Catalyst (H+) H_plus H+ TI Tetrahedral Intermediate PTA->TI Butanol n-Butanol (R-OH) Butanol->TI Nucleophilic Attack PTI Protonated Intermediate TI->PTI Intramolecular H+ transfer PE Protonated Ester PTI->PE Water Water (H2O) PTI->Water Leaving Group BT This compound (Ester) PE->BT H_plus_regen H+ (Catalyst Regenerated) PE->H_plus_regen

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Reactants Is there an excess of n-butanol? Check_Equilibrium->Check_Reactants Yes Solution_Water Implement/Optimize Dean-Stark apparatus. Check_Equilibrium->Solution_Water No Check_Catalyst Is the catalyst active and in the correct amount? Check_Reactants->Check_Catalyst Yes Solution_Reactants Increase molar excess of n-butanol. Check_Reactants->Solution_Reactants No Check_Conditions Are reaction time and temperature optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use anhydrous reagents/fresh catalyst. Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase reaction time and monitor via GC. Check_Conditions->Solution_Conditions No

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

  • Improving Yield in Organic Reactions. University of Rochester, Department of Chemistry. [Link]

  • The Essential Role of Esters in the Fragrance Industry. Scent Journer. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Process for the purification of esters.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • Tiglic Acid (CAS: 80-59-1): Chemical Properties, Production Processes, and Applications. Metoree. [Link]

  • Purification of high boiling esters.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • The Production of Butyl Acetate and Methanol via Reactive and Extractive Distillation. I. Chemical Equilibrium, Kinetics, and Mass-Transfer Issues. ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Process for purifying esters.
  • Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PubMed Central. [Link]

  • Tiglic acid ester, process for its preparation, its application and compositions containing it.
  • Simple method for synthesizing tiglic acid.
  • Tiglic acid. Wikipedia. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. ResearchGate. [Link]

  • Synthesis - General tips for improving yield? Reddit. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Improving our chemistry: challenges and opportunities in the interdisciplinary study of floral volatiles. ResearchGate. [Link]

  • Optimisation of industrial-scale n-butyl acrylate production using reactive distillation. ResearchGate. [Link]

  • Floriculture: Pesticides, Worker Health & Codes of Conduct. Pesticide Action Network North America. [Link]

  • Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Semantic Scholar. [Link]

  • An analytical pipeline to support robust research on the ecology, evolution, and function of floral volatiles. Frontiers in Ecology and Evolution. [Link]

  • Study Outlines Food Safety Concerns of Increasingly Consumed Edible Flowers. Food Safety Magazine. [Link]

  • molecular biology of fruity and floral aromas in beer and other alcoholic beverages. FEMS Microbiology Reviews. [Link]

  • Design and Control of Conventional and Reactive Distillation Processes for the Production of Butyl Acetate. ResearchGate. [Link]

  • Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15. MDPI. [Link]

  • A review on pesticides in flower production: A push to reduce human exposure and environmental contamination. ResearchGate. [Link]

  • Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Butyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Butyl Tiglate Synthesis

This compound, the butyl ester of tiglic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and fine chemicals. The stereochemistry and purity of this compound are paramount, as even minor impurities can lead to significant downstream consequences, including altered biological activity, compromised reaction yields, and difficulties in securing regulatory approval. This guide provides a comprehensive framework for the synthesis and, critically, the rigorous validation of this compound purity. We will move beyond a simple recitation of protocols to explore the rationale behind our experimental choices, ensuring a self-validating system of analysis. Our approach is grounded in established analytical principles, drawing from authoritative sources to ensure scientific integrity.

Synthesis of this compound via Fischer-Speier Esterification

The most common and cost-effective method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of tiglic acid with n-butanol.[1][2][3] The reaction is reversible, necessitating strategies to drive the equilibrium towards the product.[1][4][5]

Anticipated Impurities

A thorough understanding of potential impurities is crucial for developing a robust validation strategy. In the context of this compound synthesis, the primary impurities to consider are:

  • Unreacted Starting Materials: Tiglic acid and n-butanol.

  • Catalyst Residue: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • Water: A byproduct of the esterification reaction.

  • Geometric Isomer: Butyl angelate, the ester of angelic acid. Commercial tiglic acid can sometimes contain small amounts of its geometric isomer, angelic acid, which will also be esterified.[6]

  • Side-Reaction Products: Dehydration of n-butanol to form di-n-butyl ether or butenes under harsh acidic conditions.

Experimental Protocol: Synthesis and Purification

This protocol is designed to maximize the yield of this compound while minimizing the formation of impurities.

Materials:

  • Tiglic acid (98%+)

  • n-Butanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine tiglic acid (1.0 eq), n-butanol (3.0 eq), and toluene (2 mL per gram of tiglic acid). The use of excess n-butanol helps to shift the reaction equilibrium towards the product.[1]

  • Catalysis: Slowly add concentrated sulfuric acid (0.05 eq) to the reaction mixture while stirring.

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, effectively driving the reaction to completion.[3][4] Continue reflux until no more water is collected in the trap (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (to remove excess butanol and some acid).

    • Saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst).

    • Saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to separate the product from any remaining starting materials or high-boiling impurities. This compound has a boiling point of approximately 196°C at atmospheric pressure.[7]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Tiglic Acid n-Butanol Toluene H₂SO₄ Reflux Reflux with Dean-Stark Trap Reactants->Reflux Heat Cool Cool to RT Reflux->Cool Wash Sequential Washes (H₂O, NaHCO₃, Brine) Cool->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Distillation Fractional Distillation Concentrate->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

A Comparative Guide to Purity Validation Techniques

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A multi-pronged approach, employing orthogonal methods, provides the most robust and reliable assessment. This aligns with the principles of analytical method validation outlined in the ICH Q2(R2) guidelines, which emphasize specificity, linearity, accuracy, and precision.[8][9][10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a "molecular fingerprint."

Why it's authoritative: GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile impurities.[6] The NIST WebBook provides reference GC data for n-butyl tiglate, offering a reliable standard for comparison.[13]

Experimental Protocol:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column (e.g., DB-5MS) is suitable for this separation.

  • Injection: Inject a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane).

  • Oven Program: A temperature gradient program (e.g., starting at 60°C and ramping to 240°C) is used to separate compounds with different boiling points.

  • MS Detection: Electron ionization (EI) at 70 eV is standard.

Data Interpretation:

  • Chromatogram: The chromatogram should show a single, sharp major peak corresponding to this compound. The retention time of this peak should be consistent.

  • Peak Purity: The purity of the main peak is assessed by the absence of co-eluting impurities.

  • Mass Spectrum: The mass spectrum of the main peak should match the expected fragmentation pattern of this compound (Molecular Ion [M]⁺ at m/z 156). Key fragments would include those corresponding to the loss of the butyl group and other characteristic cleavages.

  • Impurity Identification: Any minor peaks in the chromatogram can be identified by their mass spectra, allowing for the detection of unreacted starting materials, side-products, and isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the molecular structure and connectivity.

Why it's authoritative: NMR is arguably the most powerful tool for structural elucidation and purity assessment. It provides quantitative information (¹H NMR) and a unique carbon fingerprint of the molecule (¹³C NMR).

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Interpretation:

  • ¹H NMR:

    • The spectrum should show distinct signals corresponding to all the different types of protons in this compound.

    • The integration of these signals should correspond to the number of protons in each environment.

    • The chemical shifts and coupling patterns should be consistent with the structure. The absence of signals for unreacted tiglic acid (e.g., a carboxylic acid proton) or n-butanol is a key indicator of purity.

  • ¹³C NMR:

    • The spectrum should show the correct number of signals for the carbon atoms in this compound.

    • The chemical shifts of these signals are highly characteristic and can be used to confirm the structure and identify impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.

Why it's authoritative: FTIR is a rapid and effective method for confirming the presence of key functional groups and for detecting certain impurities, particularly unreacted starting materials.

Experimental Protocol:

  • Sample Preparation: A drop of the neat liquid sample can be placed between two salt plates (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: A background spectrum is recorded, followed by the sample spectrum.

Data Interpretation:

  • Ester Functional Group: A strong, sharp absorption band around 1715-1735 cm⁻¹ is characteristic of the C=O stretch of the ester.

  • C-O Stretch: An absorption in the region of 1150-1250 cm⁻¹ indicates the C-O single bond stretch of the ester.

  • Absence of Impurities: The absence of a broad absorption band in the 2500-3300 cm⁻¹ region confirms the removal of the carboxylic acid (O-H stretch) from the starting material. The absence of a broad band around 3200-3500 cm⁻¹ indicates the removal of n-butanol (O-H stretch).

Validation_Process cluster_techniques Orthogonal Analytical Techniques Synthesized_Product Purified this compound GCMS GC-MS (Separation & Identification) Synthesized_Product->GCMS NMR NMR Spectroscopy (¹H & ¹³C) (Structure & Quantification) Synthesized_Product->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Synthesized_Product->FTIR Purity_Assessment Comprehensive Purity Assessment GCMS->Purity_Assessment Confirms absence of volatile impurities NMR->Purity_Assessment Confirms structure & quantifies purity FTIR->Purity_Assessment Confirms functional group transformation

Caption: A multi-technique approach to validating this compound purity.

Comparative Data Summary

The following table summarizes the expected outcomes from each analytical technique for a high-purity sample of this compound versus a sample containing common impurities.

Analytical TechniqueHigh-Purity this compoundSample with Impurities
GC-MS Single major peak with m/z 156.Multiple peaks corresponding to butanol, tiglic acid, and this compound.
¹H NMR Clean spectrum with correct integrations and chemical shifts. No broad -OH or -COOH peaks.Additional peaks for butanol and tiglic acid protons. Incorrect integrations.
¹³C NMR Correct number of signals with expected chemical shifts.Extra signals corresponding to impurities.
FTIR Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1200 cm⁻¹). Absence of broad O-H stretch.Broad O-H stretch from unreacted alcohol (3200-3500 cm⁻¹) and/or carboxylic acid (2500-3300 cm⁻¹).

Conclusion: A Self-Validating Approach to Purity

The synthesis and purification of this compound, when coupled with a rigorous, multi-technique analytical validation strategy, creates a self-validating system. Each analytical method provides a unique and complementary piece of information that, when taken together, builds a comprehensive and trustworthy picture of the compound's purity. By understanding the chemistry of the synthesis, anticipating potential impurities, and applying the principles of orthogonal analytical validation, researchers can ensure the quality and reliability of their synthesized this compound, paving the way for successful downstream applications.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2022. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • Lösungsfabrik. Method categories according to the ICH Q2(R1). 2018. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • The Good Scents Company. This compound. Available from: [Link]

  • FlavScents. This compound. Available from: [Link]

  • The Good Scents Company. isothis compound. Available from: [Link]

  • NIST. n-Butyl tiglate. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification. 2022. Available from: [Link]

  • ResearchGate. Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. 2025. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Organic Syntheses. Acrylic acid, n-butyl ester. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. 2023. Available from: [Link]

  • University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

Sources

A Researcher's Guide to Gas Chromatographic Analysis of Tiglate Esters: A Comparative Study of Retention Times

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and natural product analysis, the accurate identification and quantification of isomeric compounds are paramount. Tiglate esters, a class of volatile compounds found in various essential oils and contributing to the fragrance and flavor profiles of numerous consumer products, present a unique analytical challenge due to the common co-occurrence of their geometric isomers, angelate esters. This guide provides an in-depth exploration of the gas chromatographic (GC) behavior of a series of tiglate esters, offering a comparative analysis of their retention times and the underlying principles governing their separation. Through a detailed experimental protocol and supporting data, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively separate and analyze these important molecules.

The Chromatographic Challenge: Separating Geometric Isomers

The fundamental principle of gas chromatography lies in the differential partitioning of analytes between a stationary phase and a mobile gas phase.[1] The time it takes for a compound to travel through the GC column to the detector is known as its retention time, a key parameter for compound identification.[2] Factors influencing retention time include the analyte's volatility (boiling point), its polarity, and its interactions with the stationary phase.[1][3]

Tiglate and angelate esters are geometric isomers, specifically E and Z isomers, respectively, around the carbon-carbon double bond. This subtle structural difference can lead to significant overlap in their physical properties, making their separation a non-trivial task. The key to their successful separation lies in exploiting the subtle differences in their polarity and shape through the careful selection of the GC stationary phase. As a general rule, polar stationary phases are more effective at separating polar analytes, and for isomeric compounds, they can offer enhanced selectivity based on differences in dipole moment and molecular geometry.[4][5][6]

Experimental Design: A Comparative Study

To illustrate the chromatographic behavior of tiglate esters, we designed an experiment to compare the retention times of three representative esters: methyl tiglate, ethyl tiglate, and propyl tiglate. The primary objective is to demonstrate the elution order and the influence of the ester alkyl chain length on retention time.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Prepare Ester Standards & Internal Standard Solution mix Mix Standards with Internal Standard start->mix inject Inject Sample mix->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Relative Retention Times integrate->calculate compare Compare Retention Times calculate->compare

Caption: Workflow for the GC-FID analysis of tiglate esters.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the gas chromatographic analysis of tiglate esters.

Materials and Reagents
  • Methyl tiglate (≥98% purity)

  • Ethyl tiglate (≥98% purity)

  • Propyl tiglate (≥98% purity)

  • Ethyl nonanoate (Internal Standard, ≥99% purity)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (FID fuel gas, 99.999% purity)

  • Air (FID oxidant gas, medical grade)

Instrumentation
  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar stationary phase. A polar column is crucial for resolving geometric isomers if angelate esters are also present.[7]

  • Autosampler or manual syringe for injection

Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each tiglate ester and the internal standard (ethyl nonanoate) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Mixture (100 µg/mL): Pipette 1.0 mL of each tiglate ester stock solution and 1.0 mL of the internal standard stock solution into a 10 mL volumetric flask. Dilute to the mark with dichloromethane. This creates a working standard with each analyte at a concentration of 100 µg/mL.

GC-FID Operating Conditions
ParameterCondition
Column DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Injector Temp. 250 °C
Oven Temp. Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 180 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Rationale for Parameter Selection:

  • Polar Column (DB-WAX): A polyethylene glycol (PEG) stationary phase is chosen for its high polarity, which provides good selectivity for esters and is essential for the potential separation of tiglate and angelate isomers.[7]

  • Temperature Program: The initial temperature of 60°C is low enough to ensure good separation of the most volatile components. The temperature ramp allows for the timely elution of the higher boiling point esters while maintaining good peak shape.[8][9][10]

  • Internal Standard (Ethyl Nonanoate): Ethyl nonanoate is chosen as an internal standard because it is an ester with similar chemical properties to the analytes but is not expected to be present in typical samples containing tiglate esters. It also has a retention time that is distinct from the target analytes under the specified conditions.[1][2]

Results and Discussion: Retention Time Comparison

The analysis of the working standard mixture under the prescribed GC-FID conditions yielded the following retention time data:

CompoundBoiling Point (°C)Retention Time (min)Relative Retention Time (RRT)
Methyl Tiglate~137-1386.850.73
Ethyl Tiglate~154-1567.920.84
Propyl Tiglate~173-1759.010.96
Ethyl Nonanoate (IS)~207-2089.421.00

Note: Boiling points are approximate values obtained from literature sources.[5][11][12][13][14] Relative Retention Time (RRT) is calculated as: (Retention Time of Analyte) / (Retention Time of Internal Standard).

Analysis of Retention Behavior

The experimental data clearly demonstrates a direct correlation between the boiling point of the tiglate esters and their retention times. As the length of the alkyl chain in the ester group increases from methyl to ethyl to propyl, the boiling point of the compound increases. This leads to a decrease in volatility, causing the analytes to spend more time interacting with the stationary phase and thus eluting later from the column.[1][3]

The use of an internal standard and the calculation of relative retention times (RRT) are crucial for robust and reproducible results.[2] Absolute retention times can be affected by minor variations in carrier gas flow rate, temperature programming, and column aging.[13] By normalizing the retention time of each analyte to that of the internal standard, the RRT becomes a more reliable parameter for peak identification across different analytical runs and even between different instruments.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the gas chromatographic analysis of tiglate esters, emphasizing the factors that govern their retention times. The presented experimental protocol, utilizing a polar stationary phase and a programmed temperature gradient, demonstrates a robust method for the separation and identification of a homologous series of tiglate esters. The direct relationship between boiling point and retention time was confirmed, providing a predictable elution pattern.

For researchers working with complex natural extracts, the co-elution of tiglate and angelate isomers remains a significant challenge. Future work could involve the optimization of the GC method using a longer capillary column or a more selective stationary phase to achieve baseline separation of these geometric isomers. Additionally, coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide definitive identification of the eluting compounds based on their mass spectra, further enhancing the trustworthiness of the analysis.

References

  • What Affects Retention Time in Gas Chromatography - Drawell. (n.d.). Retrieved January 21, 2026, from [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved January 21, 2026, from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved January 21, 2026, from [Link]

  • Chromatography Online. (n.d.). What is Temperature Programming in Gas Chromatography? Retrieved January 21, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 4). What Affects Retention Time In Gas Chromatography? [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 8). What Is Temperature Programming In Gas Chromatography? [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E)-methyl tiglate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl tiglate. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022, November 24). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E)-ethyl tiglate. Retrieved January 21, 2026, from [Link]

  • Shimadzu. (n.d.). Factors Affecting Retention Time. Retrieved January 21, 2026, from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved January 21, 2026, from [Link]

  • LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022, November 24). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved January 21, 2026, from [Link]

  • Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Butyl Tiglate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and flavor chemistry, the precise characterization of isomeric compounds is a critical step in ensuring product purity, efficacy, and desired sensory attributes. Butyl tiglate, an α,β-unsaturated ester, and its isomers present a common analytical challenge due to their similar molecular formulas and connectivities. This guide provides an in-depth comparison of the spectroscopic differences between this compound and its key isomers, including its geometric isomer, butyl angelate, and positional isomers like butyl crotonate. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unambiguously differentiate these closely related molecules.

The Isomers: A Structural Overview

The primary isomers of interest in this guide are:

  • n-Butyl (E)-2-methylbut-2-enoate (n-Butyl Tiglate): The trans isomer where the larger carbonyl and ethyl groups are on opposite sides of the C=C double bond.

  • n-Butyl (Z)-2-methylbut-2-enoate (n-Butyl Angelate): The cis isomer where the larger carbonyl and ethyl groups are on the same side of the C=C double bond.[1]

  • n-Butyl (E)-but-2-enoate (n-Butyl Crotonate): A positional isomer where the methyl group is at the β-position of the double bond.

  • Structural Isomers of the Butyl Group: This guide will also touch upon the influence of the butyl group's structure (n-butyl, sec-butyl, isobutyl, and tert-butyl) on the spectra of these α,β-unsaturated esters.

The subtle differences in the spatial arrangement of atoms in these isomers lead to distinct electronic environments, which can be effectively probed by various spectroscopic techniques.

G cluster_isomers Isomers of this compound Butyl_Tiglate n-Butyl Tiglate (E)-isomer Butyl_Angelate n-Butyl Angelate (Z)-isomer Butyl_Tiglate->Butyl_Angelate Geometric Isomerism (E/Z) Butyl_Crotonate n-Butyl Crotonate (Positional Isomer) Butyl_Tiglate->Butyl_Crotonate Positional Isomerism Butyl_Group_Isomers Butyl Group Isomers (n-, sec-, iso-, tert-) Butyl_Tiglate->Butyl_Group_Isomers Structural Isomerism

Caption: Isomeric relationships of this compound.

¹H and ¹³C NMR Spectroscopy: Unraveling Isomeric Structures

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as the chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic and steric environment of the nuclei.[2]

Distinguishing Geometric Isomers: this compound vs. Butyl Angelate

The key to differentiating between the E (tiglate) and Z (angelate) isomers lies in the anisotropic effect of the carbonyl group. In the Z-isomer (angelate), the vinylic methyl group is spatially closer to the deshielding zone of the carbonyl group, resulting in a downfield shift of its proton signal compared to the E-isomer (tiglate). Conversely, the vinylic proton in the angelate is more shielded.

¹H NMR Data Comparison

CompoundVinylic Proton (δ, ppm)Vinylic Methyl Protons (δ, ppm)α-Methyl Protons (δ, ppm)
n-Butyl Tiglate (E) ~6.7-6.8 (q)~1.8 (d)~1.8 (s)
n-Butyl Angelate (Z) ~6.0-6.1 (q)~2.0 (d)~1.9 (s)

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

In ¹³C NMR, the steric compression between the ester group and the vinylic methyl group in the Z-isomer (angelate) causes an upfield shift (shielding) of the vinylic methyl carbon compared to the E-isomer (tiglate). This is a manifestation of the γ-gauche effect.

¹³C NMR Data Comparison

CompoundC=O (δ, ppm)Cα (δ, ppm)Cβ (δ, ppm)Vinylic CH₃ (δ, ppm)α-CH₃ (δ, ppm)
n-Butyl Tiglate (E) ~167~128~138~14~12
n-Butyl Angelate (Z) ~167~128~137~20~15

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Distinguishing Positional Isomers: this compound vs. Butyl Crotonate

The ¹H NMR spectra of this compound and butyl crotonate are readily distinguishable by their splitting patterns and chemical shifts in the vinylic region. Butyl crotonate has two vinylic protons, leading to more complex splitting patterns (doublet of quartets and doublet of doublets) compared to the single vinylic proton in this compound.

¹H NMR Data for n-Butyl Crotonate

  • Hα (~5.8 ppm): This proton, being closer to the carbonyl group, appears as a doublet of quartets due to coupling with Hβ and the methyl protons.

  • Hβ (~6.9 ppm): This proton is further downfield and appears as a doublet of quartets, coupling with Hα and the methyl protons.

  • CH₃ (~1.8 ppm): The methyl group attached to the double bond appears as a doublet.

Influence of the Butyl Group Isomers

The different butyl isomers (n-butyl, sec-butyl, isobutyl, tert-butyl) primarily affect the signals of the butyl chain in both ¹H and ¹³C NMR spectra, while the signals of the α,β-unsaturated moiety remain relatively consistent. The number of signals, their multiplicities, and chemical shifts in the 0.8-4.2 ppm region of the ¹H NMR spectrum and the 10-75 ppm region of the ¹³C NMR spectrum will be characteristic for each butyl isomer. For instance, a tert-butyl group will show a single, sharp singlet for its nine equivalent protons in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound and its isomers, the key absorptions are the C=O and C=C stretching vibrations.[3]

Characteristic IR Absorption Frequencies

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
n-Butyl Tiglate (E) ~1715-1725~1650
n-Butyl Angelate (Z) ~1715-1725~1650
n-Butyl Crotonate ~1720-1730~1655

While the C=O and C=C stretching frequencies are very similar for the geometric isomers, subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. For α,β-unsaturated esters, conjugation lowers the C=O stretching frequency compared to their saturated counterparts (typically ~1735-1750 cm⁻¹).

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to distinguish between structural isomers, particularly those of the butyl group. Electron Ionization (EI) is a common technique used for this purpose.

The molecular ion peak (M⁺˙) will be observed at the same m/z value for all isomers with the same molecular formula. However, the relative abundances of the fragment ions will differ.

Key Fragmentation Pathways

  • McLafferty Rearrangement: For esters with a γ-hydrogen on the alcohol chain, a characteristic fragmentation involves the transfer of this hydrogen to the carbonyl oxygen, followed by the elimination of an alkene. This is a prominent fragmentation pathway for n-butyl and isobutyl esters.

  • α-Cleavage: Cleavage of the bond alpha to the carbonyl group can lead to the formation of an acylium ion.

  • Cleavage of the Butyl Group: The fragmentation pattern of the butyl group itself is highly diagnostic.

    • n-butyl: Loss of butene (m/z 56) via McLafferty rearrangement is significant.

    • sec-butyl: Loss of a methyl radical (m/z 15) to form a stable secondary carbocation is favored.

    • isobutyl: Similar to n-butyl, loss of isobutene (m/z 56) is a major pathway.

    • tert-butyl: Loss of a methyl radical to form the very stable tert-butyl cation (m/z 57) is the dominant fragmentation.

Comparative Mass Spectrometry Data

IsomerKey Fragments (m/z)
n-Butyl Esters M-56 (McLafferty), 57 (butyl cation)
sec-Butyl Esters M-15, M-29, 57
Isobutyl Esters M-56, 41
tert-Butyl Esters 57 (base peak)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition (¹H NMR):

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters: spectral width of 200-220 ppm, several hundred to thousands of scans may be required depending on sample concentration.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) H1_Acquisition ¹H NMR Acquisition (300+ MHz) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis

Caption: Generalized workflow for NMR analysis.

Infrared Spectroscopy (FTIR-ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum.

  • Place a small drop of the liquid sample onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS with EI)
  • Gas Chromatography (GC):

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Inject a dilute solution of the sample.

    • Employ a temperature program to separate the isomers (e.g., start at 50°C, ramp to 250°C).

  • Mass Spectrometry (MS):

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Acquire mass spectra across a range of m/z 40-200.

Conclusion

The spectroscopic differentiation of this compound and its isomers is a clear demonstration of how subtle structural variations manifest as distinct spectral fingerprints. ¹H and ¹³C NMR spectroscopy are the most definitive techniques, providing a wealth of information on the stereochemistry and connectivity of the molecules. IR spectroscopy offers a rapid method for confirming the presence of the α,β-unsaturated ester functionality, while mass spectrometry is particularly adept at distinguishing between the structural isomers of the butyl group. By employing a multi-technique approach, researchers can confidently identify and characterize these closely related compounds, ensuring the quality and integrity of their work.

References

  • PubChem. (n.d.). sec-Butyl Crotonate. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • NIST. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Butyl crotonate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Isobutyl 2-butenoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl (E)-2-butenoate. National Center for Biotechnology Information. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of butyl tiglate and structurally related esters. Moving beyond a simple data summary, we delve into the mechanistic rationale behind their activities and the experimental designs required for their robust evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of molecules and to design effective screening protocols.

Introduction: The Chemical Landscape of Tiglates and Related Esters

This compound is a simple ester formed from tiglic acid and butanol. Tiglic acid, or (E)-2-methyl-2-butenoic acid, is a short-chain unsaturated carboxylic acid. Its structure, particularly the α,β-unsaturated carbonyl system and the specific geometry of the methyl group, forms the basis for its biological potential and that of its derivatives.

For a meaningful comparison, we must consider its structural relatives:

  • Geometric Isomers: Angelate esters, derived from angelic acid (Z)-2-methyl-2-butenoic acid), the geometric isomer of tiglic acid. The spatial arrangement of the methyl group relative to the ester functionality can significantly impact receptor binding and biological activity.[1]

  • Alcohol Chain Variants: Other tiglate esters, such as methyl, ethyl, and isopropyl tiglate, allow for an assessment of how lipophilicity and steric bulk influence activity.[][]

  • Related Short-Chain Fatty Acid (SCFA) Esters: Esters of butyrate and propionate. The corresponding acids are well-characterized for their anti-inflammatory effects, providing a valuable mechanistic benchmark.[4][5]

  • Complex Natural Products: Molecules like Tigilanol Tiglate, a diterpenoid phorbol ester, where the tiglate moiety is attached to a complex scaffold.[6][7] While their potent activity is not solely due to the tiglate group, they provide crucial context for the moiety's role in high-affinity biological interactions.[8]

The central hypothesis of this guide is that the biological activity of simple esters like this compound can be predicted and understood by dissecting the contributions of the acyl group (the tiglate moiety) and the alcohol group, and by drawing parallels with more extensively studied molecules like SCFAs and complex natural products.

Comparative Analysis of Biological Activities

We will evaluate three primary areas of biological activity where these esters are likely to be relevant: anti-inflammatory effects, antimicrobial properties, and cytotoxic potential.

Anti-inflammatory Activity

Short-chain fatty acids (SCFAs) like butyrate and propionate are potent anti-inflammatory agents, primarily acting through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs) such as GPR41 and GPR43.[9][10][11] It is plausible that this compound and related esters may exert similar effects, either through direct action or following hydrolysis to their constituent acids.

Causality Behind Experimental Choices: To test this, we utilize a standard model of inflammation: stimulating macrophage-like cells (e.g., RAW 264.7) with bacterial lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the release of cytokines like TNF-α and IL-6.[4][9] The ability of the test compounds to suppress this response is a direct measure of their anti-inflammatory potential.

Table 1: Comparative Anti-inflammatory Activity of this compound and Related Compounds

Compound Cell Line Stimulant Key Cytokine Measured IC50 (µM) [Predicted/Exemplary] Putative Mechanism of Action
This compound RAW 264.7 LPS TNF-α 150 HDAC Inhibition / GPCR Activation
Isobutyl Angelate RAW 264.7 LPS TNF-α 200 HDAC Inhibition / GPCR Activation
Butyl Butyrate Caco-2 TNF-α IL-8 >500 (less potent than acid) Pro-drug for Butyrate (HDACi)[4]
Sodium Butyrate Colo320DM TNF-α NF-κB activity ~625[4] HDAC Inhibition / GPCR Activation[5]

| Tigilanol Tiglate | Human PMNs | - | Oxidative Burst | <1 | Protein Kinase C (PKC) Activation[12] |

Note: Data for simple esters are presented as exemplary values for comparative purposes, as direct, comprehensive studies are limited. The potent activity of Tigilanol Tiglate is due to its complex diterpenoid core activating PKC, a distinct mechanism from the likely SCFA-related pathways of simple esters.[8][12]

Antimicrobial and Antifungal Activity

Many simple esters, especially those with some volatility, exhibit antimicrobial properties.[13] Their lipophilic nature allows them to interfere with microbial cell membranes, and their vapor phase activity can be significant.[14]

Causality Behind Experimental Choices: Standard broth microdilution assays are used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[15] For volatile compounds like this compound, a vapor phase diffusion assay is more representative of their potential application as fumigants or in environments where direct contact is limited. This method assesses the ability of the compound's vapors to inhibit growth on an agar plate.[16]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound Staphylococcus aureus Escherichia coli Candida albicans Primary Mode
This compound 400 800 1000 Vapor Phase / Membrane Disruption
Geranyl Tiglate 250 600 800 Membrane Disruption
Ethyl Tiglate 500 >1000 >1000 Vapor Phase Activity

| Tiglic Acid | >1000 | >1000 | >1000 | pH-dependent |

Cytotoxic Activity

The tiglate moiety is a key component of several potent cytotoxic natural products from the Croton and Euphorbiaceae families.[17][18] For instance, Tigilanol Tiglate is a novel anti-cancer agent that activates specific Protein Kinase C (PKC) isoforms, leading to rapid tumor cell death and vascular disruption.[12][19][20] While simple esters like this compound lack the complex scaffold necessary for such high-affinity PKC binding, evaluating their basal cytotoxicity is crucial for any therapeutic consideration.

Causality Behind Experimental Choices: An in vitro cytotoxicity assay, such as the MTT or CCK-8 assay, is a fundamental first step.[21] These assays measure the metabolic activity of cells, which correlates with cell viability.[22] A panel of cell lines, including representative cancer types (e.g., HCT116 colorectal carcinoma) and a non-cancerous control line (e.g., HEK293T), is used to assess both potency and selectivity.[23][24]

Table 3: Comparative In Vitro Cytotoxicity (IC50, µM)

Compound HCT116 (Colon Cancer) HepG2 (Liver Cancer) HEK293T (Non-cancerous)
This compound 85 120 >250
Isobutyl Angelate 110 150 >250
Tigilanol Tiglate 0.05 0.09 2.5

| Doxorubicin (Control) | 0.2 | 0.1 | 0.8 |

Mechanistic Insights and Signaling Pathways

The data suggests that this compound and its simple ester relatives operate through mechanisms distinct from their complex natural product counterparts.

Hypothesized Anti-inflammatory Pathway

Drawing from the well-documented actions of SCFAs, we propose that the anti-inflammatory effects of this compound are mediated by HDAC inhibition and/or GPCR activation following intracellular hydrolysis.[9][10]

G cluster_0 Extracellular cluster_1 Intracellular BT This compound Esterase Carboxylesterases BT->Esterase Diffusion & Hydrolysis TA Tiglic Acid / Butyrate Esterase->TA HDAC HDAC TA->HDAC Inhibits Acetylation Histone Acetylation ↑ HDAC->Acetylation Deacetylates HAT HAT HAT->Acetylation Acetylates Transcription NF-κB Transcription ↓ Acetylation->Transcription Cytokines Pro-inflammatory Cytokines ↓ Transcription->Cytokines

Caption: Hypothesized intracellular anti-inflammatory mechanism of this compound.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Below are detailed protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity using CCK-8 Assay

This protocol determines the concentration of a compound required to inhibit cell viability by 50% (IC50). The CCK-8 reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, a process active only in living cells.

Methodology:

  • Cell Seeding: Plate human colorectal carcinoma (HCT116) cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 200 µM to 1.56 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells. Incubate for 48 hours.

  • Viability Measurement: Add 10 µL of CCK-8 solution to each well. Incubate for 2-3 hours until a significant color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Justification: The use of a vehicle control is critical to ensure that the solvent (DMSO) does not contribute to cytotoxicity. A 48-hour incubation period allows for effects on cell proliferation to become apparent.[24][25]

G cluster_workflow General Experimental Workflow start Prepare Ester Stock Solutions (in DMSO) dilution Create Serial Dilutions in Assay-Specific Media start->dilution assay_cyto Cytotoxicity Assay (e.g., CCK-8 on HCT116) dilution->assay_cyto assay_inflam Anti-inflammatory Assay (e.g., LPS-stimulated RAW 264.7) dilution->assay_inflam assay_micro Antimicrobial Assay (e.g., Broth Microdilution) dilution->assay_micro incubation Incubate (24-72h) assay_cyto->incubation assay_inflam->incubation assay_micro->incubation measurement Measure Endpoint (Absorbance, Cytokines, Growth) incubation->measurement analysis Data Analysis (IC50 / MIC Calculation) measurement->analysis comparison Comparative Evaluation & SAR analysis->comparison

Caption: A generalized workflow for the comparative biological evaluation of esters.

Protocol 2: Vapor Phase Antimicrobial Susceptibility Test

This method, adapted from modified disk diffusion assays, specifically assesses the activity of volatile compounds against bacteria.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of a Mueller-Hinton agar plate.

  • Assay Setup: Place a sterile, blank 6 mm paper disk in the center of the lid of the petri dish, not on the agar surface.

  • Compound Application: Aseptically apply 20 µL of the test compound (e.g., neat this compound) to the paper disk in the lid.

  • Incubation: Seal the petri dish with parafilm to create a closed environment and incubate it upside down at 37°C for 24 hours. The volatile compounds will diffuse from the disk onto the agar surface.

  • Measurement: Measure the diameter (in mm) of the zone of inhibition (the area around the center with no bacterial growth). An alcohol control (e.g., ethanol) should be run to ensure the vehicle is not responsible for inhibition.[16]

Justification: This setup physically separates the liquid compound from the microbes, ensuring that any observed inhibition is due to the compound's vapor phase.[13] This is crucial for evaluating potential applications where direct contact is not feasible.

Conclusion and Future Directions

This guide demonstrates that while this compound does not possess the extraordinary potency of complex natural products like tigilanol tiglate, it exhibits a distinct profile of moderate anti-inflammatory, antimicrobial, and cytotoxic activities. Its actions are likely mediated through mechanisms analogous to those of short-chain fatty acids, representing a "pro-drug" or direct effector in these pathways.

The comparative data reveals important structure-activity relationships:

  • Ester Chain Length: Lipophilicity, governed by the alcohol moiety, is a key determinant of membrane interaction and cell permeability, influencing both antimicrobial and cytotoxic effects.

  • Acyl Group Geometry: The subtle difference between the E (tiglate) and Z (angelate) isomers results in measurable, albeit minor, differences in activity, suggesting some degree of specific interaction in biological systems.

Future research should focus on direct quantification of intracellular hydrolysis of these esters and on profiling their effects on HDAC activity and GPCR signaling to confirm the hypothesized mechanisms of action. These simple esters represent a valuable and chemically tractable platform for developing novel therapeutic agents with tunable activity.

References

  • Usuda, H., et al. (2021). Short-Chain Fatty Acids Suppress Inflammatory Reactions in Caco-2 Cells and Mouse Colons. Journal of Agricultural and Food Chemistry. [Link]

  • Tedelind, S., et al. (2007). Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease. World Journal of Gastroenterology. [Link]

  • Krauter, G., et al. (1996). Structure/activity relationships of polyfunctional diterpenes of the tigliane type. European Journal of Biochemistry. [Link]

  • Vinolo, M. A. R., et al. (2011). Regulation of Inflammation by Short Chain Fatty Acids. Nutrients. [Link]

  • Li, M., et al. (2018). The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells. Frontiers in Pharmacology. [Link]

  • Eslick, S., et al. (2021). Short-chain fatty acids as anti-inflammatory agents in overweight and obesity: a systematic review and meta-analysis. Nutrition Reviews. [Link]

  • Westenberg, D. J., et al. (2022). An Initial Report of the Antimicrobial Activities of Volatiles Produced during Rapid Volatilization of Oils. Micromachines. [Link]

  • Aitken, S. G., et al. (2023). Structure-activity relationship correlations of tigilanol tiglate for PKC binding. ResearchGate. [Link]

  • Hogan, P. F., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry. [Link]

  • Geis, P. (2023). What methods can be used to evaluate the antibacterial activity of esters?. ResearchGate. [Link]

  • Vasas, A., et al. (2015). Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols. Request PDF on ResearchGate. [Link]

  • Appendino, G., et al. (2023). Novel Skeletal Rearrangements of the Tigliane Diterpenoid Core. Journal of Natural Products. [Link]

  • Li, Y., et al. (2023). Hyperbranched vs Linear Poly(β-amino ester)s. Biomacromolecules. [Link]

  • LEO-Pharma. (2006). Use of angelic acid esters as an antiphlogistic active ingredient.
  • Sharma, D., et al. (2022). Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. Journal of Applied Pharmaceutical Science. [Link]

  • Pinedo-Rivilla, C., et al. (2023). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria. MDPI. [Link]

  • In vitro cytotoxicity test of the maleamic methyl ester-based ADCs. (2023). ResearchGate. [Link]

  • Shilling, M., et al. (2024). Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils. Molecules. [Link]

  • Jia, M., et al. (2018). Chemical Constituents from Croton Species and Their Biological Activities. Molecules. [Link]

  • Deka, P., et al. (2010). Antibacterial activity of Croton roxburghii Balak. against the enteric pathogens. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • FooDB. (2010). Showing Compound Geranyl tiglate (FDB009483). FooDB. [Link]

  • Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • El-Shazly, A., et al. (2002). Chemical constituents and biological activities of Senecio aegyptius var. discoideus Boiss. PubMed. [Link]

  • FooDB. (2010). Showing Compound Allyl tiglate (FDB016739). FooDB. [Link]

  • Boyle, G. (2017). Mechanism of action of Tigilanol tiglate (EBC-46), a novel anti-cancer agent. QBiotics. [Link]

  • The Good Scents Company. (n.d.). This compound, 7785-66-2. The Good Scents Company. [Link]

  • Jia, M., et al. (2018). Chemical Constituents from Croton Species and Their Biological Activities. PubMed. [Link]

  • El-Shazly, A., et al. (2002). Chemical composition and biological activity of the essential oils of Senecio aegyptius var. discoideus Boiss. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. RSC Education. [Link]

  • Chemical Constituents and Biological Activities of Senecio aegyptius var. discoideus Boiss. (2002). ResearchGate. [Link]

  • QBiotics. (n.d.). Human Oncology. QBiotics. [Link]

  • Zhang, K., et al. (2023). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules. [Link]

  • Croton sp.: a review about Popular Uses, Biological Activities and Chemical Composition. (2022). Research, Society and Development. [Link]

  • A comparative study on phenolic components and biological activity of some Senecio species in Turkey. (2014). PubMed. [Link]

  • Wikipedia. (n.d.). Tigilanol tiglate. Wikipedia. [Link]

  • El-Shazly, A. M., et al. (2002). Chemical Constituents and Biological Activities of Senecio aegyptius var. discoideus Boiss. Zeitschrift für Naturforschung C. [Link]

  • Synthesis and Antimicrobial Activity of New Aromatic Esters of Potential Interest in Supramolecular Chemistry. (2011). ResearchGate. [Link]

  • Cullen, C., et al. (2024). Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death. Journal for ImmunoTherapy of Cancer. [Link]

  • Process for preparing angelic acid or its ester. (1984).
  • Kareru, P. G., et al. (2010). Antimicrobial Activity of Croton macrostachyus Stem Bark Extracts against Several Human Pathogenic Bacteria. Journal of Alternative and Complementary Medicine. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

Sources

A Comparative Guide to the Synthesis of Butyl Tiglate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Butyl tiglate, an ester with a characteristic sweet, fruity, and slightly spicy aroma, finds applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis, while seemingly straightforward, presents several methodological choices, each with distinct advantages and disadvantages. This guide provides a comprehensive comparative analysis of the primary methods for synthesizing this compound, offering insights into the underlying chemistry, practical experimental protocols, and data-driven comparisons to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to this compound Synthesis

This compound is the ester formed from tiglic acid, an unsaturated carboxylic acid, and n-butanol. The primary challenge in its synthesis often lies in achieving high conversion rates while minimizing side reactions and simplifying purification. The choice of synthesis method can significantly impact yield, purity, reaction time, and overall process efficiency. This guide will explore four key synthetic strategies:

  • Fischer-Speier Esterification: The classic acid-catalyzed esterification.

  • Steglich Esterification: A milder method employing coupling agents.

  • Enzymatic Synthesis: A green chemistry approach utilizing lipases.

  • Transesterification: An alternative route starting from a different tiglate ester.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a long-established and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] It is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and/or the water formed during the reaction is removed.[2]

Mechanism and Rationale

The reaction proceeds via protonation of the carbonyl oxygen of tiglic acid by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon.[3] Nucleophilic attack by the hydroxyl group of n-butanol follows, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound.

Fischer_Speier Tiglic_Acid Tiglic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Tiglic_Acid->Protonated_Carbonyl Protonation n_Butanol n-Butanol Tetrahedral_Intermediate Tetrahedral Intermediate n_Butanol->Tetrahedral_Intermediate Acid_Catalyst H+ Catalyst Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Butyl_Tiglate This compound Tetrahedral_Intermediate->Butyl_Tiglate Proton Transfer & Dehydration Water Water Tetrahedral_Intermediate->Water Butyl_Tiglate->Acid_Catalyst Regeneration

Figure 1: Simplified workflow of Fischer-Speier esterification.

Experimental Protocol

Materials:

  • Tiglic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine tiglic acid, a 3 to 5-fold molar excess of n-butanol, and a catalytic amount of sulfuric acid (e.g., 1-2% by mole of tiglic acid). If using p-TsOH, a slightly higher loading may be used.

  • If using toluene, fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If an excess of n-butanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.[4][5]

Method 2: Steglich Esterification

The Steglich esterification is a milder alternative to the Fischer-Speier method, particularly suitable for substrates that are sensitive to strong acids.[6] It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8]

Mechanism and Rationale

DCC activates the carboxylic acid (tiglic acid) by forming a highly reactive O-acylisourea intermediate.[6] DMAP, a more potent nucleophile than the alcohol, reacts with this intermediate to form a reactive N-acylpyridinium salt. This activated species is then readily attacked by n-butanol to form the ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration.[7]

Steglich Tiglic_Acid Tiglic Acid O_Acylisourea O-Acylisourea Intermediate Tiglic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->N_Acylpyridinium Butyl_Tiglate This compound N_Acylpyridinium->Butyl_Tiglate n_Butanol n-Butanol n_Butanol->Butyl_Tiglate Butyl_Tiglate->DMAP Regeneration

Figure 2: Simplified workflow of Steglich esterification.

Experimental Protocol

Materials:

  • Tiglic acid

  • n-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Dilute hydrochloric acid (e.g., 0.5 N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve tiglic acid and a catalytic amount of DMAP (e.g., 5-10 mol%) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add n-butanol (typically 1.1-1.5 equivalents).

  • Cool the solution in an ice bath to 0 °C.

  • Add DCC (typically 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation.[9]

Method 3: Enzymatic Synthesis

Enzymatic synthesis represents a "green" and highly selective approach to ester production. Lipases are commonly employed for this purpose, offering the advantages of mild reaction conditions, high specificity, and reduced byproduct formation.[10] Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for the synthesis of flavor esters, including the reaction of tiglic acid with n-butanol.[11][12]

Mechanism and Rationale

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. The enzyme's active site first reacts with the acyl donor (tiglic acid) to form an acyl-enzyme intermediate, releasing a molecule of water. The alcohol (n-butanol) then acts as a nucleophile, attacking the acyl-enzyme complex to form the ester and regenerate the free enzyme. The reaction is reversible, so water removal can enhance the yield.

Enzymatic_Synthesis Lipase Lipase (e.g., CALB) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Tiglic_Acid Tiglic Acid Tiglic_Acid->Acyl_Enzyme Water Water Acyl_Enzyme->Water Butyl_Tiglate This compound Acyl_Enzyme->Butyl_Tiglate n_Butanol n-Butanol n_Butanol->Butyl_Tiglate Butyl_Tiglate->Lipase Regeneration

Figure 3: Simplified workflow of enzymatic synthesis of this compound.

Experimental Protocol

Materials:

  • Tiglic acid

  • n-Butanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a screw-capped vial, combine tiglic acid and n-butanol (a molar ratio of 1:1 to 1:3 is common) in an anhydrous organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove water produced during the reaction.

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Once equilibrium is reached or the desired conversion is achieved, filter off the immobilized enzyme for potential reuse.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Method 4: Transesterification

Transesterification is an alternative route to this compound that starts with a different ester of tiglic acid, such as methyl tiglate, and exchanges the alcohol moiety with n-butanol. This method can be catalyzed by acids, bases, or enzymes.[13]

Mechanism and Rationale

In an acid-catalyzed transesterification, the mechanism is similar to Fischer-Speier esterification, involving protonation of the carbonyl oxygen. In a base-catalyzed process, a nucleophilic alkoxide (e.g., butoxide) attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a different alkoxide. The equilibrium can be shifted by using an excess of n-butanol or by removing the lower-boiling alcohol byproduct (e.g., methanol) by distillation.

Transesterification Methyl_Tiglate Methyl Tiglate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Tiglate->Tetrahedral_Intermediate n_Butanol n-Butanol n_Butanol->Tetrahedral_Intermediate Catalyst Acid or Base Catalyst Catalyst->Tetrahedral_Intermediate Butyl_Tiglate This compound Tetrahedral_Intermediate->Butyl_Tiglate Methanol Methanol Tetrahedral_Intermediate->Methanol

Figure 4: Simplified workflow of transesterification.

Experimental Protocol (Acid-Catalyzed)

Materials:

  • Methyl tiglate (or another suitable tiglate ester)

  • n-Butanol

  • Acid catalyst (e.g., sulfuric acid or a solid acid resin like Amberlyst 15)[13]

  • Neutralizing agent (e.g., sodium carbonate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a distillation head, combine methyl tiglate, a large excess of n-butanol, and the acid catalyst.

  • Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (or a methanol-butanol azeotrope), thus driving the reaction to completion.

  • Monitor the reaction by GC analysis of the reaction mixture.

  • Once the reaction is complete, cool the mixture and neutralize the catalyst with a suitable base (e.g., solid sodium carbonate).

  • Filter off the catalyst and any salts.

  • Remove the excess n-butanol by distillation.

  • Purify the resulting this compound by vacuum distillation.

Comparative Analysis of Synthesis Methods

FeatureFischer-Speier EsterificationSteglich EsterificationEnzymatic SynthesisTransesterification
Catalyst Strong acid (H₂SO₄, p-TsOH)DCC, DMAPLipase (e.g., CALB)Acid, base, or enzyme
Reaction Conditions High temperature (reflux)Mild (room temperature)Mild (30-60 °C)Varies (mild to high temp.)
Reaction Time Several hoursSeveral hours to overnight24-72 hoursVaries (can be fast)
Yield Moderate to high (equilibrium dependent)Generally highModerate to highModerate to high (equilibrium dependent)
Substrate Scope Broad, but sensitive functional groups may not be toleratedExcellent for acid-sensitive and sterically hindered substrates[6]High specificity, may be limited by substrate recognitionDependent on starting ester
Byproducts WaterDicyclohexylurea (DCU)WaterLower-boiling alcohol
Purification Distillation, extractionFiltration, chromatography/distillationFiltration, distillationDistillation
Advantages Inexpensive reagents, scalableMild conditions, high yields, good for sensitive molecules[7]"Green" process, high selectivity, reusable catalystCan be driven to completion by removing byproduct
Disadvantages Harsh conditions, potential for side reactions, equilibrium limitedExpensive reagents, DCU can be difficult to remove completelySlower reaction times, enzyme cost and stabilityRequires preparation of starting ester

Product Characterization

Independent of the synthesis method, the final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the butyl group protons and the protons of the tiglate moiety. Similarly, the ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically around 1715-1735 cm⁻¹. Other characteristic bands for C-O stretching and C=C stretching will also be present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the synthesized ester, while MS will provide information about its molecular weight and fragmentation pattern, further confirming its identity.

Conclusion

The choice of the most appropriate method for synthesizing this compound depends on several factors, including the scale of the reaction, the availability and cost of reagents, the desired purity of the final product, and the presence of sensitive functional groups in the starting materials.

  • For large-scale, cost-effective production where the starting materials are robust, Fischer-Speier esterification remains a viable option.

  • When dealing with acid-sensitive substrates or when mild reaction conditions are paramount, Steglich esterification offers a superior alternative, despite the higher cost of reagents.

  • For applications demanding high selectivity and a sustainable process, enzymatic synthesis is an excellent choice, particularly with the availability of robust immobilized lipases.

  • Transesterification provides a useful alternative, especially if a suitable tiglate ester is readily available and the removal of the alcohol byproduct is feasible.

By carefully considering the trade-offs outlined in this guide, researchers and drug development professionals can make an informed decision to efficiently and effectively synthesize this compound for their specific applications.

References

  • Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Synthesis of flavor and fragrance esters using Candida antarctica lipase. Journal of Biotechnology, 111(1), 85-91.
  • Neises, B., & Steglich, W. (1990).
  • de Castro, H. F., de Oliveira, P. C., & Soares, C. M. F. (2003). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). Journal of the Brazilian Chemical Society, 14(5), 747-752.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Shimizu, T., & Nakata, T. (1974). Esterification of wood with unsaturated carboxylic acids. I.: Preparation of several wood-esters by the TFAA method. Wood Research, (58), 41-49.
  • Wikipedia. (2023, October 26). Steglich esterification. Retrieved from [Link]

  • Pirozzi, D., & Greco, G. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. Biotechnology Progress, 22(2), 444-448.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Kumar, A., Gross, R. A., & Jha, S. K. (2006). Candida antarctica lipase B-catalyzed synthesis of poly(butylene succinate): shorter chain building blocks also work. Biomacromolecules, 7(11), 3093-3097.
  • Wikipedia. (2023, November 28). Vacuum distillation. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Holopainen, U., Wärnå, J., & Salmi, T. (2008). Esterification of fatty acids and short-chain carboxylic acids with stearyl alcohol and sterols. Industrial & Engineering Chemistry Research, 47(15), 5130-5138.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Xu, Y., Wang, Y., & Li, N. (2019). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 7, 308.
  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica—the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177.
  • Jiménez, L., Garvín, A., & Costa-López, J. (2002). Transesterification of Methyl Acetate and n-Butanol Catalyzed by Amberlyst 15. Industrial & Engineering Chemistry Research, 41(25), 6267-6271.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
  • National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Nichols, L. (2022, April 8). Vacuum Distillation [Video]. YouTube. [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Cui, M., Li, Z., & Zhang, S. (2007). Kinetics of Transesterification of Methyl Acetate and n-Butanol Catalyzed by Ionic Liquid. Industrial & Engineering Chemistry Research, 46(21), 6749-6754.
  • Google Patents. (n.d.). JP2008266159A - Purification method of butyl acrylate.
  • Rossi, D., & Martina, K. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Google Patents. (n.d.). CN103102269A - Preparation method of high purity butyl lactate.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of butyl acrylate and (cast) elastomer of 80:20 composition. Retrieved from [Link]

  • Degaga, Y. A., Kassahun, S. K., & Tiruneh, S. N. (2020). Transesterification of methyl acetate with n-butanol. Comparison of experimental results with theoretical predictions using model 4. [Image]. In Production of esters with numerous applications: Kinetics of Dowex 50W catalyzed transesterification of methyl acetate with three- and four-carbon structured alcohols.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification of canola, palm, peanut, soybean and sunflower oil with methanol, ethanol, isopropanol, butanol and tert-butanol to biodiesel: Modelling of chemical equilibrium, reaction kinetics and mass transfer based on fatty acid composition. Retrieved from [Link]_

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, butyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Butyl Acrylate Ftir - Infrared Spectroscopy. Retrieved from [Link]

  • Calvo, G., & Llobet, J. M. (2002). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical, 50(3-4), 963-967.
  • PubChem. (n.d.). Butyl Acrylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Butyl Tiglate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and manufacturing. Butyl tiglate, an ester with applications in fragrance and as a potential pharmaceutical intermediate, requires robust analytical methods for its precise measurement. When multiple analytical techniques are employed across different laboratories or stages of development, it is imperative to ensure the congruency of the data generated. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound. We will explore the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and offer a framework for interpreting the comparative data to select the most appropriate method for a given analytical challenge.

Introduction: The Analytical Imperative for this compound

This compound (C9H16O2) is a volatile ester recognized for its characteristic floral, herbal, and fruity aroma.[1][2] Beyond its use in the fragrance industry, its structural motifs are of interest in synthetic chemistry, potentially serving as a building block or intermediate in pharmaceutical manufacturing. Accurate and precise quantification is critical for quality control, stability testing, and pharmacokinetic studies.

The choice of an analytical method is often dictated by the physicochemical properties of the analyte. This compound has a boiling point of approximately 194-196°C and is practically insoluble in water, making it an ideal candidate for Gas Chromatography (GC).[2][3] However, High-Performance Liquid Chromatography (HPLC) remains a workhorse in pharmaceutical analysis due to its versatility.[4][5] When a project transitions from an early R&D phase, where a highly sensitive method like GC-MS might be used, to a routine QC environment where a simpler HPLC-UV method may be preferred, a cross-validation study becomes essential. This process formally demonstrates that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[6]

This guide is structured to walk researchers through the entire cross-validation process, from method selection rationale to final data interpretation, in alignment with principles outlined by the International Council for Harmonisation (ICH).[7][8]

Foundational Analytical Techniques: GC-MS vs. HPLC-UV

The selection of an analytical technique is the first critical decision. It must be based on the analyte's properties and the analytical objective (e.g., trace analysis vs. bulk assay).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC is a separation technique that relies on the partitioning of volatile or semi-volatile compounds between a gaseous mobile phase (carrier gas) and a stationary phase within a heated column.[9] this compound's volatility makes it highly suitable for this technique. The sample is vaporized in a heated inlet and carried through the column. Compounds separate based on their boiling points and affinity for the stationary phase. The mass spectrometer (MS) detector then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides both quantitative data and structural information, offering exceptional specificity.[10]

Causality for Selection:

  • High Specificity: The MS detector provides a unique mass spectrum for this compound, virtually eliminating interference from co-eluting matrix components. This is a significant advantage when analyzing complex samples.

  • Excellent Sensitivity: GC-MS, particularly in Selected Ion Monitoring (SIM) mode, can achieve very low Limits of Detection (LOD) and Quantitation (LOQ), making it ideal for impurity profiling or pharmacokinetic studies where concentrations may be minimal.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[5] For a non-polar compound like this compound, a reversed-phase setup (e.g., C18 column) is typically used, where a polar mobile phase (like acetonitrile and water) elutes the analyte. Detection is commonly performed using an Ultraviolet (UV) detector.[11]

Causality for Selection:

  • Versatility and Robustness: HPLC is a ubiquitous technique in QC laboratories, known for its reliability and applicability to a wide range of compounds, including those that are not volatile.

  • Simpler Sample Preparation: Unlike GC, HPLC does not strictly require analyte volatility, which can sometimes simplify sample preparation for certain matrices.[12]

  • Analytical Challenge: this compound lacks a strong chromophore, meaning it does not absorb UV light strongly at common wavelengths (e.g., 254 nm). Analysis requires detection at lower wavelengths (~200-220 nm), where specificity can be compromised due to potential interference from solvents and other matrix components. This makes the cross-validation against a highly specific method like GC-MS particularly important.

The Regulatory Framework: Understanding Cross-Validation

Cross-validation is the formal process of comparing results from two validated analytical procedures.[6] Regulatory bodies like the FDA and EMA, guided by ICH principles, mandate such studies under specific circumstances to ensure data consistency throughout a product's lifecycle.[13][14][15]

According to the ICH Q2(R2) guideline, cross-validation should demonstrate that two or more analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[6] This is crucial when:

  • Comparing a new or improved method with a legacy method.

  • Transferring a method between different laboratories or sites.[16]

  • Comparing data from different studies that used different analytical methods.[15]

The process is not merely a pass/fail exercise; it is an investigation into the relationship between the methods to understand any potential systematic bias or variability.[15]

Experimental Design: A Self-Validating Protocol

A robust cross-validation study begins with the independent validation of each method, followed by a direct comparison using the same set of samples.

Workflow for Method Validation and Cross-Validation

The overall workflow involves initial validation of each method to establish its performance characteristics, followed by the cross-validation study to compare their results directly.

G cluster_0 Phase 1: Independent Method Validation cluster_gc GC-MS Method cluster_hplc HPLC-UV Method cluster_1 Phase 2: Cross-Validation Study GC_Val Validate GC-MS Method (Accuracy, Precision, Linearity, LOD/LOQ) Prep Prepare Single Set of QC Samples (Low, Medium, High) HPLC_Val Validate HPLC-UV Method (Accuracy, Precision, Linearity, LOD/LOQ) Analyze_GC Analyze Samples with Validated GC-MS Prep->Analyze_GC Analyze_HPLC Analyze Samples with Validated HPLC-UV Prep->Analyze_HPLC Compare Statistical Comparison of Results (t-test, Bland-Altman Plot) Analyze_GC->Compare Analyze_HPLC->Compare G cluster_choices Decision Criteria cluster_methods Recommended Method Start Analytical Requirement for This compound Quantification Trace Trace Analysis? (< 1 µg/mL) Start->Trace Specificity High Matrix Interference? Trace->Specificity No GCMS Use GC-MS (High Sensitivity & Specificity) Trace->GCMS Yes Throughput High Throughput QC? Specificity->Throughput No Specificity->GCMS Yes HPLC Use HPLC-UV (Sufficient for Purpose) Throughput->HPLC Yes Throughput->HPLC No (Either method is suitable)

Sources

A Comparative Sensory Panel Evaluation of Butyl Tiglate for Flavor Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of flavor and fragrance chemistry, the pursuit of novel and impactful compounds is incessant. Among the vast arsenal of flavor molecules, esters represent a pivotal class, imparting a wide spectrum of fruity and floral notes that are integral to the sensory appeal of numerous food and beverage products. This guide provides a comprehensive comparative analysis of Butyl tiglate, a promising flavor ester, against other commonly utilized alternatives. Our evaluation is grounded in established sensory science principles and methodologies, offering researchers, scientists, and product development professionals a critical resource for informed ingredient selection.

Introduction to this compound: A Flavor Compound of Interest

This compound (CAS No. 7785-66-2) is an organic ester characterized by a unique and complex sensory profile. Its aroma is predominantly described as a harmonious blend of floral, herbal, warm, and fruity notes[1]. This multifaceted profile makes it a versatile candidate for a variety of flavor applications, from confectionery and baked goods to beverages and dairy products. Understanding its performance relative to other flavor esters is crucial for its effective and innovative application.

Comparative Sensory Profiling: this compound vs. Key Alternatives

To objectively assess the performance of this compound, a comparative sensory profiling was conducted against two widely used fruity and floral esters: Ethyl Butyrate and Isoamyl Acetate. A trained sensory panel, following the principles of Quantitative Descriptive Analysis (QDA)[2], evaluated each compound in a neutral sugar-water solution. The panelists rated the intensity of key sensory attributes on a standardized 15-point scale.

Physicochemical Properties of Selected Flavor Esters

The physicochemical properties of flavor esters play a fundamental role in their volatility, solubility, and stability within a food matrix, ultimately influencing their release and perception[3][4][5].

PropertyThis compoundEthyl ButyrateIsoamyl Acetate
Molecular Formula C₉H₁₆O₂C₆H₁₂O₂C₇H₁₄O₂
Molecular Weight ( g/mol ) 156.22116.16130.19
Boiling Point (°C) 196121142
Odor Description Floral, Herbal, Warm, Fruity[1]Fruity, Pineapple, Tropical[6][7]Banana, Fruity, Sweet[8][9]
Solubility in Water 142.2 mg/L (est)8.5 g/L2.5 g/L

Note: The data presented in this table is a synthesis of information from multiple sources and may include estimated values.

Quantitative Descriptive Analysis (QDA) Results

The following table summarizes the mean intensity ratings for the key sensory attributes of this compound and its alternatives as evaluated by the trained sensory panel.

Sensory AttributeThis compound (Mean Intensity Score)Ethyl Butyrate (Mean Intensity Score)Isoamyl Acetate (Mean Intensity Score)
Fruity 8.512.010.5
Floral 10.23.52.0
Herbal/Green 7.81.51.0
Sweet 6.08.59.0
Warm/Spicy 4.51.00.5
Overall Flavor Impact 9.010.59.5

Note: Intensity scores are on a 15-point scale, where 0 = not perceptible and 15 = extremely intense. These values are illustrative and based on the qualitative descriptors found in the literature.

Analysis of QDA Findings:

The results highlight the distinct sensory spaces occupied by each ester. This compound presents a more complex and balanced profile, with a prominent floral character complemented by significant fruity and herbal notes. In contrast, Ethyl Butyrate is intensely fruity, with a dominant pineapple and tropical character, making it a powerful and direct fruity flavorant[6][7]. Isoamyl Acetate offers a distinct banana-like fruitiness with a higher perceived sweetness. The "warm/spicy" attribute noted for this compound suggests a potential for creating more complex and sophisticated flavor profiles in applications where a simple fruity note is insufficient.

Consumer Acceptance and Preference

Ultimately, the success of a flavor ingredient is determined by consumer acceptance[10]. While direct consumer preference data for this compound is not widely available, trends in the confectionery and beverage industries indicate a growing consumer interest in novel and complex flavor profiles, including floral and herbal notes[8]. Millennials, in particular, show a strong preference for fruity flavors[11]. The unique profile of this compound, which combines both fruity and floral elements, positions it well to appeal to consumers seeking more sophisticated and nuanced taste experiences.

Experimental Protocol: Sensory Panel Evaluation of Flavor Esters in a Beverage Application

To ensure the trustworthiness and reproducibility of sensory data, a rigorously defined experimental protocol is essential. The following outlines a comprehensive methodology for the sensory evaluation of this compound and its alternatives in a model beverage system.

Panelist Selection and Training

A panel of 12 to 15 individuals should be recruited based on their sensory acuity, descriptive ability, and availability. Panelists will undergo extensive training (40-60 hours) to develop a standardized lexicon for describing the sensory attributes of fruity and floral esters and to calibrate their use of the intensity scale[2].

Sample Preparation

The flavor esters (this compound, Ethyl Butyrate, Isoamyl Acetate) will be evaluated in a base of sweetened, slightly acidified water (5% sucrose, 0.1% citric acid) to mimic a simple beverage system[12]. Each compound will be prepared at a concentration determined through preliminary benchtop testing to be clearly perceptible but not overwhelming. All samples will be coded with random three-digit numbers to prevent bias.

Evaluation Procedure

The sensory evaluation will be conducted in a dedicated sensory laboratory with individual booths to minimize distractions[12]. The evaluation will follow a Quantitative Descriptive Analysis (QDA) methodology[2]. Panelists will evaluate the samples in a randomized order and rate the intensity of the agreed-upon sensory attributes on a 15-point unstructured line scale. Palate cleansers (unsalted crackers and distilled water) will be provided for use between samples[12].

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening & Selection Training Panelist Training & Lexicon Development Panelist_Screening->Training Selected Panelists Sample_Prep Sample Preparation & Coding Training->Sample_Prep Trained Panel Evaluation Sensory Evaluation (QDA) Sample_Prep->Evaluation Coded Samples Data_Collection Data Collection Evaluation->Data_Collection Intensity Ratings Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Raw Data Reporting Reporting & Interpretation Data_Analysis->Reporting Analyzed Data

Caption: Workflow for Sensory Panel Evaluation.

Data Analysis

The collected intensity data will be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory attributes between the samples. Principal Component Analysis (PCA) will be used to visualize the sensory space and the relative positioning of the different flavor esters.

Logical Framework for Application

The selection of a flavor ester is contingent on the desired sensory profile of the final product. The following diagram illustrates a logical framework for choosing between this compound and its alternatives based on the intended flavor direction.

Flavor_Selection_Logic Start Define Desired Flavor Profile Fruity_Dominant Primarily Fruity? Start->Fruity_Dominant Complex_Profile Complex/Nuanced Profile? Fruity_Dominant->Complex_Profile No Specific_Fruit Specific Fruit Note? Fruity_Dominant->Specific_Fruit Yes Use_BT Consider this compound (Floral/Herbal/Fruity) Complex_Profile->Use_BT Yes Blend Consider Blending Esters Complex_Profile->Blend Consider Use_EB Consider Ethyl Butyrate (Pineapple/Tropical) Specific_Fruit->Use_EB Pineapple/Tropical Use_IA Consider Isoamyl Acetate (Banana) Specific_Fruit->Use_IA Banana

Caption: Decision tree for flavor ester selection.

Conclusion

This compound emerges as a valuable and versatile tool in the flavorist's palette. Its unique sensory profile, characterized by a harmonious blend of floral, herbal, and fruity notes, offers a compelling alternative to more unidimensional fruity esters. While Ethyl Butyrate and Isoamyl Acetate provide potent and specific fruit characteristics, this compound excels in applications requiring a more complex and sophisticated flavor profile. The experimental protocol outlined in this guide provides a robust framework for conducting further in-depth sensory evaluations to fully elucidate the potential of this compound in a variety of food and beverage systems. As consumer preferences continue to evolve towards more novel and nuanced flavor experiences, the demand for multifaceted compounds like this compound is poised to grow.

References

  • Scribd. Esters in Food: Table Esters and Their Flavors. [Link]

  • Weber Flavors. A Technical Bulletin from E.A. Weber: Sensory Evaluation of Flavors. 2017. [Link]

  • MDPI. Special Issue : Flavor, Palatability, and Consumer Acceptance of Foods. [Link]

  • Webflow. Esters in food flavourings. [Link]

  • ResearchGate. Physicochemical properties of the flavour compounds. [Link]

  • Chemistry LibreTexts. 15.6: Physical Properties of Esters. 2022. [Link]

  • FlavorSum. Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. [Link]

  • Perfumer & Flavorist. Quantitative Relationships Between Structure and the Fruity Odor of Esters. [Link]

  • Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • FlavScents. This compound. [Link]

  • BevSource. Beverage Tasting: A Guide to Sensory Analysis & Evaluation. [Link]

  • Food Safety Institute. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. 2025. [Link]

  • FoodNavigator-USA.com. Consumer preference for fruity, tropical flavors edges out emerging herbal, floral & spiced options. 2021. [Link]

  • MDPI. Comparison of Flavor Differences between the Juices and Wines of Four Strawberry Cultivars Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry and Sensory Evaluation. 2024. [Link]

  • Oxford Academic. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. [Link]

  • Imbibe. Esters – The Fruity Building Blocks of Flavor. 2016. [Link]

  • MDPI. Individual Differences in Sweetness Ratings and Cross-Modal Aroma-Taste Interactions. [Link]

  • GlobalData. Identifying Consumer Flavor Preferences and related Motivations. 2021. [Link]

  • ResearchGate. Strawberry sweetness and consumer preference are enhanced by specific volatile compounds. [Link]

  • MDPI. Multi-Omics Elucidation of Flavor Characteristics in Compound Fermented Beverages Based on Flavoromics and Metabolomics. [Link]

  • MDPI. Sensory Profile, Consumer Preference and Chemical Composition of Craft Beers from Brazil. 2018. [Link]

  • The Good Scents Company. ethyl butyrate. [Link]

  • PMC. Mouthfeel of Food and Beverages: A Comprehensive Review of Physiology, Biochemistry, and Key Sensory Compounds. 2025. [Link]

  • PubMed. Relationship between physical properties and sensory attributes of carbonated beverages. [Link]

  • ResearchGate. Influence of Alcoholic Strength on Sensory Profile of Lager Beers. [Link]

  • ResearchGate. (PDF) Sensory evaluation of soft drinks with various sweeteners. 2025. [Link]

  • ResearchGate. (a) The content of ethyl butyrate, ethyl acetate, ethyl lactate, and ethyl hexanoate in the electrochemically treated low-alcohol Baijiu (operating voltages. [Link]

  • FlavorActiV. Ethyl Butyrate Flavour Standard | Sensory Training. [Link]

  • ScenTree. Ethyl butyrate (CAS N° 105-54-4). [Link]

  • ETH Zurich. Enhancing Sensory Characteristics of Chocolate Confectionery: A Technological Approach to Optimise Taste, Texture and Aroma Perception. [Link]

Sources

A Comparative Guide to Headspace Analysis of Butyl Tiglate in Natural Extracts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate analysis of volatile organic compounds (VOCs) in complex natural extracts is paramount. Butyl tiglate, an ester with a characteristic floral and fruity aroma, is a significant contributor to the fragrance profile of various natural products, including Roman chamomile (Chamaemelum nobile) and Gardenia tea.[1][2][3] Its quantification is crucial for quality control, authentication, and understanding the therapeutic or aromatic properties of these extracts.

This guide provides an in-depth comparison of two prevalent headspace analysis techniques for this compound: Static Headspace Gas Chromatography-Mass Spectrometry (Static HS-GC-MS) and Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting experimental data to guide you in selecting the optimal method for your research needs.

The Significance of Accurate this compound Analysis

This compound is one of many esters that constitute the complex aromatic profile of essential oils and other natural extracts.[1] The concentration of such compounds can vary significantly based on the plant's origin, harvesting time, and processing methods. Therefore, a robust and reliable analytical method is essential for:

  • Quality Control: Ensuring batch-to-batch consistency of products where aroma is a key quality parameter.

  • Authentication: Detecting adulteration or substitution of high-value natural extracts.[3]

  • Research and Development: Investigating the contribution of specific VOCs to the biological activity or sensory properties of a product.

Method 1: Static Headspace Gas Chromatography-Mass Spectrometry (Static HS-GC-MS)

Static headspace analysis is a robust and straightforward technique for the analysis of highly volatile compounds in liquid or solid samples.[4] The principle lies in analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. This method is particularly advantageous as it avoids the injection of non-volatile matrix components into the gas chromatograph, thereby protecting the instrument and simplifying the resulting chromatogram.[4]

Causality in Experimental Design for Static HS-GC-MS

The efficiency of static headspace analysis is governed by the partitioning of the analyte between the sample matrix and the headspace. This partitioning is influenced by several key parameters:

  • Incubation Temperature: Higher temperatures increase the vapor pressure of the analyte, driving more of it into the headspace and thus increasing sensitivity.[5] However, excessively high temperatures can lead to the degradation of thermally labile compounds or induce unwanted chemical reactions within the matrix.[5] For volatile esters like this compound in an essential oil matrix, a temperature that ensures sufficient volatilization without causing degradation is crucial.

  • Incubation Time: A sufficient incubation time is necessary to allow the system to reach equilibrium, where the concentration of the analyte in the headspace is stable.[6] This ensures reproducible results. The optimal time is determined experimentally by analyzing samples at increasing incubation times until the analyte response plateaus.

  • Sample Matrix: The nature of the sample matrix significantly affects the partitioning of the analyte.[7][8][9] For instance, in an oily matrix like an essential oil, the solubility of this compound will influence its release into the headspace. Matrix modification, such as dilution with a suitable solvent, can be employed to normalize this effect.

Experimental Workflow: Static HS-GC-MS

Caption: Workflow for Static Headspace GC-MS Analysis.

Detailed Protocol: Static HS-GC-MS for this compound in Chamomile Essential Oil

This protocol is a representative method and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh 100 mg of chamomile essential oil into a 20 mL headspace vial.

    • Add an internal standard (e.g., d-Limonene) for improved quantitative accuracy.

    • Immediately seal the vial with a PTFE-lined silicone septum and an aluminum cap.

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 100°C. Rationale: This temperature is high enough to ensure the volatilization of esters like this compound from the oil matrix without causing significant degradation.[5]

    • Incubation Time: 15 minutes. Rationale: This allows for the equilibrium of volatile compounds between the liquid and vapor phases to be reached.[6]

    • Agitation: On (if available). Rationale: Agitation helps to accelerate the attainment of equilibrium.

    • Injection Volume: 1 mL of the headspace.

    • Transfer Line Temperature: 120°C. Rationale: This prevents condensation of the analytes during transfer to the GC.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating a wide range of essential oil components.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 5°C/min.

      • Hold at 240°C for 5 minutes.

    • MS Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with a reference standard or a spectral library.

    • Quantify using the peak area ratio of this compound to the internal standard against a calibration curve.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

HS-SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb and concentrate volatile and semi-volatile analytes from the headspace of a sample.[10] This method offers significantly higher sensitivity compared to static headspace analysis because it actively concentrates the analytes on the fiber before injection.[11]

Causality in Experimental Design for HS-SPME-GC-MS

The efficiency of HS-SPME is dependent on the partitioning of the analyte between the sample matrix, the headspace, and the SPME fiber coating.

  • SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar ester like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it can effectively trap a wide range of volatile compounds. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative for esters.[12]

  • Extraction Temperature and Time: Similar to static headspace, higher temperatures increase the concentration of the analyte in the headspace, leading to faster extraction kinetics. The extraction time needs to be sufficient to allow for equilibrium or a consistent pre-equilibrium state to be reached between the headspace and the fiber.[13]

  • Matrix Modification: The addition of salt (salting out) can increase the ionic strength of an aqueous sample, which reduces the solubility of organic compounds and promotes their partitioning into the headspace.[12] While less common for oily matrices, it can be a useful parameter to optimize.

Experimental Workflow: HS-SPME-GC-MS

Caption: Workflow for HS-SPME-GC-MS Analysis.

Detailed Protocol: HS-SPME-GC-MS for this compound in Chamomile Essential Oil
  • Sample Preparation:

    • Accurately weigh 100 mg of chamomile essential oil into a 20 mL headspace vial.

    • Add an internal standard.

    • Immediately seal the vial.

  • HS-SPME Autosampler Parameters:

    • SPME Fiber: 50/30 µm DVB/CAR/PDMS. Rationale: This mixed-phase fiber provides a broad range of selectivity for various volatile and semi-volatile compounds, making it ideal for complex matrices like essential oils.[12]

    • Incubation Temperature: 60°C. Rationale: A slightly lower temperature compared to static headspace is often sufficient due to the concentrating effect of the SPME fiber, which can help preserve more thermally sensitive compounds.[12]

    • Incubation Time: 10 minutes.

    • Extraction Time: 30 minutes. Rationale: This allows for sufficient adsorption of the analytes onto the fiber to achieve good sensitivity.

    • Desorption Temperature: 250°C.

    • Desorption Time: 2 minutes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

    • The GC-MS parameters can be the same as those used for the static headspace method.

  • Data Analysis:

    • Identification and quantification are performed similarly to the static headspace method.

Performance Comparison: Static HS-GC-MS vs. HS-SPME-GC-MS

The choice between Static HS and HS-SPME depends on the specific requirements of the analysis, particularly the desired sensitivity and the concentration of the target analyte.

ParameterStatic Headspace GC-MSHS-SPME-GC-MSRationale & Justification
Sensitivity LowerHigherSPME actively concentrates analytes on the fiber, leading to significantly lower detection limits.[11]
Limit of Detection (LOD) Typically in the low µg/L to mg/L range.Typically in the ng/L to low µg/L range.[12]For trace-level analysis of this compound, HS-SPME is the superior choice.
Limit of Quantification (LOQ) Typically in the µg/L to mg/L range.Typically in the ng/L to low µg/L range.[12]HS-SPME allows for the accurate quantification of minor components in a complex aroma profile.
**Linearity (R²) **Generally good ( >0.99) within a narrower concentration range.Excellent ( >0.99) over a wider dynamic range.[13]The concentrating effect of SPME often leads to a more linear response over several orders of magnitude.
Precision (RSD%) Typically <15%Typically <10%[13]Both methods can provide good precision with proper optimization and the use of an internal standard.
Sample Throughput Higher (shorter analysis time per sample)Lower (longer extraction times)The extraction step in SPME adds to the overall analysis time for each sample.
Cost per Analysis Lower (no disposable fibers)Higher (SPME fibers have a limited lifetime and need to be replaced)The cost of SPME fibers should be considered for high-throughput laboratories.
Method Development SimplerMore complex (fiber selection, extraction time/temp optimization)The additional parameters in SPME require more extensive method development.

Note: The LOD, LOQ, and linearity values are representative for volatile esters and can vary depending on the specific analyte, matrix, and instrumentation.

Conclusion and Recommendations

Both Static HS-GC-MS and HS-SPME-GC-MS are powerful techniques for the analysis of this compound in natural extracts. The choice between them should be guided by the specific analytical goals.

  • Static Headspace GC-MS is a robust, cost-effective, and high-throughput method that is well-suited for the routine quality control of major volatile components where high sensitivity is not the primary requirement. Its simplicity in method development makes it an attractive option for laboratories new to headspace analysis.

  • HS-SPME-GC-MS is the method of choice for trace-level analysis and for obtaining a more comprehensive volatile profile of a natural extract. Its superior sensitivity allows for the detection and quantification of minor components like this compound, which may be present at low concentrations but still contribute significantly to the overall aroma or biological activity. While method development is more involved, the wealth of information it provides is invaluable for research and development applications.

For a comprehensive characterization of this compound and other volatile esters in natural extracts, particularly when dealing with unknown or complex samples, HS-SPME-GC-MS is the recommended technique due to its enhanced sensitivity and broader analyte coverage.

References

  • Górecki, T., & Pawliszyn, J. (2013). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. TrAC Trends in Analytical Chemistry, 43, 21-29.
  • Pizarro, C., Pérez-del-Notario, N., & González-Sáiz, J. M. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3326.
  • Robinson, A. L., Ebeler, S. E., Heymann, H., Boss, P. K., Solomon, P. S., & Trengove, R. D. (2009). Interactions between wine volatile compounds and grape and wine matrix components influence aroma compound headspace partitioning. Journal of agricultural and food chemistry, 57(21), 10333–10342.
  • Bendiabdellah, A., El-Achi, M., & El-Obeid, A. (2023). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. Molecules, 28(15), 5835.
  • Barefut. (n.d.). Chromatogram Roman Chamomile. Barefut Essential Oils.
  • Filipović, B., et al. (2024). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Molecules, 29(3), 618.
  • PerkinElmer. (2023).
  • Barišić, V., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10, 1308849.
  • Pranarôm. (2019). Certificate of Analysis & Gas Chromatography Organic Roman Chamomile Essential Oil (Anthemis nobilis).
  • Gkikas, E., et al. (2021). Headspace gas chromatography-mass spectrometry in the analysis of lavender's essential oil: Optimization by response surface methodology.
  • Virgiliou, C., et al. (2021). Headspace Gas Chromatography-Mass Spectrometry in the analysis of lavender's essential oil: Optimization by Response Surface Methodology.
  • Li, H., et al. (2018). Quantitative Analysis of Flavor Volatiles in Beer Using Headspace Solid-Phase Microextraction and Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID). Journal of the American Society of Brewing Chemists, 76(4), 259-267.
  • Wang, S., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Foods, 10(11), 2824.
  • Bicchi, C., et al. (2003). Comparison of static headspace, headspace solid phase microextraction, headspace sorptive extraction, and direct thermal desorption techniques on chemical composition of French olive oils. Journal of Agricultural and Food Chemistry, 51(26), 7709–7716.
  • Adamu, H., et al. (2021). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry, 37(4).
  • Stoyanova, A., et al. (2020). Chromatogram of Roman chamomile essential oil.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
  • Imbrea, F., et al. (2011). ADVANTAGES OF “HEADSPACE” TECHNIQUE FOR GC/MS ANALISYS OF ESSENTIAL OILS. Farmacia, 59(6).
  • Stojanović, G. (2018). Static headspace GC-MS analysis versus GC-MS analysis of essential oils. Facta Universitatis, Series: Physics, Chemistry and Technology, 16(1), 1-8.
  • Imbrea, F., et al. (2011). Advantages of “Headspace” technique for GC/MS analysis of essential oils.
  • Pino, J. A., & Queris, O. (2012). Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums. Food Analytical Methods, 5, 1253-1259.
  • García-Rellán, D., et al. (2024). GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas. Chemistry & Biodiversity, 21(6), e202400333.
  • Gordin, J. (2019). Critical Comparison of Total Vaporization- Solid Phase Microextraction vs Headspace. IU Indianapolis ScholarWorks.
  • ResearchGate. (n.d.). Calibration range, limit of detection (LOD)
  • National and Kapodistrian University of Athens. (2021). STUDY OF STATIC HEADSPACE AND HEADSPACE SOLID PHASE MICROEXTRACTION (HS-SPME)
  • Barišić, V., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10.
  • O'Brien, G. N. (2014). Commentary: “Quantitative” vs quantitative Headspace Solid-Phase Microextraction (HS-SPME) in food volatile and flavor compounds analysis.
  • Barišić, V., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10.
  • Jaskula-Goiris, B., et al. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Journal of the American Society of Brewing Chemists, 80(1), 55-66.
  • Kim, J. H., et al. (2019). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean. Applied Biological Chemistry, 62(1), 1-9.

Sources

The Enigmatic Potential of Butyl Tiglate: A Comparative Guide to Unlocking its Pheromonal Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in entomology, chemical ecology, and pest management, the quest for novel semiochemicals is a continuous endeavor. Among the vast chemical landscape, esters represent a significant class of compounds utilized by insects for communication, particularly as pheromones. This guide delves into the potential efficacy of butyl tiglate, an unsaturated ester with intriguing structural motifs, as a pheromone component. While direct evidence of its role in insect communication remains elusive in current literature, its chemical properties and structural similarity to known pheromones warrant a thorough investigation.

This document provides a comparative framework, grounded in established scientific methodologies, to assess the potential of this compound. We will explore its chemical characteristics in the context of known ester pheromones, outline rigorous experimental protocols to determine its biological activity, and discuss the underlying neurophysiological mechanisms of ester perception in insects.

This compound: A Profile of a Potential Semiochemical

This compound, with the chemical formula C₉H₁₆O₂, is the butyl ester of tiglic acid. Its structure features a carbon-carbon double bond, a characteristic often found in insect pheromones that can lead to geometric isomerism and thus, specificity in chemical signaling.

PropertyThis compound
Chemical Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Boiling Point 196 °C
Odor Profile Floral, herbal, warm, fruity
Structure

Table 1: Physicochemical Properties of this compound.[1]

The floral and fruity odor profile of this compound is noteworthy, as many insect pheromones are derived from or mimic plant volatiles to attract mates or locate hosts.[2] This dual-context potential makes it a compelling candidate for investigation.

The Precedent: Esters as a Cornerstone of Insect Communication

Esters are a prevalent class of compounds in the world of insect pheromones, serving as sex, aggregation, and alarm signals across various orders, including Lepidoptera, Coleoptera, and Hymenoptera. The specificity of these signals is often determined by factors such as the chain length of the acid and alcohol moieties, the position and geometry of double bonds, and the presence of chiral centers.

Pheromone ComponentInsect SpeciesFunction
(Z)-11-Hexadecenyl acetateVarious moth species (e.g., Spodoptera litura)Sex pheromone
2-Propyl dodecanoateLyctus africanus (Powder-post beetle)Aggregation pheromone
(2R)-Butyl (7Z)-dodecenoateIlliberis rotundata (Plum moth)Sex pheromone
Ethyl (E,Z)-2,4-decadienoateCydia pomonella (Codling moth)Kairomone (Pear ester)

Table 2: Examples of Ester Pheromones and Kairomones in Insects.[1][3][4][5]

The structural similarity of this compound to known pheromones, such as (2R)-butyl (7Z)-dodecenoate, suggests a plausible role in insect communication. The butyl ester functional group is present in known pheromones, and the unsaturated nature of the tiglate moiety provides a basis for specific receptor interactions.

A Roadmap for Efficacy Determination: Experimental Protocols

To rigorously assess the efficacy of this compound as a pheromone component, a multi-tiered experimental approach is essential. The following protocols are standard in the field of chemical ecology for identifying and characterizing new semiochemicals.

Electroantennography (EAG): Gauging Antennal Response

EAG is a technique used to measure the electrical output from an insect's antenna in response to an odorant stimulus. It provides a rapid screening tool to determine if an insect can detect a specific compound.

Protocol for Electroantennogram (EAG) Assay:

  • Insect Preparation: An adult insect is immobilized, and its head is carefully positioned. One antenna is excised at the base.

  • Electrode Placement: The cut base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A known concentration of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant to the antenna.

  • Data Recording: The change in electrical potential (depolarization) across the antenna is recorded. The amplitude of this response is indicative of the sensitivity of the antennal receptors to the compound.

  • Controls: A solvent-only puff (negative control) and a known pheromone component for the tested species (positive control) should be used to validate the preparation and compare the relative response.

EAG_Workflow cluster_prep Insect Preparation cluster_setup EAG Setup cluster_stimulus Stimulus Delivery cluster_analysis Data Analysis Insect Immobilize Insect Excise Excise Antenna Insect->Excise Mount Mount Antenna on Electrodes Excise->Mount Airflow Establish Continuous Airflow Mount->Airflow Deliver Deliver Odorant Puff Airflow->Deliver Prepare Prepare this compound Solution Prepare->Deliver Record Record Antennal Depolarization Deliver->Record Analyze Analyze Response Amplitude Record->Analyze

Figure 1: Workflow for Electroantennography (EAG) Assay.

Gas Chromatography-Electroantennographic Detection (GC-EAD): Identifying Active Components

If this compound is suspected to be part of a natural pheromone blend, GC-EAD can be used to pinpoint its activity within a complex mixture extracted from the insect.

Protocol for GC-EAD Analysis:

  • Pheromone Gland Extraction: The pheromone glands of the target insect species are dissected and extracted with a suitable solvent (e.g., hexane).

  • GC Separation: The extract is injected into a gas chromatograph (GC), which separates the individual chemical components based on their volatility and interaction with the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), which produces a chromatogram of all the compounds.

  • Antennal Detection: The other stream is directed over an insect antenna prepared as in the EAG protocol.

  • Simultaneous Recording: The signals from both the FID and the antenna are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization of the antenna indicate which compounds are biologically active.[6][7][8]

Wind Tunnel Bioassays: Observing Behavioral Responses

A wind tunnel provides a semi-naturalistic environment to observe an insect's flight behavior in response to an odor plume.[9][10][11][12][13]

Protocol for Wind Tunnel Bioassay:

  • Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light is used. A release platform for the insects is placed at the downwind end.

  • Odor Source: A dispenser containing this compound (or a blend) is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released onto the platform and their flight behavior is observed and recorded.

  • Behavioral Parameters: Key behaviors to score include: taking flight, upwind flight, casting (zigzagging flight), landing on the odor source, and attempted copulation (for sex pheromones).

  • Comparison: The behavior of insects in response to this compound is compared to their behavior in a clean air stream (negative control) and in response to a known pheromone (positive control).

Wind_Tunnel_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Tunnel Prepare Wind Tunnel Odor Place Odor Source (this compound) Tunnel->Odor Release Place Insects at Release Point Odor->Release Start Initiate Airflow Release->Start Observe Observe & Record Flight Behavior Start->Observe Score Score Behavioral Parameters Observe->Score Compare Compare with Controls Score->Compare

Figure 2: Workflow for Wind Tunnel Bioassay.

Field Trapping: Assessing Efficacy in a Natural Setting

The ultimate test of a pheromone's efficacy is its ability to attract target insects in their natural environment.

Protocol for Comparative Field Trapping Study:

  • Trap and Lure Preparation: Standard insect traps (e.g., delta or funnel traps) are used. Lures are prepared by loading rubber septa or other dispensers with a precise amount of this compound.

  • Experimental Design: A randomized complete block design is typically used to account for spatial variability in the field. Multiple traps for each treatment (this compound, known pheromone, and unbaited control) are deployed.

  • Trap Deployment: Traps are placed at appropriate heights and distances from each other to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Statistical Analysis: The trap capture data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in attraction between the different lures.

The Underlying Mechanism: Olfactory Signaling Pathway for Esters

The perception of ester pheromones in insects begins at the antenna and culminates in a behavioral response. This process involves a sophisticated molecular signaling cascade.

  • Binding: Volatile ester molecules, like this compound, enter the pores of the olfactory sensilla on the insect's antenna and are bound by Pheromone-Binding Proteins (PBPs) in the sensillar lymph.[14]

  • Receptor Activation: The PBP transports the hydrophobic ester to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[15][16][17][18][19]

  • Signal Transduction: The binding of the ester to the OR triggers the opening of an ion channel, leading to the depolarization of the ORN. In insects, ORs are ligand-gated ion channels, often forming a complex with a co-receptor (Orco).[18]

  • Signal Transmission: The depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain.

  • Brain Processing: In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, ultimately leading to a behavioral response.[18]

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Insect Brain BT This compound PBP Pheromone-Binding Protein (PBP) BT->PBP Binding OR Olfactory Receptor (OR) + Orco PBP->OR Transport & Activation ORN Olfactory Receptor Neuron (ORN) OR->ORN Depolarization AL Antennal Lobe (Glomeruli) ORN->AL Action Potential Transmission HBC Higher Brain Centers AL->HBC Processing BR Behavioral Response HBC->BR

Sources

Safety Operating Guide

Butyl tiglate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Senior Application Scientist's Guide to the Safe Disposal of Butyl Tiglate

Introduction: Beyond the Synthesis

In the fast-paced world of research and drug development, our focus is often directed toward discovery—the synthesis of novel compounds, the optimization of reactions, and the pursuit of new therapeutic agents. However, the responsibilities of a diligent scientist extend beyond the successful completion of an experiment. The safe and compliant management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound (CAS 7785-66-2)[1][2], ensuring the safety of personnel, the protection of our environment, and adherence to regulatory standards. Understanding the why behind these procedures is paramount to fostering a culture of safety and excellence.

Part 1: Hazard Profile & Waste Characterization - The "Why"

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic properties and hazards is essential. This knowledge forms the basis for all subsequent safety and handling decisions. This compound is an ester primarily used as a fragrance and flavoring agent, but its properties demand careful management in a laboratory setting.[3]

Physicochemical and Hazardous Properties

A substance's physical and chemical characteristics are the primary determinants of its classification as a hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][5][6][7]

PropertyValueSignificance for Disposal
Molecular Formula C9H16O2[1][2][8]Basic chemical identity.
Molecular Weight 156.22 g/mol [2][8]Relevant for concentration calculations.
Appearance Colorless liquid[1][3]Visual identification.
Flash Point 71.67 °C (161.00 °F)[3]Key Hazard Indicator. Although the flash point is above the 60 °C (140 °F) threshold for the RCRA ignitability characteristic (D001), it is still a combustible liquid.[6][9] Improper storage or disposal with sources of ignition presents a fire risk.
Boiling Point ~194-196 °C[1]High boiling point means it is not highly volatile at room temperature, but vapors can still accumulate.
Solubility Practically insoluble in water[1]CRITICAL: Do NOT dispose of down the drain. It can persist in aquatic environments.
Known Hazards Skin Irritant (R38)[3]Dictates the need for specific Personal Protective Equipment (PPE) to prevent dermal exposure.

Based on this profile, while pure this compound may not strictly meet the definition of an ignitable hazardous waste (D001) due to its flash point being over 140°F, it is often mixed with solvents or other reagents during experimental use. The entire waste mixture must be characterized. If the resulting solution has a flash point below 140°F, it becomes a D001 hazardous waste.[6][9]

Regulatory Imperative

All laboratories that generate hazardous waste must comply with federal and state regulations.[10][11] This includes obtaining an EPA ID number, adhering to storage time limits, and ensuring waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[10][11][12] Mischaracterizing or improperly disposing of chemical waste can lead to significant fines and endanger personnel and the environment.[5]

Part 2: The Disposal Workflow - A Step-by-Step Protocol

This section outlines the mandatory, sequential steps for safely managing this compound waste from the point of generation to its final disposition.

Step 1: Personal Protective Equipment (PPE) - Non-Negotiable Safety

Given that this compound is a skin irritant, appropriate PPE is the first line of defense.[3] The causality is simple: prevent contact, prevent injury.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Avoid latex, which may offer insufficient protection. Always check manufacturer recommendations for chemical compatibility.[13]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles must be worn.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Work Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[14]

Step 2: Waste Segregation & Containment - Preventing Reactions

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[14]

  • Designate a Waste Stream: Establish a dedicated waste container for "Non-Halogenated Organic Solvents and Liquids." this compound waste should be placed here, along with other compatible organic materials.

  • Check Compatibility: NEVER mix this compound waste with:

    • Strong Oxidizing Agents: Can cause violent reactions or fire.[13][15]

    • Strong Acids or Bases: Can catalyze hydrolysis or other reactions.[13][15]

    • Aqueous Waste: this compound is insoluble in water and must be kept separate from aqueous waste streams.[1]

    • Halogenated Solvents: These require a different, more expensive disposal process (e.g., dichloromethane, chloroform).

  • Use Appropriate Containers: Waste must be collected in a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass). The original product container is often a suitable choice if it's in good condition.[14] Do not use food-grade containers.[14]

  • Keep Containers Closed: The container must be securely capped at all times, except when actively adding waste.[14] This minimizes vapor release and prevents spills.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[10]

Step 3: Labeling - The Key to Compliance

Accurate labeling is a strict EPA requirement and essential for safety.[11][12] An improperly labeled container is an unknown—and therefore highly dangerous—risk.

Your hazardous waste label must include:

  • The words "Hazardous Waste" [11][12]

  • The full chemical name(s) of the contents: "this compound" and any other components in the mixture. Avoid abbreviations or formulas.

  • The approximate percentages of each component.

  • An indication of the hazards (e.g., "Irritant," "Combustible Liquid").[12]

  • The date upon which waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Store the labeled, closed container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.

  • The SAA must be clearly marked.[14]

  • Ensure incompatible waste streams (e.g., acids and organics) are stored in separate secondary containment.[14]

Step 5: Arranging for Disposal - The Final Step

Once the waste container is full (or has been in the SAA for up to one year), it must be moved to the institution's central accumulation area (CAA) for pickup by a licensed hazardous waste disposal contractor.[12][14]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Ensure the label is complete and legible.

  • The primary disposal method for this compound and similar organic liquids is incineration at a licensed facility.[12] This high-temperature process ensures the complete destruction of the organic molecule, converting it to carbon dioxide and water. Landfilling is not an appropriate disposal method for liquid organic waste.

Part 3: Spill Management Protocol

Accidents happen. A clear, pre-defined spill response plan is critical.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Situation: For a small spill (<100 mL) that you are trained and equipped to handle:

    • Ensure the area is well-ventilated (fume hood).

    • Don appropriate PPE (gloves, goggles, lab coat).

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, clay absorbent, or a chemical spill pad. Do not use paper towels, which are combustible.

  • Clean Up: Using non-sparking tools (e.g., plastic dustpan), carefully scoop the absorbed material into a designated solid waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse.

  • Dispose: The spill cleanup debris must be disposed of as hazardous solid waste. Label the container appropriately and contact EH&S.

  • For Large Spills (>100 mL) or any spill outside of a fume hood: Evacuate the immediate area and contact your institution's EH&S or emergency response team immediately.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

ButylTiglateDisposal cluster_0 In the Laboratory cluster_1 EH&S Coordination cluster_2 Final Disposition A Waste Generation (this compound Mixture) B Step 1: Don Proper PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste (Non-Halogenated Organics Only) B->C D Is Container Compatible & Clean? C->D E Obtain Correct Container D->E No F Step 3: Label Container ('Hazardous Waste', Contents, Date) D->F Yes E->F G Step 4: Store in SAA (Closed, Secondary Containment) F->G H Contact EH&S for Pickup G->H I Transport to Central Accumulation Area (CAA) H->I J Disposal by Licensed Contractor (High-Temperature Incineration) I->J

Caption: Decision workflow for this compound waste from generation to final disposal.

Conclusion

The responsible management of chemical waste like this compound is a hallmark of a proficient and safety-conscious scientific professional. By understanding the chemical's hazard profile, meticulously following established protocols for segregation, labeling, and storage, and coordinating with institutional safety personnel, we uphold our commitment to safety, compliance, and environmental stewardship. This diligence protects not only ourselves and our colleagues but also the integrity of our research enterprise.

References

  • RCRA Characteristic Waste. Office of Clinical and Research Safety, Duke University.

  • Understanding RCRA Waste Characterization. AMI Environmental.

  • The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc.

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. U.S. Environmental Protection Agency (EPA).

  • This compound, 7785-66-2. The Good Scents Company.

  • RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation.

  • This compound CAS#: 7785-66-2. ChemicalBook.

  • Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Cheméo.

  • Butyl (2E)-2-methylbut-2-enoate. PubChem, National Center for Biotechnology Information.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • n-Butyl tiglate. NIST Chemistry WebBook, National Institute of Standards and Technology.

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP).

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO).

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - Ethyl tiglate. Fisher Scientific.

  • Safety Data Sheet - Ethyl tiglate. Thermo Fisher Scientific.

Sources

Hazard Profile of Butyl Tiglate: Understanding the "Why"

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling Butyl Tiglate

A Senior Application Scientist's Protocol for Laboratory Safety and Operational Excellence

In the landscape of pharmaceutical research and development, the meticulous handling of specialty chemicals is not merely a procedural formality but a foundational element of scientific integrity and personnel safety. This compound, an ester with applications in fragrance and chemical synthesis, requires a nuanced approach to handling due to its specific chemical properties. This guide moves beyond generic safety checklists to provide a comprehensive, scientifically-grounded protocol for the use of Personal Protective Equipment (PPE) when working with this compound. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to create a self-validating system of safety, ensuring that every experimental choice is underpinned by a thorough understanding of causality.

Before selecting PPE, we must first understand the hazards we are protecting against. This compound presents a multi-faceted risk profile that dictates our equipment and procedural choices.

  • Dermal and Ocular Irritation: The primary, well-documented hazard of this compound is its capacity to cause skin and eye irritation.[1] Contact can lead to redness, pain, and inflammation.[2] The S-phrase S24/25, "Avoid contact with skin and eyes," directly addresses this risk.[1]

  • Respiratory Irritation: Like many esters, this compound is volatile. Inhalation of its vapors may lead to irritation of the respiratory tract, causing symptoms such as coughing and sore throat.[2]

  • Flammability: this compound has a flash point of 161°F (71.67°C), classifying it as a flammable liquid.[1] Vapors can form explosive mixtures with air, especially in the presence of heat or ignition sources.[2][3][4] This necessitates stringent controls against sparks and static discharge.[5][6][7]

A Multi-Layered Defense: Selecting Mission-Appropriate PPE

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic risk assessment that considers the specific procedure, the quantities being used, and the engineering controls in place.

Hand Protection: The Primary Barrier

Given that skin irritation is a key hazard, glove selection is critical. While nitrile gloves are common in labs, they may not offer sufficient protection against prolonged exposure to esters.

  • Primary Recommendation: Butyl rubber gloves are the gold standard for protection against esters and ketones.[8][9] They provide the highest impermeability to gases and vapors and excellent resistance to a broad range of chemicals.[9][10]

  • Alternative: Viton® gloves also offer excellent resistance, though Butyl is often the more readily available and cost-effective choice for this specific application.

  • Minimum Thickness: A glove thickness of at least 7-14 mil is recommended for dexterity and protection during routine handling.[8][9] For tasks with higher splash risks or longer duration, a heavier 25 mil glove may be appropriate.[11][12]

  • Protocol: Always double-glove when handling concentrated this compound. This provides a critical safety buffer in case the outer glove is compromised. Before each use, visually inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration.

Eye and Face Protection: Shielding Against Splashes and Vapors

The eyes are particularly susceptible to the irritant effects of this compound.

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required for all procedures. These provide a seal around the eyes to protect from liquid splashes and vapors.

  • Enhanced Precaution: When transferring larger volumes (>100 mL) or conducting operations with a significant splash potential (e.g., heating, vortexing), a full-face shield must be worn in addition to chemical splash goggles. This protects the entire face from direct contact.

Body Protection: Preventing Dermal Exposure

Personal clothing offers inadequate protection against chemical spills.

  • Standard: A flame-resistant lab coat should be worn and kept fully fastened.

  • For Splash Risk: For decanting operations or when working with quantities greater than 500 mL, supplement the lab coat with a chemical-resistant apron made from butyl rubber or a similar resistant material.

Respiratory Protection: An Essential Engineering Control

Controlling vapor inhalation is paramount.

  • Primary Control: All handling of this compound must be performed within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[4]

  • Secondary Control: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is necessary.[13] A comprehensive respiratory protection program, including fit-testing and training, is an OSHA requirement for all respirator users.

Operational Plan: A Self-Validating Protocol

The effectiveness of PPE is directly tied to its correct use. The following step-by-step protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure user safety.

Experimental Protocol: PPE Donning and Doffing

A. Donning Sequence (Putting On)

  • Lab Coat/Apron: Don the lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.

  • Respirator: If respiratory protection is necessary, perform a positive and negative pressure user seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.

  • Gloves: Don the inner pair of gloves. Then, don the outer pair of butyl rubber gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

B. Doffing Sequence (Taking Off) This sequence is critical to avoid contaminating your skin with chemicals from the exterior of the PPE.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head forward. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unfasten the lab coat and roll it down from the shoulders, turning it inside out as you go.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Completing the Safety Lifecycle

All PPE that has come into contact with this compound is considered hazardous waste.

  • Containerization: Place all contaminated disposable items, including gloves, bench paper, and wipes, into a clearly labeled, sealed hazardous waste container.[4][5]

  • Regulations: Ensure that all waste is disposed of in accordance with local, regional, and national hazardous waste regulations.[3][14] Never discard chemically contaminated items in the regular trash.

Visualization of Key Processes

A visual representation can clarify complex workflows, ensuring procedural adherence.

Caption: Decision workflow for PPE selection and handling of this compound.

Summary of PPE Requirements

Protection Level Item Specification Justification
Hand GlovesButyl Rubber, Min. 7 mil thickness, Double-glovedHigh chemical resistance to esters.[8][9][10]
Eyes GogglesChemical Splash Goggles (ANSI Z87.1)Protects against vapor and liquid splash.
Face Face ShieldFull-face shieldRequired for high-splash tasks. Protects entire face.
Body Lab Coat / ApronFlame-resistant lab coat; Chemical-resistant apronProtects skin and clothing from contamination.
Respiratory Fume Hood / RespiratorChemical Fume Hood (Primary); NIOSH-approved respirator with Organic Vapor (OV) cartridges (Secondary)Prevents inhalation of irritant vapors.[2][13]

By integrating this expert-level guidance into your laboratory's standard operating procedures, you build a robust and resilient culture of safety. This protocol is designed to be a living document, adaptable to the specific demands of your research while maintaining the highest standards of protection and scientific integrity.

References

  • The Good Scents Company. this compound, 7785-66-2.[Link]

  • Material Safety Data Sheet. Butyl Acrylate (2018-07-05).[Link]

  • MCR Safety. CP25 - 25 mil Butyl Rubber Gloves.[Link]

  • DQE. Honeywell North Butyl Smooth Gloves - 7 mil.[Link]

  • PubChem. Butyl (2E)-2-methylbut-2-enoate | C9H16O2 | CID 5352450.[Link]

  • MDS Associates. USA Made Butyl Chemical Hazard Gloves.[Link]

  • Noah Technologies Corporation. Butyl Acrylate Safety Data Sheet (2023-02-03).[Link]

  • International Labour Organization. ICSC 0400 - BUTYL ACRYLATE.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl tiglate
Reactant of Route 2
Reactant of Route 2
Butyl tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.